molecular formula C43H65N7O9 B13382085 N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys

カタログ番号: B13382085
分子量: 824.0 g/mol
InChIキー: XZMLMTGOWVWIRV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This product, For-DL-Nle-DL-Leu-DL-Phe-DL-Nle-DL-Tyr-DL-Lys-OH, is a synthetic peptide provided for research applications. The inclusion of DL-amino acids indicates a racemic mixture at each position, which may be utilized in studies investigating chiral specificity, peptide stability, or as a control in methodological development. Peptides with non-natural amino acids like Norleucine (Nle) are often explored in structural biology and biochemistry research. This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Specific research applications and mechanism of action for this exact sequence are not currently detailed in the available scientific literature and should be verified by the researcher.

特性

IUPAC Name

6-amino-2-[[2-[2-[[2-[[2-(2-formamidohexanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H65N7O9/c1-5-7-16-32(45-27-51)38(53)48-35(24-28(3)4)40(55)50-36(25-29-14-10-9-11-15-29)41(56)46-33(17-8-6-2)39(54)49-37(26-30-19-21-31(52)22-20-30)42(57)47-34(43(58)59)18-12-13-23-44/h9-11,14-15,19-22,27-28,32-37,52H,5-8,12-13,16-18,23-26,44H2,1-4H3,(H,45,51)(H,46,56)(H,47,57)(H,48,53)(H,49,54)(H,50,55)(H,58,59)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMLMTGOWVWIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)O)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H65N7O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

824.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity of fMLF Analog Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-formyl-methionyl-leucyl-phenylalanine (fMLF) analog peptides, detailing their interaction with formyl peptide receptors (FPRs), the subsequent signaling cascades, and the key biological activities they elicit. It includes quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for research and therapeutic development.

Introduction: fMLF and the Formyl Peptide Receptors (FPRs)

N-formyl-methionyl-leucyl-phenylalanine (fMLF) is a potent chemoattractant peptide, originally identified as a product of bacterial protein synthesis.[1][2] It serves as a classic pathogen-associated molecular pattern (PAMP), alerting the innate immune system to bacterial infection or tissue damage, as similar N-formylated peptides are also released from the mitochondria of damaged host cells.[2][3]

The biological effects of fMLF and its analogs are mediated through a specific class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[4][5] These receptors are primarily expressed on the surface of phagocytic leukocytes, such as neutrophils and monocytes, and play a critical role in orchestrating the inflammatory response.[6][7] The development of fMLF analogs has been a significant area of research, aiming to create molecular probes and potential therapeutic agents that can modulate host defense and inflammation.[6][8]

In humans, three distinct FPRs have been identified:

  • FPR1: The first receptor identified, it binds fMLF with high affinity (Kd in the nanomolar range) and is considered the primary receptor for bacteria-derived N-formyl peptides.[4][9][10]

  • FPR2 (formerly FPRL1 or ALX): This receptor binds fMLF with a much lower affinity than FPR1 but is activated by a diverse range of other ligands, including the anti-inflammatory lipid mediator Lipoxin A₄ and Serum Amyloid A.[10][11] It plays a complex role in both pro- and anti-inflammatory processes.

  • FPR3 (formerly FPRL2): This receptor shares sequence identity with FPR1 and FPR2 but does not bind fMLF. Its ligands and functions are the least characterized of the family.[4][10]

The distinct affinities and ligand profiles of these receptors allow for the development of specific agonists and antagonists to selectively target inflammatory pathways.

Intracellular Signaling Pathways

Upon binding of fMLF or an agonist analog to FPR1, the receptor undergoes a conformational change, activating heterotrimeric G proteins (primarily of the Gαi family).[12] This initiates a cascade of downstream signaling events crucial for neutrophil function.[13][14]

The primary signaling pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[13] IP₃ triggers the release of Ca²⁺ from intracellular stores, leading to a rapid increase in cytosolic calcium concentration.[13] Concurrently, DAG and Ca²⁺ activate Protein Kinase C (PKC).

Furthermore, FPR activation modulates the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling axes, including p38, ERK1/2, and JNK.[13] These pathways are pivotal in regulating key neutrophil functions such as chemotaxis, degranulation (e.g., elastase release), and the activation of NADPH oxidase for superoxide anion generation.[3][13]

fMLF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response fMLF fMLF / Analog FPR1 FPR1 fMLF->FPR1 Binds G_protein Gi/o FPR1->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K / Akt G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ (intracellular release) ER->Ca2 Releases Ca2->PKC Activates MAPK MAPK (p38, ERK1/2) PKC->MAPK PI3K->MAPK Chemotaxis Chemotaxis MAPK->Chemotaxis Superoxide Superoxide Production MAPK->Superoxide Degranulation Degranulation MAPK->Degranulation

Caption: fMLF-induced intracellular signaling cascade in neutrophils.

Quantitative Biological Activity Data

The biological activity of fMLF analogs is typically quantified by their potency (EC₅₀ or IC₅₀) and binding affinity (Kᵢ). The following tables summarize quantitative data for representative fMLF analogs and related compounds from published studies.

Table 1: Agonist Activity of fMLF and Select Analogs

Compound Receptor Target Assay Cell Type Potency (EC₅₀) Efficacy (% of control) Reference(s)
fMLF Human FPR1 Ca²⁺ Mobilization hFPR1-RBL cells ~50 nM 100% (control) [15]
fMLF Mouse FPR1 Ca²⁺ Mobilization mFPR-HEK293 cells ~50 nM - [9]
fMLF Mouse FPR2 Ca²⁺ Mobilization mFPR2-HEK293 cells ~5.3 µM - [9]
AApeptide 3 Human FPR1 Ca²⁺ Mobilization hFPR1-RBL cells Active at 10 µM > fMLF [6]
AApeptide 4 Human FPR2 Ca²⁺ Mobilization hFPR2-RBL cells Most potent of series - [6]
AApeptide 7 Human FPR1 Ca²⁺ Mobilization hFPR1-RBL cells Active at 10 µM > fMLF [6]
Probe 4 Human FPR1 Ca²⁺ Mobilization FPR1-HL60 cells 9.77 µM 74% [16]

| Probe 4 | Human FPR2 | Ca²⁺ Mobilization | FPR2-HL60 cells | 12.0 µM | 62% |[16] |

Table 2: Antagonist Activity of Select fMLF Analogs and Compounds

Compound Receptor Target Assay Cell Type Potency (IC₅₀) Binding Affinity (Kᵢ) Reference(s)
t-Boc-MLF (Boc-1) Human FPR1 Inhibition of fMLF response Neutrophils Antagonist - [11]
t-Boc-FLFLF (Boc-2) Human FPR1 Inhibition of fMLF response Neutrophils Potent Antagonist - [11]
Chromone Cmpd 10 Human FPR1 Ca²⁺ Mobilization FPR1-HL60 cells 0.28 µM ~100 nM [17]
Probe 7 Human FPR1 Ca²⁺ Mobilization FPR1-HL60 cells 13.9 µM - [16]

| Probe 17 | Human FPR2 | Ca²⁺ Mobilization | FPR2-HL60 cells | 2.15 µM | - |[16] |

Note: RBL = Rat Basophilic Leukemia; HEK = Human Embryonic Kidney; HL-60 = Human promyelocytic leukemia cells. Efficacy is often expressed relative to a standard agonist like fMLF.

Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments used to characterize the biological activity of fMLF analogs.

This assay measures the ability of a compound to trigger intracellular calcium release, a hallmark of FPR activation.[18] It is widely used to screen for both agonists and antagonists.

Protocol:

  • Cell Preparation: Culture cells (e.g., HEK293T or HL-60) transfected to express the FPR of interest.[18] On the day of the assay, harvest cells and resuspend them in a suitable buffer (e.g., HBSS with 20 mM HEPES).

  • Dye Loading: Incubate the cell suspension with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM (typically 1-5 µM), for 30-60 minutes at 37°C in the dark.[19][20] The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

  • Washing: After incubation, wash the cells twice with assay buffer to remove excess extracellular dye. Resuspend the final cell pellet in fresh assay buffer.

  • Assay Execution:

    • Dispense the cell suspension into a 96-well or 384-well microplate.

    • Use a fluorescence plate reader (e.g., FlexStation) to measure baseline fluorescence.

    • For Agonist Screening: Inject varying concentrations of the fMLF analog into the wells and continue to monitor fluorescence in real-time (e.g., every 1-2 seconds for 60-120 seconds).[19]

    • For Antagonist Screening: Pre-incubate the cells with the test compound for 10-30 minutes before adding a known concentration of an agonist (e.g., 5 nM fMLF).[17][21]

  • Data Analysis: The change in fluorescence intensity over baseline is plotted against the compound concentration. EC₅₀ (for agonists) or IC₅₀ (for antagonists) values are calculated using non-linear regression analysis.[21]

Calcium_Mobilization_Workflow start Start: Culture FPR-expressing cells harvest Harvest and suspend cells in buffer start->harvest load_dye Load cells with Ca²⁺ sensitive dye (e.g., Fluo-4 AM) harvest->load_dye wash Wash cells to remove excess dye load_dye->wash plate Dispense cells into microplate wash->plate measure_baseline Measure baseline fluorescence plate->measure_baseline decision Agonist or Antagonist? measure_baseline->decision add_agonist Inject fMLF analog (test compound) decision->add_agonist Agonist preincubate Pre-incubate with analog (antagonist) decision->preincubate Antagonist measure_response Monitor fluorescence change over time add_agonist->measure_response add_fMLF Inject known agonist (e.g., fMLF) preincubate->add_fMLF add_fMLF->measure_response analyze Analyze data: Calculate EC₅₀ / IC₅₀ measure_response->analyze end End analyze->end

Caption: Workflow for a fluorescence-based calcium mobilization assay.

This assay assesses the ability of a compound to induce directed cell migration, a primary function of fMLF. The Transwell or under-agarose methods are commonly used.[7][22]

Protocol (Transwell Method):

  • Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation. Resuspend the purified neutrophils in an appropriate assay medium.

  • Assay Setup: Use a multi-well chemotaxis chamber (e.g., ChemoTx system) with a microporous filter membrane separating the upper and lower wells.[21]

  • Loading Chemoattractant: Add the fMLF analog (at various concentrations) or control medium to the lower wells of the chamber.

  • Loading Cells:

    • For Agonist Assay: Add the neutrophil suspension to the upper wells.

    • For Antagonist Assay: Pre-incubate the neutrophils with the antagonist compound for ~30 minutes at room temperature before adding them to the upper wells.[21] The lower wells would contain a standard fMLF concentration.

  • Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow cells to migrate through the filter pores toward the chemoattractant.

  • Cell Quantification: After incubation, remove non-migrated cells from the top of the filter. Stain and count the cells that have migrated to the underside of the filter or have dropped into the lower well.

  • Data Analysis: Results are often expressed as a chemotactic index (number of cells migrating toward the stimulus divided by the number migrating toward the control medium).

Chemotaxis_Workflow start Start: Isolate human neutrophils prep_cells Prepare neutrophil suspension start->prep_cells prep_chamber Prepare Transwell chemotaxis chamber load_chemo Add fMLF analog (chemoattractant) to lower wells prep_chamber->load_chemo incubate Incubate chamber (e.g., 60-90 min at 37°C) load_chemo->incubate decision Antagonist test? prep_cells->decision preincubate Pre-incubate neutrophils with antagonist decision->preincubate Yes load_cells Add neutrophils to upper wells decision->load_cells No preincubate->load_cells load_cells->incubate quantify Remove non-migrated cells; Stain and count migrated cells incubate->quantify analyze Calculate chemotactic index quantify->analyze end End analyze->end

Caption: Workflow for a Transwell-based neutrophil chemotaxis assay.

This assay directly measures the affinity of an analog for the receptor. It is typically performed as a competitive binding assay using a labeled ligand.[17][23]

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target FPR.

  • Assay Mixture: In a microplate, combine the cell membranes, a constant concentration of a high-affinity fluorescently-labeled ligand (e.g., WKYMVm-FITC) or radioligand, and serially diluted concentrations of the unlabeled fMLF analog.[17]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound ligand from the free (unbound) ligand. This is commonly done by rapid vacuum filtration through a glass fiber filter plate, which traps the membranes (and thus the bound ligand).[23]

  • Quantification: Quantify the amount of bound labeled ligand trapped on the filter using a suitable detector (e.g., a fluorescence plate reader or a scintillation counter).

  • Data Analysis: The amount of bound labeled ligand will decrease as the concentration of the unlabeled test analog increases. Plot the percentage of inhibition against the log concentration of the analog to determine the IC₅₀ value. The IC₅₀ can then be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.[17]

Binding_Assay_Workflow start Start: Prepare membranes from FPR-expressing cells mix Incubate membranes with: 1. Labeled ligand (constant conc.) 2. Unlabeled analog (varied conc.) start->mix separate Separate bound from free ligand (e.g., vacuum filtration) mix->separate quantify Quantify bound labeled ligand on filter separate->quantify analyze Plot % inhibition vs. [analog]; Calculate IC₅₀ and Kᵢ quantify->analyze end End analyze->end

Caption: Workflow for a competitive receptor binding assay.

This assay determines if an fMLF analog activates downstream signaling pathways like the ERK1/2 (p44/p42) MAPK pathway.[6]

Protocol:

  • Cell Stimulation: Culture FPR-expressing cells (e.g., hFPR1-RBL cells) in multi-well plates. Stimulate separate wells with the fMLF analog (e.g., 10 µM) or a control agonist (e.g., 1 µM fMLF) for different durations (e.g., 1, 2, 5 minutes) at 37°C.[6]

  • Cell Lysis: Terminate the stimulation by adding ice-cold SDS-PAGE loading buffer to lyse the cells and denature the proteins.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated (activated) form of the target protein (e.g., anti-phospho-p44/p42 MAPK).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein (e.g., anti-total-p44/p42 MAPK).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the phosphorylated protein relative to the total protein indicates pathway activation.

Western_Blot_Workflow start Start: Culture FPR-expressing cells stimulate Stimulate cells with fMLF analog for various time points start->stimulate lyse Lyse cells and prepare protein lysate stimulate->lyse sds_page Separate proteins by SDS-PAGE lyse->sds_page transfer Transfer proteins to membrane sds_page->transfer block Block membrane transfer->block probe_p Probe with primary Ab (anti-phospho-MAPK) block->probe_p detect Add secondary Ab & substrate; Visualize bands probe_p->detect probe_t Re-probe with primary Ab (anti-total-MAPK) probe_t->detect analyze Analyze ratio of phospho- to total-MAPK detect->analyze analyze->probe_t Strip & end End analyze->end

Caption: Workflow for assessing MAPK activation via Western Blot.

References

An In-depth Technical Guide to Formyl Peptide Receptor 1 (FPR1) Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Last Updated: December 8, 2025

Introduction

Formyl peptide receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in innate immunity.[1] Primarily expressed on phagocytic leukocytes, such as neutrophils and macrophages, FPR1 recognizes N-formylated peptides derived from bacteria and mitochondria, acting as a crucial sensor for both pathogenic invasion and tissue damage.[1][2][3] Activation of FPR1 triggers a cascade of intracellular signaling events that orchestrate a range of cellular responses, including chemotaxis, phagocytosis, degranulation, and the production of reactive oxygen species (ROS), which are essential for host defense.[1][4] This guide provides a comprehensive overview of the core FPR1 signaling pathways, quantitative data on receptor activation, and detailed experimental protocols for studying its function.

Core Signaling Pathways

Upon agonist binding, FPR1 couples to pertussis toxin-sensitive Gi/o proteins.[5] This interaction catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi subunit from the Gβγ dimer. Both the Gαi and Gβγ subunits initiate distinct downstream signaling cascades, primarily involving Phospholipase C (PLC), Phosphoinositide 3-kinase (PI3K), and Mitogen-activated Protein Kinase (MAPK) pathways.[6]

Gαi-Mediated Signaling

The activated Gαi subunit primarily inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is one of the key readouts for FPR1 activation.

Gβγ-Mediated Signaling

The dissociated Gβγ subunit is a critical transducer of FPR1 signaling, activating multiple effector enzymes:

  • Phospholipase C (PLCβ): The Gβγ subunit activates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[7] The subsequent rise in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG are crucial for cellular responses like degranulation and the assembly of the NADPH oxidase complex for ROS production.[1]

  • Phosphoinositide 3-kinase (PI3K): The Gβγ dimer also activates PI3K, particularly the PI3Kγ isoform. PI3K phosphorylates PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This leads to the activation of the Akt signaling pathway, which is essential for cell survival, proliferation, and chemotaxis.[1]

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: FPR1 activation also leads to the stimulation of the MAPK cascades, including extracellular signal-regulated kinase (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK). These pathways are activated through complex mechanisms involving both Gαi and Gβγ subunits and play a role in gene expression, cytokine production, and apoptosis.[6]

Biased Agonism and Signal Regulation

FPR1 signaling can be modulated by biased agonism, where different ligands stabilize distinct receptor conformations, leading to preferential activation of certain downstream pathways.[8][9] For instance, some agonists may favor G protein-dependent pathways, while others might preferentially engage β-arrestin-mediated signaling.[8][9] Furthermore, agonist concentration can dictate the cellular response. Low concentrations of the archetypal agonist N-formylmethionyl-leucyl-phenylalanine (fMLF) primarily induce chemotaxis, whereas higher concentrations stimulate degranulation and superoxide production.[5]

Receptor activity is tightly regulated through desensitization, internalization, and downregulation. Upon prolonged agonist exposure, FPR1 is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestins.[1] β-arrestin binding uncouples the receptor from G proteins, leading to signal termination, and facilitates receptor internalization via clathrin-coated pits.

Signaling Pathway Diagrams

Canonical FPR1 Signaling Cascade

FPR1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FPR1 FPR1 G_protein Gi/o Protein FPR1->G_protein Activation Agonist Agonist (fMLF) Agonist->FPR1 Binding G_alpha Gαi G_protein->G_alpha Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation MAPK_cascade MAPK Cascade (ERK, p38, JNK) G_alpha->MAPK_cascade Modulation PLC PLCβ G_beta_gamma->PLC Activation PI3K PI3Kγ G_beta_gamma->PI3K Activation G_beta_gamma->MAPK_cascade Activation PIP2_PLC PIP2 PLC->PIP2_PLC Hydrolysis PIP2_PI3K PIP2 PI3K->PIP2_PI3K Phosphorylation Cellular_responses Cellular Responses (Chemotaxis, ROS production, Degranulation) MAPK_cascade->Cellular_responses IP3 IP3 PIP2_PLC->IP3 DAG DAG PIP2_PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Activation Ca_release->Cellular_responses PKC->Cellular_responses PIP3 PIP3 PIP2_PI3K->PIP3 Akt Akt PIP3->Akt Activation Akt->Cellular_responses

Caption: Canonical FPR1 signaling pathways leading to cellular responses.

FPR1 Desensitization and Internalization

FPR1_Desensitization cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FPR1_active Agonist-Bound FPR1 GRK GRK FPR1_active->GRK Recruitment FPR1_phos Phosphorylated FPR1 GRK->FPR1_active Phosphorylation beta_arrestin β-Arrestin FPR1_phos->beta_arrestin Recruitment FPR1_arrestin FPR1-β-Arrestin Complex beta_arrestin->FPR1_phos Uncoupling G Protein Uncoupling FPR1_arrestin->Uncoupling Internalization Internalization (Clathrin-mediated endocytosis) FPR1_arrestin->Internalization MAPK_signaling MAPK Signaling FPR1_arrestin->MAPK_signaling Scaffolding

Caption: FPR1 desensitization, internalization, and β-arrestin-mediated signaling.

Quantitative Data

The following tables summarize key quantitative parameters for FPR1 ligands and their downstream effects.

Table 1: Ligand Binding Affinities and Potencies

LigandReceptorAssay TypeParameterValueCell TypeReference
fMLFHuman FPR1Radioligand BindingKd~1 nMNeutrophils[10]
fMLFHuman FPR2Radioligand BindingKd~430 nM-[10]
WKYMVm-FITCHuman FPR1Fluorescent Ligand BindingKd~0.5 nMHL60-FPR1 cells[11]
WKYMVm-FITCHuman FPR1Fluorescent Ligand BindingKd~0.4 nMRBL-FPR1 cells[11]
fMLFMouse FPRCalcium MobilizationEC50~50 nMHEK 293 cells[12]
fMLFMouse FPR2Calcium MobilizationEC50~5.3 µMHEK 293 cells[12]
RE-04-001Human FPR1ROS ProductionEC50~1 nMNeutrophils[8][9][13]
fMLFHuman FPR1ROS ProductionEC50~20 nMNeutrophils[6][8][9]
Cyclosporine HHuman FPR1Radioligand DisplacementIC50100 nMRBL-FPR1 cells[14]
Compound 10Human FPR1Ligand CompetitionKi~100 nMHL60-FPR1/RBL-FPR1 cells[11]
FPR1 antagonist 1Human FPR1-IC5025 nM-[15]
FPR1 antagonist 2Human FPR1-IC5070 nM-[5]
c(SRSRY)Human FPR1Chemotaxis InhibitionIC5010 pMMonocytes[14]

Table 2: Downstream Signaling Events

StimulusResponseParameterValueCell TypeReference
fMLFCalcium MobilizationEC501.75 nM (for CCR1 response desensitization)Monocytes[16]
fMLFActin Polymerization-Peak at 30sNeutrophils[6]
fMLF (100 nM)β-arrestin Recruitment-Maximal responseHeLa cells[17]
RE-04-001Chemotaxis-Weaker than fMLFNeutrophils[8][9]

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol measures the transient increase in intracellular calcium concentration following FPR1 activation.

Materials:

  • Human neutrophils or FPR1-expressing cell line (e.g., HL-60)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Krebs-Ringer-HEPES buffer (KRG) or Hank's Balanced Salt Solution (HBSS)

  • FPR1 agonist (e.g., fMLF)

  • FPR1 antagonist (optional)

  • Fluorometric imaging plate reader or flow cytometer

Procedure:

  • Cell Preparation: Isolate human neutrophils from peripheral blood or culture an FPR1-expressing cell line. Resuspend cells in KRG or HBSS.

  • Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., 5 µM Fura-2 AM) for 30-60 minutes at 37°C in the dark.

  • Washing: Centrifuge the cells to remove excess dye and resuspend them in fresh buffer.

  • Antagonist Pre-incubation (optional): If testing an antagonist, pre-incubate the cells with the compound for a specified time (e.g., 30 minutes) at room temperature.

  • Measurement: Place the cell suspension in a fluorometer cuvette or a microplate well. Establish a stable baseline fluorescence reading.

  • Agonist Stimulation: Add the FPR1 agonist (e.g., fMLF) to the cell suspension and immediately begin recording the fluorescence change over time. For Fura-2, the ratio of fluorescence at 340 nm and 380 nm excitation is typically measured. For Fluo-4, the change in fluorescence intensity at ~520 nm emission is recorded.

  • Data Analysis: The change in fluorescence intensity or ratio reflects the change in intracellular calcium concentration. Calculate parameters such as peak response and EC50 from dose-response curves.

Chemotaxis Assay (Transwell Assay)

This assay quantifies the directed migration of cells towards a chemoattractant gradient.

Materials:

  • Human neutrophils or other migratory cells expressing FPR1

  • Transwell inserts with a porous membrane (e.g., 3.0 µm pore size for neutrophils)

  • 24-well plate

  • Chemoattractant (e.g., fMLF)

  • Cell culture medium (e.g., RPMI 1640)

  • Cell staining and counting reagents (e.g., Calcein AM, DAPI)

  • Microscope

Procedure:

  • Gradient Setup: Add cell culture medium containing the chemoattractant (e.g., 10 nM fMLF) to the lower chamber of the 24-well plate. Add medium without the chemoattractant to the upper chamber of the Transwell insert.

  • Cell Seeding: Resuspend the cells in the medium without the chemoattractant and add them to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 1-3 hours for neutrophils).

  • Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol) and stain with a suitable dye (e.g., DAPI).

  • Quantification: Count the number of migrated cells in several fields of view using a microscope. Alternatively, migrated cells can be detached and quantified using a plate reader after staining with a fluorescent dye like Calcein AM.

  • Data Analysis: Compare the number of migrated cells in the presence of the chemoattractant to a negative control (no chemoattractant).

Reactive Oxygen Species (ROS) Production Assay

This protocol measures the production of superoxide anions, a key component of ROS, by the NADPH oxidase complex.

Materials:

  • Human neutrophils

  • Luminol or isoluminol (for chemiluminescence detection) or cytochrome c (for spectrophotometric detection) or Dihydrorhodamine 123 (DHR 123) (for flow cytometry)

  • Horseradish peroxidase (HRP) (for luminol/isoluminol-based assays)

  • FPR1 agonist (e.g., fMLF)

  • Luminometer, spectrophotometer, or flow cytometer

Procedure (Chemiluminescence-based):

  • Cell Preparation: Isolate human neutrophils and resuspend them in a suitable buffer (e.g., HBSS).

  • Assay Mix Preparation: Prepare a reaction mixture containing the neutrophils, luminol (or isoluminol), and HRP in a white microplate.

  • Baseline Measurement: Measure the basal chemiluminescence in a luminometer.

  • Stimulation: Add the FPR1 agonist (e.g., fMLF) to the wells to initiate ROS production.

  • Measurement: Immediately start recording the chemiluminescence signal over time.

  • Data Analysis: The light emission is proportional to the amount of ROS produced. Calculate parameters such as peak response, total ROS production (area under the curve), and EC50 from dose-response curves.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to FPR1.

Materials:

  • Cell membranes from cells expressing FPR1

  • [³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

  • GDP

  • FPR1 agonist

  • Assay buffer (containing MgCl₂, NaCl, and a buffer like HEPES)

  • Scintillation counter or filter-based detection system

Procedure:

  • Reaction Setup: In a microplate, combine the cell membranes, GDP, and the FPR1 agonist in the assay buffer.

  • Initiation of Reaction: Add [³⁵S]GTPγS to start the binding reaction.

  • Incubation: Incubate the plate at room temperature or 30°C for a defined period (e.g., 30-60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding to the Gα subunits.

  • Termination of Reaction: Stop the reaction by rapid filtration through a glass fiber filter mat, which traps the membranes while allowing unbound [³⁵S]GTPγS to pass through.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Agonist stimulation will increase the amount of [³⁵S]GTPγS bound to the G proteins. Determine the net agonist-stimulated binding by subtracting the basal binding (in the absence of agonist).

β-Arrestin Recruitment Assay

This assay monitors the interaction of β-arrestin with the activated FPR1.

Materials:

  • HEK293 or CHO cells stably co-expressing FPR1 fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary reporter fragment.

  • FPR1 agonist

  • Substrate for the reporter enzyme/protein (e.g., chemiluminescent substrate)

  • Luminometer

Procedure:

  • Cell Plating: Seed the engineered cells in a white, clear-bottom microplate and culture overnight.

  • Agonist Addition: Add varying concentrations of the FPR1 agonist to the cells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Substrate Addition and Detection: Add the detection reagent containing the substrate for the reporter enzyme.

  • Measurement: After a short incubation period, measure the luminescent signal using a plate reader.

  • Data Analysis: The intensity of the luminescent signal is proportional to the extent of β-arrestin recruitment to FPR1. Generate dose-response curves and calculate EC50 values.

Conclusion

FPR1 is a critical receptor in the innate immune system, and its intricate signaling pathways offer numerous opportunities for therapeutic intervention in inflammatory diseases, infectious diseases, and cancer. A thorough understanding of its signaling mechanisms, coupled with robust experimental methodologies, is essential for advancing research and development in this field. This guide provides a foundational resource for professionals seeking to investigate the multifaceted roles of FPR1.

References

The Intricate Dance of Structure and Activity: A Deep Dive into N-Formyl Peptides

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals exploring the core principles of N-formyl peptide structure-activity relationships, their receptors, and the methodologies to unravel their function.

Introduction

N-formyl peptides are potent signaling molecules that play a pivotal role in the innate immune system.[1][2][3][4] Originating from bacteria and damaged mitochondria, these peptides act as powerful chemoattractants, guiding immune cells, particularly neutrophils, to sites of infection and inflammation.[1][2][3][4][5] The biological activity of N-formyl peptides is mediated through a specific class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[1][2][3][6] In humans, this family consists of three main subtypes: FPR1, FPR2, and FPR3, each with distinct ligand specificities and signaling outcomes.[1][6][7] Understanding the intricate relationship between the structure of these peptides and their activity at FPRs is paramount for the development of novel therapeutics targeting a wide range of inflammatory diseases, neurodegenerative disorders, and even cancer.[1][2] This guide provides a comprehensive overview of the structure-activity relationship (SAR) of N-formyl peptides, details key experimental protocols for their study, and visualizes the critical signaling pathways they initiate.

N-Formyl Peptide Receptors: Gatekeepers of the Innate Immune Response

The FPR family members are classic seven-transmembrane domain receptors that couple to inhibitory G-proteins (Gi).[8][9] While initially identified as receptors for bacterial N-formyl peptides, it is now understood that they recognize a diverse array of ligands, including non-formylated peptides from pathogens and host-derived molecules.[1][10] This promiscuity, particularly in FPR2, allows them to function as sophisticated sensors of both microbial invasion and tissue damage, orchestrating both pro-inflammatory and pro-resolving immune responses.[1][11]

  • FPR1: Primarily binds with high affinity to N-formyl peptides, such as the archetypal N-formyl-methionyl-leucyl-phenylalanine (fMLP).[12][13][14] It is a key mediator of neutrophil chemotaxis and activation, leading to the release of reactive oxygen species (ROS) and granular enzymes to combat pathogens.[9]

  • FPR2: Exhibits a broader ligand specificity, binding to N-formyl peptides (with lower affinity than FPR1), as well as a variety of other molecules including lipoxin A4, serum amyloid A, and various synthetic peptides.[7][12] This receptor is implicated in both pro-inflammatory and anti-inflammatory pathways, depending on the activating ligand.[11]

  • FPR3: The least characterized of the family, its function and endogenous ligands are still under active investigation.[1][12]

Structure-Activity Relationship of N-Formyl Peptides

The biological activity of N-formyl peptides is exquisitely sensitive to their structural features. Modifications at the N-terminus, the peptide backbone, and the C-terminus can dramatically alter their binding affinity and efficacy at FPRs.

The Critical Role of the N-Formyl Group

The N-terminal formyl group is a key determinant of high-affinity binding to FPR1.[15] Its removal or replacement with other acyl groups generally leads to a significant reduction in potency.[15] The formyl group is thought to engage in crucial hydrogen bonding interactions within the receptor's binding pocket.[13]

Amino Acid Sequence and Side Chain Properties

The nature of the amino acid residues, particularly their hydrophobicity and steric bulk, profoundly influences receptor interaction.

  • Position 1 (P1): Typically occupied by methionine, its side chain fits into a hydrophobic pocket of the receptor.[16]

  • Position 2 (P2): Often a non-polar amino acid like leucine, contributing to the overall hydrophobicity of the peptide.

  • Position 3 (P3): Phenylalanine is common at this position, and its aromatic ring is involved in hydrophobic interactions with the receptor.[16]

C-Terminal Modifications

Modifications at the C-terminus can also impact activity. While the free carboxylate is not essential, esterification or amidation can modulate the peptide's potency and selectivity for different FPR subtypes.

Quantitative Analysis of N-Formyl Peptide Activity

The following tables summarize quantitative data for the prototypical N-formyl peptide, fMLP, and a selection of its analogs, illustrating the principles of their structure-activity relationship.

Peptide/AnalogReceptorAssay TypeParameterValue (nM)Reference
fMLP FPR1Chemotaxis (Neutrophil)EC500.07[14]
FPR1Lysosomal Enzyme ReleaseED500.32[14]
FPR1Radioligand BindingKd~1[6]
FPR2Calcium MobilizationEC50>1000[17]
fMMYALF FPR1Calcium MobilizationEC5010-160[17]
FPR2Calcium MobilizationEC5010-160[17]
fMYFINILTL FPR1Calcium MobilizationEC5010-160[17]
FPR2Calcium MobilizationEC5010-160[17]
fMLKLIV FPR1Calcium MobilizationEC5010-160[17]
FPR2Calcium MobilizationEC5010-160[17]

Signaling Pathways Activated by N-Formyl Peptides

Upon ligand binding, FPRs undergo a conformational change that activates the associated heterotrimeric G-protein. The dissociation of the Gαi and Gβγ subunits initiates a cascade of intracellular signaling events, culminating in various cellular responses.

FPR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPR N-Formyl Peptide Receptor (FPR) G_protein Gi Protein FPR->G_protein Activation G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolysis Ligand N-Formyl Peptide Ligand->FPR Binding G_beta_gamma->PLC Activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Activation MAPK_cascade MAPK Cascade (ERK, p38) PKC->MAPK_cascade Activation Cellular_Response Cellular Response (Chemotaxis, ROS production, Degranulation) MAPK_cascade->Cellular_Response Induction

Caption: Signaling pathway of N-formyl peptide receptors.

Experimental Protocols

A variety of in vitro assays are employed to characterize the structure-activity relationship of N-formyl peptides. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a ligand for its receptor.

Objective: To determine the dissociation constant (Kd) or the inhibitory constant (Ki) of N-formyl peptides for FPRs.

Materials:

  • Cell membranes expressing the FPR of interest.

  • Radiolabeled N-formyl peptide (e.g., [3H]fMLP).

  • Unlabeled competitor peptides.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the unlabeled competitor peptide.

  • In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor.

  • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Analyze the data to determine the IC50 of the competitor peptide, from which the Ki can be calculated.

Calcium Mobilization Assay (FLIPR)

This functional assay measures the increase in intracellular calcium concentration upon receptor activation.

Objective: To determine the potency (EC50) of N-formyl peptides in activating FPRs.

Materials:

  • Cells expressing the FPR of interest (e.g., HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • N-formyl peptides at various concentrations.

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.

Procedure:

  • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye in assay buffer for a specified time (e.g., 1 hour at 37°C).

  • Prepare a plate with serial dilutions of the N-formyl peptides.

  • Place both the cell plate and the compound plate into the FLIPR instrument.

  • The instrument will record a baseline fluorescence reading from the cells.

  • The instrument's integrated pipettor will then add the N-formyl peptides to the cell plate.

  • The fluorescence intensity is monitored in real-time to measure the increase in intracellular calcium.

  • The data is analyzed to generate dose-response curves and calculate the EC50 for each peptide.

FLIPR_Workflow cluster_prep Preparation cluster_assay Assay Execution (FLIPR) cluster_analysis Data Analysis Plate_Cells 1. Plate cells expressing FPR Load_Dye 2. Load cells with calcium-sensitive dye Plate_Cells->Load_Dye Prepare_Peptides 3. Prepare serial dilutions of N-formyl peptides Load_Dye->Prepare_Peptides Baseline 4. Measure baseline fluorescence Prepare_Peptides->Baseline Add_Peptides 5. Add peptides to cells Baseline->Add_Peptides Monitor_Fluorescence 6. Monitor real-time fluorescence change Add_Peptides->Monitor_Fluorescence Generate_Curves 7. Generate dose-response curves Monitor_Fluorescence->Generate_Curves Calculate_EC50 8. Calculate EC50 values Generate_Curves->Calculate_EC50

Caption: Workflow for a FLIPR calcium mobilization assay.

Neutrophil Chemotaxis Assay

This assay measures the directed migration of neutrophils towards a chemoattractant.

Objective: To assess the ability of N-formyl peptides to induce neutrophil migration.

Materials:

  • Isolated human or murine neutrophils.

  • Chemotaxis chamber (e.g., Boyden chamber or Transwell plate).

  • Microporous membrane (e.g., 3-5 µm pore size).

  • Assay medium (e.g., RPMI 1640).

  • N-formyl peptides at various concentrations.

  • Method for quantifying migrated cells (e.g., cell counting, fluorescent dye).

Procedure:

  • Isolate neutrophils from fresh blood.

  • Add the N-formyl peptide solution to the lower chamber of the chemotaxis device.

  • Place the microporous membrane over the lower chamber.

  • Add the neutrophil suspension to the upper chamber.

  • Incubate the chamber at 37°C for a period of time (e.g., 1-2 hours) to allow for cell migration.

  • After incubation, remove the non-migrated cells from the top of the membrane.

  • Fix and stain the migrated cells on the underside of the membrane.

  • Count the number of migrated cells in several fields of view using a microscope.

  • Alternatively, quantify the migrated cells in the lower chamber using a fluorescent dye and a plate reader.

Superoxide Production Assay

This assay measures the production of reactive oxygen species (ROS) by activated neutrophils.

Objective: To quantify the ability of N-formyl peptides to induce the respiratory burst in neutrophils.

Materials:

  • Isolated neutrophils.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution).

  • Cytochrome c or lucigenin.

  • N-formyl peptides at various concentrations.

  • Spectrophotometer or luminometer.

Procedure:

  • Isolate neutrophils.

  • Pre-incubate the neutrophils with cytochrome c or lucigenin.

  • Add the N-formyl peptide solution to the neutrophil suspension.

  • Incubate at 37°C.

  • Measure the change in absorbance (for cytochrome c reduction) or luminescence (for lucigenin) over time.

  • The rate of change is proportional to the rate of superoxide production.

Conclusion

The study of the structure-activity relationship of N-formyl peptides is a dynamic and crucial field of research. A thorough understanding of how subtle changes in peptide structure dictate their interaction with FPRs and subsequent biological responses is essential for the rational design of novel immunomodulatory drugs. The experimental protocols detailed in this guide provide a robust framework for researchers to probe these interactions and contribute to the development of next-generation therapeutics for a host of inflammatory and immune-related diseases. The continued exploration of this intricate molecular dance promises to unlock new avenues for therapeutic intervention.

References

The Functional Role of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys in Neutrophil Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-formylated peptides are potent chemoattractants that play a critical role in the innate immune response by directing neutrophils to sites of bacterial infection or tissue injury. This technical guide provides an in-depth examination of the function of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys, a highly potent synthetic analog of the bacterial peptide N-formyl-methionyl-leucyl-phenylalanine (fMLF). It binds to and activates Formyl Peptide Receptors (FPRs) on neutrophils, initiating a cascade of intracellular signaling events. This guide details these signaling pathways, explores the subsequent key neutrophil effector functions—chemotaxis, oxidative burst, and degranulation—and presents quantitative data on these responses. Furthermore, it provides detailed experimental protocols and workflows for studying these functions in a research setting.

Introduction

Neutrophils are the most abundant type of leukocyte and serve as the first line of defense in the innate immune system. Their rapid recruitment to sites of inflammation is paramount for clearing pathogens. This process is initiated by chemoattractants, including N-formylated peptides released by bacteria or from damaged mitochondria.[1] The synthetic hexapeptide, this compound (fNle-L-F-nL-Y-K), is a powerful agonist for the N-formyl peptide receptor and is widely used to study neutrophil function.[2] Upon binding to its receptors on the neutrophil surface, the peptide triggers a suite of pro-inflammatory responses essential for host defense, including directed migration (chemotaxis), the production of reactive oxygen species (ROS), and the release of antimicrobial proteins from intracellular granules (degranulation).[3] Understanding the molecular mechanisms governing these responses is crucial for developing therapeutic strategies for a range of inflammatory diseases.[4]

Receptor Interaction and Core Signaling Pathways

The biological effects of this compound in neutrophils are mediated primarily through its interaction with Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR).[4][3] While other related receptors like FPR2 (also known as FPRL1) exist, FPR1 binds fMLF and its analogs with high affinity.[5][6] The signal transduction process is predominantly mediated by pertussis toxin-sensitive heterotrimeric G-proteins of the Gαi class.[1][6]

Upon agonist binding, FPR1 undergoes a conformational change, leading to the dissociation of the Gαi and Gβγ subunits. These dissociated subunits initiate several parallel downstream signaling cascades that orchestrate the neutrophil's response.

  • Phospholipase C (PLC) Pathway : The Gβγ subunit activates Phospholipase C-β (PLC-β), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][7] IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[4][8] The subsequent rise in intracellular Ca²⁺, along with DAG, activates isoforms of Protein Kinase C (PKC), which phosphorylate numerous downstream targets, including components of the NADPH oxidase complex.[7][9]

  • Phosphoinositide 3-Kinase (PI3K) Pathway : FPR activation also stimulates the PI3K/Akt signaling axis.[4] PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (Protein Kinase B). This pathway is pivotal for regulating chemotaxis and the activation of NADPH oxidase.[4]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway : The receptor signal is further transduced through the activation of MAPK cascades, including p38 and ERK (p42/44).[4][10] These pathways are integral to a wide range of cellular functions, including chemotaxis, degranulation (elastase release), and the generation of superoxide anions.[4]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_response Cellular Responses ligand fNle-L-F-nL-Y-K receptor FPR1 ligand->receptor Binds gi_protein Gαiβγ receptor->gi_protein Activates g_alpha Gαi-GTP gi_protein->g_alpha g_beta_gamma Gβγ gi_protein->g_beta_gamma plc PLCβ ip3 IP3 plc->ip3 dag DAG plc->dag pi3k PI3K akt Akt pi3k->akt mapk MAPK (p38, ERK) g_alpha->mapk Activates g_beta_gamma->plc Activates g_beta_gamma->pi3k Activates ca2 Ca²⁺ Mobilization ip3->ca2 pkc PKC dag->pkc ca2->pkc degranulation Degranulation ca2->degranulation pkc->degranulation ros Oxidative Burst (ROS Production) pkc->ros chemotaxis Chemotaxis mapk->chemotaxis mapk->degranulation mapk->ros akt->chemotaxis

Caption: fNle-L-F-nL-Y-K Signaling Cascade in Neutrophils.

Key Neutrophil Effector Functions

Activation of FPR1 by this compound culminates in three primary effector functions that are central to the neutrophil's role in innate immunity.

Chemotaxis

Chemotaxis is the directed migration of a cell along a chemical gradient. N-formylated peptides are powerful chemoattractants, guiding neutrophils from the bloodstream to sites of infection. The signaling pathways involving PI3K and MAPKs are critical for establishing cell polarity and reorganizing the actin cytoskeleton, which drives cell motility.[7] The response is highly sensitive, with chemotaxis being induced at subnanomolar concentrations of the peptide.[1]

Oxidative Burst

Upon arrival at the target site, neutrophils unleash an "oxidative burst," a rapid release of reactive oxygen species (ROS) used to kill invading pathogens.[10] This process is mediated by the multi-component enzyme NADPH oxidase.[10] Signaling through PKC and other kinases leads to the phosphorylation and assembly of NADPH oxidase subunits at the plasma or phagosomal membrane, triggering the production of superoxide anions (O₂⁻).[9][10] This response typically requires higher concentrations of the peptide agonist compared to chemotaxis.[10][11]

Degranulation

Neutrophils contain various types of intracellular granules (azurophilic, specific, gelatinase) packed with a potent arsenal of antimicrobial proteins, proteases, and other mediators.[9][12] Upon activation, these granules fuse with the plasma membrane or phagosome membrane, releasing their contents into the extracellular space or into the phagosome in a process called degranulation.[13] This process is triggered by signals including Ca²⁺ mobilization and MAPK activation, leading to the release of enzymes like myeloperoxidase (MPO) and elastase, and the upregulation of surface markers such as CD63 and CD66b.[4][11]

Quantitative Data on Neutrophil Responses

The concentration of this compound (or its analog fMLF) required to elicit a half-maximal response (EC₅₀) varies for different neutrophil functions, reflecting a hierarchical activation process.

Neutrophil FunctionMeasured EndpointEC₅₀ Value (fMLF)Citation(s)
Chemotaxis Cell Migration~0.07 nM[1]
Oxidative Burst Superoxide (ROS) Production~20 nM[10]
ROS Production50 nM[11]
Superoxide Release370 nM[14]
Degranulation CD63 Surface Expression19 nM[11]
CD66b Surface Expression6 nM[11]
Receptor Phosphorylation FPR1 Phosphorylation10.6 ± 0.8 nM[15]
Calcium Mobilization Intracellular Ca²⁺ Flux (Mouse)~5 µM (via FPR2)[5][16]

Note: Data primarily from studies using fMLF, which activates the same receptors and pathways as this compound.

Experimental Protocols and Workflows

Investigating the effects of this compound on neutrophils requires standardized protocols for cell isolation and functional assessment.

Human Neutrophil Isolation

Principle: Neutrophils are isolated from human whole blood based on their density. Dextran sedimentation is used to remove the majority of red blood cells, followed by density gradient centrifugation over a medium like Ficoll-Paque or Percoll to separate neutrophils from other leukocytes and remaining erythrocytes.

Methodology:

  • Blood Collection: Collect whole blood from healthy donors into heparinized tubes.[17]

  • Dextran Sedimentation: Mix blood with 5% Dextran in a 10:3 ratio and allow erythrocytes to sediment at room temperature for 30 minutes.[17]

  • Leukocyte Collection: Carefully collect the upper leukocyte-rich plasma layer.[17]

  • Density Gradient Centrifugation: Layer the collected plasma onto a Ficoll-Paque (or similar density gradient medium) in a centrifuge tube.[18]

  • Separation: Centrifuge at 400 x g for 30-40 minutes at room temperature. Neutrophils will form a distinct band above the erythrocyte pellet.

  • Cell Harvesting: Aspirate the upper layers and carefully collect the neutrophil band.

  • Erythrocyte Lysis: Perform a brief hypotonic lysis by resuspending the cell pellet in sterile water for ~30-45 seconds to lyse any remaining red blood cells, then restore isotonicity with a concentrated salt solution.[8]

  • Washing: Wash the purified neutrophils with a suitable buffer (e.g., HBSS).

  • Cell Counting: Resuspend the final cell pellet in the desired assay buffer, count the cells, and adjust to the required concentration (e.g., 1 x 10⁷ cells/mL).[17]

G start Start: Heparinized Whole Blood dextran 1. Add Dextran Allow RBCs to Sediment start->dextran collect_plasma 2. Collect Leukocyte-Rich Plasma (Upper Layer) dextran->collect_plasma ficoll 3. Layer Plasma onto Ficoll-Paque Gradient collect_plasma->ficoll centrifuge1 4. Centrifuge (e.g., 400 x g, 30 min) ficoll->centrifuge1 harvest 5. Harvest Neutrophil Layer centrifuge1->harvest lysis 6. Hypotonic Lysis of Remaining RBCs harvest->lysis wash 7. Wash Cells with Buffer lysis->wash resuspend 8. Resuspend & Count Cells wash->resuspend end Purified Neutrophils Ready for Assay resuspend->end

Caption: Workflow for Human Neutrophil Isolation.
Chemotaxis Assay (Boyden Chamber)

Principle: This assay measures the migration of neutrophils through a microporous membrane towards a chemoattractant.[19]

Methodology:

  • Chamber Preparation: Place a polycarbonate filter (e.g., 3-5 µm pore size) between the upper and lower wells of a Boyden chamber apparatus.[5][19]

  • Add Chemoattractant: Add this compound at various concentrations (or a control buffer) to the lower wells of the chamber.[5]

  • Seed Cells: Add a suspension of isolated neutrophils (e.g., 1 x 10⁶ cells/mL) to the upper wells.[5]

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for an appropriate time (e.g., 45-90 minutes).[5]

  • Quantification: After incubation, remove the filter. Migrated cells that have reached the lower chamber can be quantified by lysing the cells and measuring ATP content with a luminescent assay (e.g., CellTiter-Glo®).[19] Alternatively, cells adhering to the underside of the filter can be fixed, stained, and counted under a microscope.[20]

G start Start: Purified Neutrophils & Boyden Chamber add_chemo 1. Add Chemoattractant (e.g., fNle-L-F-nL-Y-K) to Lower Chamber start->add_chemo add_cells 2. Add Neutrophil Suspension to Upper Chamber add_chemo->add_cells incubate 3. Incubate at 37°C (45-90 min) add_cells->incubate quantify 4. Quantify Migrated Cells (ATP Assay or Cell Counting) incubate->quantify end Result: Chemotaxis Index quantify->end

Caption: Workflow for Neutrophil Chemotaxis Assay.
Oxidative Burst (ROS) Assay

Principle: Intracellular ROS production is measured using a fluorogenic probe, Dihydrorhodamine 123 (DHR 123), which becomes fluorescent upon oxidation by ROS. The fluorescence intensity is quantified by flow cytometry.[18][21]

Methodology:

  • Cell Preparation: Resuspend isolated neutrophils in a suitable buffer. For whole blood assays, heparinized blood can be used directly.[17][22]

  • Add Probe: Add DHR 123 to the cell suspension and incubate to allow the probe to load into the cells.[17]

  • Stimulation: Pre-warm tubes to 37°C. Add this compound (or control stimuli like PMA) to the cells to initiate the oxidative burst.[17][23]

  • Incubation: Incubate at 37°C for 15-20 minutes.[17]

  • Stop Reaction: Stop the reaction by placing the tubes on ice or adding an ice-cold buffer.[17]

  • Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FL1 for FITC/Rhodamine 123).[22] The mean fluorescence intensity (MFI) correlates with the amount of ROS produced.

G start Start: Purified Neutrophils load_probe 1. Load Cells with DHR 123 Probe start->load_probe stimulate 2. Add Stimulant (e.g., fNle-L-F-nL-Y-K) load_probe->stimulate incubate 3. Incubate at 37°C (15-20 min) stimulate->incubate stop 4. Stop Reaction on Ice incubate->stop analyze 5. Analyze by Flow Cytometry (Measure Fluorescence) stop->analyze end Result: Mean Fluorescence Intensity (MFI) analyze->end

Caption: Workflow for Oxidative Burst (ROS) Assay.
Degranulation Assay

Principle: Degranulation can be measured by quantifying the release of granule-specific enzymes into the supernatant or by detecting the expression of granule membrane proteins on the cell surface via flow cytometry.[11][13]

Methodology (Surface Marker Expression):

  • Cell Preparation: Resuspend isolated neutrophils in buffer.

  • Stimulation: Add this compound at various concentrations and incubate at 37°C for an appropriate time (e.g., 15-30 minutes).

  • Staining: Place tubes on ice to stop the reaction. Add fluorescently-labeled antibodies specific for granule markers (e.g., anti-CD63 for azurophilic granules, anti-CD66b for specific granules) to the cells.[11]

  • Incubation: Incubate on ice, protected from light, for 20-30 minutes.

  • Washing: Wash the cells with cold buffer to remove unbound antibodies.

  • Analysis: Resuspend cells in a suitable buffer and analyze by flow cytometry. The increase in fluorescence intensity indicates the surface expression of the granule marker.

G start Start: Purified Neutrophils stimulate 1. Add Stimulant (e.g., fNle-L-F-nL-Y-K) start->stimulate incubate_stim 2. Incubate at 37°C stimulate->incubate_stim stain 3. Stain with Fluorescent Antibodies (e.g., anti-CD63) on Ice incubate_stim->stain wash 4. Wash to Remove Unbound Antibody stain->wash analyze 5. Analyze by Flow Cytometry wash->analyze end Result: Surface Marker Expression (MFI) analyze->end

Caption: Workflow for Degranulation Assay (Flow Cytometry).

Conclusion

This compound is a powerful tool for probing the complex biology of neutrophils. Its interaction with Formyl Peptide Receptors initiates a sophisticated network of signaling pathways that precisely control the cell's key effector functions: chemotaxis, oxidative burst, and degranulation. The hierarchical nature of these responses, evident from their differing agonist sensitivities, allows for a finely tuned reaction to inflammatory stimuli. The methodologies detailed in this guide provide a robust framework for researchers and drug development professionals to quantitatively assess neutrophil function and to explore the therapeutic potential of modulating the FPR signaling axis in inflammatory and infectious diseases.

References

The Genesis of Directed Cellular Migration: An In-depth Technical Guide to the Discovery and History of Chemoattractant Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The directed migration of cells, a fundamental process in immunology, embryogenesis, and wound healing, is largely orchestrated by a class of signaling molecules known as chemoattractants. Among the most potent and well-studied of these are the chemoattractant peptides. This technical guide delves into the seminal discoveries that unveiled the existence and function of these peptides, the key experiments that defined their activity, and the signaling pathways they command. This exploration is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins and mechanisms of this critical area of cell biology.

I. The Dawn of Discovery: From Bacterial Whispers to Defined Molecules

The concept of chemotaxis, or directed cell movement in response to a chemical gradient, has its roots in the late 19th century. In 1887, Élie Metchnikoff observed that leukocytes would migrate towards bacteria, a foundational observation in immunology. However, it would take several decades to unravel the molecular basis of this attraction.

The pivotal breakthrough came from the realization that bacteria themselves were the source of these chemoattractant signals. Early studies by researchers like Peter Ward and Elmer Becker in the mid-20th century demonstrated that bacteria release low molecular weight, soluble factors that potently attract neutrophils.

The definitive identification of the chemical nature of these bacterial signals was a landmark achievement by Schiffmann, Corcoran, and Wahl in 1975. Knowing that bacterial protein synthesis is initiated with N-formylmethionine, a modification absent in the cytoplasm of eukaryotic cells, they hypothesized that N-formylated peptides could be the long-sought chemoattractants. Their seminal paper in the Proceedings of the National Academy of Sciences demonstrated that synthetic N-formylmethionyl peptides were indeed powerful chemoattractants for both neutrophils and macrophages, with N-formylmethionyl-leucyl-phenylalanine (fMLP) emerging as one of the most potent.[1] This discovery not only provided a molecular explanation for Metchnikoff's century-old observation but also furnished researchers with a powerful tool to dissect the mechanisms of leukocyte chemotaxis.

Following this, a flurry of research activity focused on characterizing the structure-activity relationships of these synthetic peptides and identifying the cellular machinery responsible for recognizing them. This led to the discovery of specific, high-affinity receptors on the surface of phagocytic leukocytes, now known as the Formyl Peptide Receptors (FPRs).

II. Quantitative Analysis of Chemoattractant Peptide Activity

The potency of chemoattractant peptides is typically quantified by two key parameters: the half-maximal effective concentration (EC50) for a biological response (e.g., chemotaxis or superoxide production) and the dissociation constant (Kd) for receptor binding.

Peptide/AnalogBiological ResponseCell TypeEC50 (nM)Kd (nM)Reference(s)
fMLP ChemotaxisHuman Neutrophils0.1 - 101 - 10[2][3]
Superoxide ProductionHuman Neutrophils1 - 100-[4]
DegranulationHuman Neutrophils1 - 100-[5]
fMet-Leu-Phe-OMe ChemotaxisHuman Neutrophils~1-[6]
fMet-Met-Met ChemotaxisHuman Neutrophils~10-
fMet-Phe ChemotaxisHuman Neutrophils~100-
fNle-Leu-Phe Receptor BindingRabbit Neutrophils-1.5[7]
t-Boc-Phe-Leu-Phe-Leu-Phe FPR1 AntagonistHuman Neutrophils--[7]

III. Key Experimental Protocols

The study of chemoattractant peptides relies on robust and reproducible experimental assays. The following are detailed methodologies for two cornerstone experiments in this field.

A. Neutrophil Chemotaxis: The Boyden Chamber Assay

The Boyden chamber assay, first described in 1962, remains a fundamental tool for quantifying chemotaxis.[8][9] It consists of two compartments separated by a microporous membrane.

Principle: A suspension of cells is placed in the upper chamber, and a solution containing the chemoattractant is placed in the lower chamber. Cells migrate through the pores of the membrane towards the chemoattractant in the lower chamber. The number of migrated cells is then quantified as a measure of the chemotactic response.

Detailed Protocol:

  • Cell Preparation: Isolate human neutrophils from peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque), followed by dextran sedimentation to remove red blood cells. Resuspend the purified neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA) at a concentration of 1-2 x 10^6 cells/mL.

  • Chamber Assembly: Place a microporous polycarbonate membrane (typically with a pore size of 3-5 µm for neutrophils) between the upper and lower wells of the Boyden chamber.

  • Loading the Chamber:

    • Add the chemoattractant solution (e.g., fMLP at various concentrations) to the lower wells of the chamber. Include a negative control with buffer alone.

    • Carefully add the neutrophil suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.

  • Quantification of Migration:

    • After incubation, remove the membrane.

    • Fix and stain the membrane (e.g., with Diff-Quik stain).

    • Mount the membrane on a microscope slide.

    • Count the number of cells that have migrated to the lower side of the membrane using a light microscope. Typically, multiple high-power fields are counted for each condition, and the average is calculated.

    • Alternatively, migrated cells can be quantified by lysing the cells on the lower side of the filter and measuring the activity of an intracellular enzyme like myeloperoxidase.[9]

B. Receptor Binding Assay

This assay measures the affinity of a chemoattractant peptide for its receptor on the cell surface.

Principle: A radiolabeled or fluorescently tagged chemoattractant peptide is incubated with cells. The amount of bound ligand is measured, and by competing the labeled ligand with increasing concentrations of unlabeled ligand, the dissociation constant (Kd) can be determined.

Detailed Protocol:

  • Cell Preparation: Prepare a suspension of neutrophils as described for the chemotaxis assay.

  • Ligand Preparation: Use a commercially available radiolabeled chemoattractant peptide (e.g., [3H]fMLP) or a fluorescently labeled analog. Prepare a series of dilutions of the corresponding unlabeled peptide for competition binding.

  • Binding Reaction:

    • In a series of microcentrifuge tubes, add a fixed concentration of the labeled peptide.

    • To these tubes, add increasing concentrations of the unlabeled peptide (for competition) or buffer alone (for total binding).

    • To determine non-specific binding, add a large excess of the unlabeled peptide to a separate set of tubes.

    • Add the cell suspension to each tube and incubate at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium (typically 30-60 minutes). Incubation at low temperature minimizes internalization of the receptor-ligand complex.

  • Separation of Bound and Free Ligand:

    • Rapidly separate the cells with bound ligand from the unbound ligand in the supernatant. This is typically done by centrifugation through a layer of silicone oil or by rapid filtration through a glass fiber filter.

  • Quantification:

    • If using a radiolabeled ligand, quantify the radioactivity in the cell pellet or on the filter using a scintillation counter.

    • If using a fluorescently labeled ligand, quantify the fluorescence associated with the cells using a fluorometer or flow cytometer.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the concentration of the unlabeled competitor.

    • Analyze the data using a suitable software program (e.g., Prism) to determine the Kd and the maximum number of binding sites (Bmax).

IV. Signaling Pathways: From Receptor to Cellular Response

The biological effects of chemoattractant peptides are mediated by the Formyl Peptide Receptor (FPR) family, which are members of the G-protein coupled receptor (GPCR) superfamily.[10][11] In humans, there are three main members: FPR1, FPR2, and FPR3. FPR1 is the high-affinity receptor for fMLP.[10]

Upon binding of a formyl peptide like fMLP, FPR1 undergoes a conformational change that activates its associated heterotrimeric G-protein of the Gi family.[12] This activation leads to the dissociation of the G-protein into its Gαi and Gβγ subunits, which then initiate a cascade of downstream signaling events.

FPR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPR1 FPR1 G_protein Gαiβγ FPR1->G_protein activates G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLCβ IP3 IP3 PLC->IP3 hydrolyzes DAG DAG PLC->DAG PI3K PI3Kγ PIP3 PIP3 PI3K->PIP3 phosphorylates fMLP fMLP fMLP->FPR1 G_beta_gamma->PLC G_beta_gamma->PI3K PIP2_PLC PIP2 PIP2_PLC->PLC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC PIP2_PI3K PIP2 PIP2_PI3K->PI3K Akt Akt PIP3->Akt MAPK MAPK (ERK, p38) PKC->MAPK Superoxide Superoxide Production PKC->Superoxide Ca_release->PKC Akt->MAPK Chemotaxis Chemotaxis MAPK->Chemotaxis Degranulation Degranulation MAPK->Degranulation

Caption: fMLP-FPR1 Signaling Cascade in Neutrophils.

Signaling Cascade Overview:

  • Receptor Activation and G-protein Dissociation: Binding of fMLP to FPR1 induces a conformational change, leading to the exchange of GDP for GTP on the Gαi subunit. This causes the dissociation of the Gαi-GTP and Gβγ subunits.[12]

  • Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLCβ.[13] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14]

  • Calcium Mobilization and Protein Kinase C (PKC) Activation: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[14] The increased intracellular calcium, along with DAG, activates members of the protein kinase C (PKC) family.

  • Phosphoinositide 3-Kinase (PI3K) Pathway: The Gβγ subunit also activates PI3Kγ. PI3Kγ phosphorylates PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).

  • Downstream Effectors: PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B). The activation of PKC and Akt, along with other signaling molecules, leads to the activation of mitogen-activated protein kinase (MAPK) cascades (including ERK and p38).[13][15]

  • Cellular Responses: These signaling cascades ultimately converge to orchestrate a variety of cellular responses, including the cytoskeletal rearrangements required for chemotaxis, the release of granule contents (degranulation), and the production of reactive oxygen species (superoxide) for killing pathogens.[5]

V. Conclusion

The discovery of chemoattractant peptides, particularly the N-formylated peptides of bacterial origin, was a watershed moment in our understanding of innate immunity and directed cell migration. The pioneering work of Schiffmann and his colleagues provided a molecular handle to dissect the intricate processes of chemotaxis. The subsequent characterization of the Formyl Peptide Receptors and their downstream signaling pathways has revealed a sophisticated system for detecting and responding to microbial invasion. For researchers and drug development professionals, a thorough understanding of this history and the underlying molecular mechanisms is crucial for the rational design of novel therapeutics that can modulate leukocyte trafficking in a variety of inflammatory and infectious diseases. The experimental protocols and signaling pathway diagrams provided in this guide serve as a foundational resource for further investigation and innovation in this dynamic field.

References

The Role of N-formyl-methionyl-leucyl-phenylalanine (fMLF) in Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-formyl-methionyl-leucyl-phenylalanine (fMLF), a potent bacterial-derived chemoattractant, plays a pivotal role in orchestrating the innate immune response. As a classic pathogen-associated molecular pattern (PAMP), fMLF is recognized by high-affinity G protein-coupled receptors (GPCRs), primarily the N-formyl peptide receptor 1 (FPR1), on the surface of phagocytic leukocytes. This interaction triggers a cascade of intracellular signaling events, culminating in a range of pro-inflammatory and microbicidal functions essential for host defense. This technical guide provides an in-depth exploration of the mechanisms of fMLF action, its downstream signaling pathways, and its functional consequences in innate immune cells, with a focus on neutrophils. We present key quantitative data, detailed experimental protocols for assessing fMLF-induced cellular responses, and visual representations of the core signaling pathways to serve as a comprehensive resource for researchers and drug development professionals in the field of immunology and inflammation.

Introduction: fMLF as a Key Modulator of Innate Immunity

The innate immune system relies on a sophisticated network of pattern recognition receptors (PRRs) to detect invading pathogens. Among these, the N-formyl peptide receptors (FPRs) are crucial for sensing bacterial products and initiating a rapid and robust inflammatory response.[1] N-formylated peptides, such as fMLF, are released by bacteria during protein synthesis and from damaged host cell mitochondria, serving as potent chemoattractants for phagocytic cells, particularly neutrophils.[1]

The primary receptor for fMLF is FPR1, a member of the seven-transmembrane GPCR superfamily.[1][2] The binding of fMLF to FPR1 initiates a signaling cascade that leads to a variety of cellular responses critical for host defense, including chemotaxis, phagocytosis, degranulation, and the production of reactive oxygen species (ROS).[3][4] The concentration of fMLF can differentially regulate these responses; low concentrations typically induce chemotaxis, while higher concentrations are required for degranulation and superoxide generation.[5][6] This concentration-dependent activation allows for a finely tuned immune response, guiding neutrophils to the site of infection and subsequently activating their effector functions.

Quantitative Data on fMLF-Mediated Cellular Responses

The interaction of fMLF with its receptor and the subsequent cellular responses have been quantified in numerous studies. These data are essential for understanding the potency and efficacy of fMLF in activating innate immune cells.

ParameterValueCell TypeCommentsReference
Binding Affinity (Kd) of fMLF for FPR1 ~1 nMHuman NeutrophilsHigh-affinity binding to FPR1.[7]
~3 nMHuman Neutrophils[8]
~35 nMHuman Neutrophils (for CHIPS, an inhibitor)[9]
EC50 for ROS Production ≈ 20 nMHuman NeutrophilsMaximal activity induced at 100 nM.[10]
EC50 for Chemotaxis ~5 µM (for mouse FPR2)Mouse NeutrophilsfMLF induces two distinct concentration optima for chemotaxis in mouse neutrophils, mediated by high-affinity FPR1 and low-affinity FPR2.[5][8]
EC50 for FPR1 Phosphorylation ~20–40 nMHuman NeutrophilsfMLF-induced phosphorylation is a key step in receptor desensitization.[11]
EC50 for Inhibition of Fluorescent Ligand Binding (IC50) ~0.5 nM (Kd for fluorescent ligand)HL60-FPR1 cellsUsed to determine the binding affinity of antagonists.[12]

Signaling Pathways Activated by fMLF

The binding of fMLF to FPR1 triggers a complex network of intracellular signaling pathways that orchestrate the diverse cellular responses of innate immune cells.

G-Protein Coupling and Downstream Effectors

Upon fMLF binding, FPR1 undergoes a conformational change, enabling it to couple with heterotrimeric G proteins of the Gi subtype.[3][13] This coupling leads to the dissociation of the Gαi subunit from the Gβγ dimer. Both components then activate distinct downstream effector molecules.

fMLF_Signaling_Initiation cluster_membrane Plasma Membrane fMLF fMLF FPR1 FPR1 fMLF->FPR1 Binding G_protein Gi Protein (αβγ) FPR1->G_protein Activation G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma fMLF_Signaling_Initiation

Figure 1: Initial fMLF signaling events at the plasma membrane.
Key Signaling Cascades

The dissociated G protein subunits activate several key signaling cascades:

  • Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[14]

  • Phosphoinositide 3-Kinase (PI3K) Pathway: The Gβγ subunit also activates PI3Kγ, which phosphorylates PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3] PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B), leading to their activation.

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: fMLF stimulation leads to the activation of all three major MAPK families: extracellular signal-regulated kinases (ERK1/2), p38 MAPK, and c-Jun N-terminal kinases (JNK).[14] These pathways are crucial for regulating a wide range of cellular functions, including gene expression, proliferation, and apoptosis.

fMLF_Downstream_Signaling cluster_cellular_responses Cellular Responses G_beta_gamma Gβγ PLC PLCβ G_beta_gamma->PLC PI3K PI3Kγ G_beta_gamma->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes PI3K->PIP2 Phosphorylates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PIP3 PIP3 PIP2->PIP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Akt Akt Activation PIP3->Akt Chemotaxis Chemotaxis Ca_release->Chemotaxis ROS_production ROS Production PKC->ROS_production Degranulation Degranulation PKC->Degranulation Akt->Chemotaxis Phagocytosis Phagocytosis Akt->Phagocytosis MAPK MAPK Activation (p38, ERK, JNK) MAPK->Chemotaxis Cytokine_Release Cytokine Release MAPK->Cytokine_Release

Figure 2: Major downstream signaling pathways activated by fMLF.

Functional Consequences of fMLF Signaling in Innate Immunity

The activation of the aforementioned signaling pathways by fMLF culminates in a variety of critical effector functions in innate immune cells.

Chemotaxis

Chemotaxis, the directed migration of cells along a chemical gradient, is a hallmark of the neutrophil response to fMLF. This process is essential for recruiting neutrophils to sites of infection. The PI3K/Akt and p38 MAPK pathways are particularly important for mediating fMLF-induced chemotaxis.[8]

Phagocytosis

fMLF enhances the phagocytic capacity of neutrophils, promoting the engulfment of opsonized bacteria.[15] This process is crucial for clearing pathogens and cellular debris. fMLF stimulation leads to the upregulation of complement receptors (CR1 and CR3) and Fcγ receptors on the neutrophil surface, thereby enhancing the uptake of opsonized particles.[15]

Reactive Oxygen Species (ROS) Production

A key microbicidal mechanism of neutrophils is the production of ROS through the activation of the NADPH oxidase complex.[10] fMLF is a potent inducer of the respiratory burst, leading to the generation of superoxide anions and other ROS that are toxic to pathogens.[10] This response is primarily mediated by the PKC and PI3K signaling pathways.

Degranulation

Neutrophils contain a variety of granules filled with antimicrobial proteins and proteases. Upon activation by fMLF, neutrophils release the contents of these granules into the extracellular space or into phagosomes, contributing to the killing of pathogens and the modulation of the inflammatory environment.

Cytokine Release

fMLF can modulate the production and release of cytokines by neutrophils. For instance, fMLF has been shown to induce the release of Interleukin-8 (IL-8), a potent neutrophil chemoattractant, creating a positive feedback loop to amplify neutrophil recruitment.[13][16] Conversely, fMLF can also inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated neutrophils, suggesting a complex regulatory role in the inflammatory response.[17]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the functional responses of neutrophils to fMLF.

Neutrophil Chemotaxis Assay (Under-Agarose Method)

This assay measures the directed migration of neutrophils towards an fMLP gradient.

Materials:

  • Agarose

  • L-15 medium (or other suitable cell culture medium)

  • Petri dishes (35 mm)

  • fMLF

  • Isolated human neutrophils (5 x 10^6 cells/mL)

  • Sterile punch and template

Procedure:

  • Prepare a 1.2% agarose solution in L-15 medium.

  • Dispense 3 mL of the agarose solution into each Petri dish and allow it to solidify.

  • Using a sterile punch and template, create a central well and three peripheral wells in the agarose.

  • Fill the central well with 23 µL of the desired fMLF concentration (e.g., 10^-8 M).

  • Fill the peripheral wells with 23 µL of the neutrophil suspension.

  • Incubate the plates at 37°C in a 5% CO2 incubator for a specified time (e.g., 3 hours).

  • Measure the distance of neutrophil migration from the edge of the peripheral well towards the central well using a microscope.

Chemotaxis_Workflow start Prepare Agarose Plates cut_wells Cut Wells start->cut_wells add_chemoattractant Add fMLF to Central Well cut_wells->add_chemoattractant add_cells Add Neutrophils to Peripheral Wells add_chemoattractant->add_cells incubate Incubate at 37°C add_cells->incubate measure Measure Migration Distance incubate->measure end Analyze Results measure->end

Figure 3: Workflow for the under-agarose chemotaxis assay.
ROS Production Assay (Cytochrome c Reduction)

This spectrophotometric assay measures the production of superoxide anions by neutrophils.

Materials:

  • Isolated human neutrophils (1 x 10^7 cells/mL)

  • Hanks' Balanced Salt Solution (HBSS)

  • Cytochrome c (100 µM)

  • fMLF (e.g., 100 nM)

  • Superoxide dismutase (SOD) as a negative control

  • 96-well plate

  • Plate reader

Procedure:

  • Pre-warm the 96-well plate to 37°C.

  • In separate wells, prepare sample and SOD reference wells.

  • Add 15 µL of the neutrophil suspension to each well.

  • Prepare a solution of 100 µM cytochrome c in HBSS with or without 100 nM fMLF and pre-warm to 37°C.

  • Add 5 µL of SOD solution to the reference wells and 5 µL of HBSS to the sample wells.

  • Add the cytochrome c/fMLF solution to the wells to initiate the reaction.

  • Incubate at 37°C for 10 minutes.

  • Measure the change in optical density at 550 nm using a plate reader. The reduction of cytochrome c is inhibited by SOD, allowing for the specific measurement of superoxide production.

Phagocytosis Assay (Flow Cytometry)

This assay quantifies the engulfment of fluorescently labeled particles by neutrophils.

Materials:

  • Isolated human neutrophils

  • Fluorescently labeled particles (e.g., IgG-opsonized FITC-labeled latex beads or bacteria)

  • fMLF

  • Flow cytometer

Procedure:

  • Incubate neutrophils with fluorescently labeled particles at a specific ratio (e.g., 5 particles per neutrophil) in the presence or absence of fMLF for 1 hour at 37°C.[15]

  • Fix the cells with 3.7% formaldehyde.[15]

  • Analyze the samples using a flow cytometer to quantify the percentage of neutrophils that have phagocytosed the fluorescent particles. An increase in the fluorescence intensity of the neutrophils indicates phagocytosis.

Conclusion and Future Directions

N-formyl-methionyl-leucyl-phenylalanine remains a cornerstone for understanding the fundamental principles of innate immunity and inflammation. Its ability to potently activate neutrophils through the FPR1 receptor highlights a critical mechanism for host defense against bacterial infections. The intricate signaling pathways initiated by fMLF, involving G-proteins, PLC, PI3K, and MAPKs, offer multiple potential targets for therapeutic intervention in inflammatory and infectious diseases.

Future research in this area will likely focus on several key aspects. A deeper understanding of the biased agonism at the FPR1 receptor, where different ligands can preferentially activate certain downstream pathways, could lead to the development of more specific immunomodulatory drugs. Furthermore, elucidating the precise molecular mechanisms that govern the concentration-dependent switch in neutrophil responses to fMLF will provide valuable insights into the fine-tuning of the innate immune response. Finally, translating the vast body of in vitro knowledge on fMLF signaling to in vivo models of disease will be crucial for the development of novel therapies that target this essential pathway in innate immunity. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding and therapeutic manipulation of the fMLF-FPR1 axis.

References

An In-depth Technical Guide to Cellular Responses to Formyl Peptide Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Formyl Peptide Receptor Family

The Formyl Peptide Receptor (FPR) family consists of three G-protein coupled receptors (GPCRs) in humans: FPR1, FPR2, and FPR3.[1] These receptors are crucial components of the innate immune system, primarily expressed on phagocytic leukocytes like neutrophils and monocytes.[2][3][4] They function as pattern recognition receptors (PRRs), recognizing conserved molecular patterns from pathogens (PAMPs), such as N-formylated peptides from bacteria, and host-derived damage-associated molecular patterns (DAMPs), like formylated peptides released from mitochondria during tissue injury.[5][6][7] Upon activation by their specific agonists, FPRs initiate a cascade of intracellular signaling events that orchestrate a range of pro-inflammatory and pro-resolving cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[2][8][9] This multifaceted role makes the FPR family a significant target for therapeutic intervention in inflammatory diseases, infections, and cancer.[1][5]

Core Signaling Pathways

Activation of FPRs by agonist binding triggers a conformational change, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gαi subfamily.[10][11] This is evidenced by the abrogation of cellular responses following treatment with pertussis toxin (PTX), a known inhibitor of Gαi proteins.[11] The activated G-protein dissociates into its α and βγ subunits, which then initiate several key downstream signaling cascades.

The primary signaling pathways activated by FPR agonists are:

  • Phospholipase C (PLC) Pathway: The Gβγ subunit activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][12] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+), leading to a rapid and transient increase in intracellular calcium concentration.[8][13] DAG, in conjunction with elevated Ca2+, activates Protein Kinase C (PKC) isoforms.[8]

  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: FPR activation also stimulates the PI3K pathway, which converts PIP2 to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[8] PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including Akt (also known as Protein Kinase B). This leads to the activation of Akt, which plays a critical role in cell survival, proliferation, and metabolism.[14]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: FPR signaling engages the MAPK cascades, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways.[8][10] These pathways are crucial for regulating a wide array of cellular processes, including gene expression, proliferation, and apoptosis.[15][16]

These interconnected pathways culminate in the execution of diverse and specific cellular functions critical to the inflammatory response.

Caption: Core FPR signaling pathways.

Key Cellular Responses

FPR activation triggers a suite of cellular functions essential for innate immunity and inflammation. The magnitude and nature of these responses can be agonist-specific and concentration-dependent, a phenomenon known as biased signaling.[17][18]

  • Chemotaxis: FPRs are potent chemoattractant receptors.[5] Agonist binding induces cytoskeletal rearrangements, primarily actin polymerization, leading to cell polarization and directed migration towards the source of the formyl peptides, such as a site of bacterial infection.[7] Low, nanomolar concentrations of agonists typically induce chemotaxis, while higher concentrations can inhibit migration.[17][18]

  • Calcium Mobilization: One of the earliest and most rapid events following FPR activation is a transient increase in intracellular free calcium ([Ca2+]i).[8] This signal is critical for activating numerous downstream effectors, including protein kinases and enzymes required for degranulation and ROS production.[8][17][18]

  • Reactive Oxygen Species (ROS) Production: At higher concentrations, FPR agonists trigger the assembly and activation of the NADPH oxidase complex on the cell membrane.[7][19] This "oxidative burst" generates large amounts of superoxide anions and other ROS, which are highly microbicidal and play a key role in killing invading pathogens.[19][20]

  • Degranulation: FPR stimulation leads to the fusion of intracellular granules with the plasma membrane, releasing a payload of proteolytic enzymes, antimicrobial peptides, and other inflammatory mediators into the extracellular space to combat infection.[5]

  • Receptor Desensitization and Internalization: Prolonged exposure to agonists leads to FPR phosphorylation, β-arrestin recruitment, and subsequent receptor internalization.[1] This process serves to terminate the signal and can also lead to cross-desensitization of other chemoattractant receptors, thereby modulating the overall inflammatory response.[1][21]

Data Presentation: Quantitative Ligand-Receptor Interactions and Cellular Responses

The interaction of various ligands with FPRs and the resulting cellular activities have been quantified in numerous studies. The following tables summarize key quantitative data for representative FPR agonists and antagonists. Note that values can vary depending on the cell type and specific assay conditions.

Table 1: Binding Affinities (Kd) and Functional Potencies (EC50) of Select FPR Ligands

LigandReceptor Target(s)ParameterValueCell Type / AssayReference
fMLF (N-formyl-Met-Leu-Phe)FPR1Kd~10-20 nMHuman Neutrophils[17]
EC50 (Ca2+)~1 nMHL-60 Cells[17]
EC50 (Chemotaxis)~0.1 nMHL-60 Cells[17]
WKYMVmPan-FPR AgonistEC50 (Ca2+)~0.1-1 nMHuman Neutrophils[11]
FPR2Ki~270 nMFPR2-expressing cells[22]
Annexin A1 (Ac2-26 peptide)FPR1, FPR2EC50 (ERK Phos.)~1-10 µMFPR2-HEK293[10]
Lipoxin A4 (LXA4)FPR2Kd~1 nMNeutrophils[6]
Serum Amyloid A (SAA)FPR2EC50 (Chemotaxis)~100 nMMonocytes[10]
Cyclosporin HFPR1 AntagonistIC50~10-100 nMHuman Neutrophils[23]
PBP10FPR2 AntagonistIC50~1 µMHuman Neutrophils[23]
Compound 43FPR1/FPR2 AgonistEC50 (Ca2+)~10 nMHuman Neutrophils[21]

Kd (Dissociation Constant): A measure of binding affinity; lower Kd indicates tighter binding.[24][25] EC50 (Half-maximal Effective Concentration): The concentration of an agonist that produces 50% of the maximal response.[24] Ki (Inhibition Constant): The concentration of a competing ligand that would occupy 50% of the receptors if no primary ligand were present.[25] IC50 (Half-maximal Inhibitory Concentration): The concentration of an antagonist that inhibits a response by 50%.[24]

Experimental Protocols & Workflows

Standardized, reproducible assays are essential for studying FPR function and for screening potential therapeutic agents.[26][27][28][29] Below are detailed methodologies for key experiments.

Calcium Mobilization Assay

This assay measures the rapid increase in intracellular calcium concentration following receptor activation.

Methodology:

  • Cell Preparation: Harvest human neutrophils or a suitable cell line (e.g., HL-60 differentiated into a neutrophil-like state) and resuspend them in a physiological buffer (e.g., Krebs-Ringer-Glucose, KRG) without Ca2+.[23]

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent indicator, such as Fura-2-AM (e.g., 5 µM), for 30-45 minutes at room temperature in the dark.[23] The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator inside.

  • Washing: Wash the cells twice with buffer to remove extracellular dye. Resuspend the final cell pellet in the assay buffer to the desired concentration (e.g., 2 x 106 cells/mL).[23]

  • Measurement: Transfer the cell suspension to a cuvette or microplate for use in a fluorometer or plate reader.

  • Baseline Reading: Record the baseline fluorescence for 30-60 seconds to establish a stable signal.

  • Agonist Stimulation: Add the FPR agonist at the desired concentration and continue recording the fluorescence signal. The binding of Ca2+ to the dye results in a change in its fluorescence intensity.[30]

  • Data Analysis: The change in fluorescence is typically expressed as a ratio (for ratiometric dyes like Fura-2) or relative fluorescence units (RFU) and plotted over time. The peak response is used to generate dose-response curves and calculate EC50 values.

Calcium_Mobilization_Workflow start Start prep_cells Prepare Cell Suspension (e.g., Neutrophils) start->prep_cells load_dye Load Cells with Ca²⁺-sensitive Dye (e.g., Fura-2 AM) prep_cells->load_dye wash Wash to Remove Excess Dye load_dye->wash resuspend Resuspend in Assay Buffer wash->resuspend measure_baseline Measure Baseline Fluorescence resuspend->measure_baseline add_agonist Add FPR Agonist measure_baseline->add_agonist record_signal Record Fluorescence Change Over Time add_agonist->record_signal analyze Analyze Data (Peak Response, EC₅₀) record_signal->analyze end_node End analyze->end_node

Caption: Calcium mobilization assay workflow.
Chemotaxis Assay

This assay quantifies the directed migration of cells in response to a chemoattractant gradient. The Boyden chamber assay is a classic example.

Methodology:

  • Chamber Setup: Use a chemotaxis chamber (e.g., Boyden chamber) consisting of two wells separated by a microporous membrane (typically 3-5 µm pore size for neutrophils).

  • Chemoattractant: Add the FPR agonist diluted in assay medium to the lower chamber. Add medium alone to control wells.

  • Cell Seeding: Harvest and resuspend cells in the assay medium. Place the cell suspension into the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified CO2 incubator for a period sufficient to allow migration (e.g., 60-90 minutes for neutrophils).

  • Cell Fixation and Staining: After incubation, remove the non-migrated cells from the top surface of the membrane. Fix and stain the migrated cells on the underside of the membrane with a dye like Diff-Quik or DAPI.

  • Quantification: Count the number of migrated cells in several high-power fields using a microscope.

  • Data Analysis: Express the results as the number of migrated cells per field or as a chemotactic index (fold increase in migration over the medium control). Plot the results against agonist concentration.

Chemotaxis_Workflow start Start setup_chamber Set up Boyden Chamber start->setup_chamber add_agonist Add Agonist to Lower Chamber setup_chamber->add_agonist seed_cells Seed Cells in Upper Chamber add_agonist->seed_cells incubate Incubate at 37°C seed_cells->incubate remove_nonmigrated Remove Non-migrated Cells from Top incubate->remove_nonmigrated fix_stain Fix and Stain Migrated Cells on Bottom remove_nonmigrated->fix_stain count_cells Count Migrated Cells (Microscopy) fix_stain->count_cells analyze Analyze Data (Chemotactic Index) count_cells->analyze end_node End analyze->end_node

Caption: Chemotaxis assay workflow.
Reactive Oxygen Species (ROS) Production Assay

This assay measures the "oxidative burst" by detecting the production of ROS using chemiluminescent or fluorescent probes.

Methodology:

  • Cell Preparation: Prepare a suspension of neutrophils or other relevant cells in a physiological buffer like HBSS with Ca2+.[31]

  • Probe Addition: For a chemiluminescence assay, add a ROS-sensitive probe like luminol (detects multiple ROS) or isoluminol. Horseradish peroxidase (HRP) is often added to enhance the luminol-dependent signal.[31] For a fluorescence assay, load cells with a probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH2-DA), which becomes fluorescent upon oxidation.[20][32]

  • Measurement Setup: Place the cell suspension in a 96-well white plate (for luminescence) or black plate (for fluorescence) and transfer to a plate reader.

  • Baseline Reading: Measure the baseline signal for a few minutes.

  • Agonist Stimulation: Inject the FPR agonist and immediately begin kinetic measurement of the light output (luminescence) or fluorescence intensity over time (e.g., for 30-60 minutes).

  • Data Analysis: The results can be presented as a kinetic curve (Relative Light Units or Fluorescence Units vs. time). Key parameters include the peak response and the total integrated response (area under the curve).[31] These values are used to construct dose-response curves.

ROS_Production_Workflow start Start prep_cells Prepare Cell Suspension start->prep_cells add_probe Add ROS-sensitive Probe (e.g., Luminol or DCFH₂-DA) prep_cells->add_probe aliquot_plate Aliquot into 96-well Plate add_probe->aliquot_plate measure_baseline Measure Baseline Signal (Luminescence/Fluorescence) aliquot_plate->measure_baseline add_agonist Inject FPR Agonist measure_baseline->add_agonist record_signal Record Kinetic Signal Over Time add_agonist->record_signal analyze Analyze Data (Peak, Area Under Curve) record_signal->analyze end_node End analyze->end_node

Caption: ROS production assay workflow.

Conclusion

The Formyl Peptide Receptor family serves as a critical link between the detection of microbial invasion or tissue damage and the orchestration of a potent innate immune response. The activation of FPRs by a diverse array of agonists initiates a complex network of intracellular signaling, predominantly through Gαi-coupled pathways involving PLC, PI3K, and MAP kinases. These signals are precisely translated into a suite of cellular functions, including chemotaxis, calcium mobilization, and ROS production, which are fundamental to host defense. The concentration-dependent and ligand-specific nature of these responses highlights the sophisticated regulatory mechanisms governing inflammation. A thorough understanding of these cellular and molecular events, facilitated by the robust experimental protocols detailed herein, is paramount for the development of novel therapeutics that can selectively modulate FPR activity for the treatment of a wide range of inflammatory and infectious diseases.

References

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys molecular structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys

Introduction

This compound is a synthetic, N-formylated hexapeptide that serves as a potent agonist for Formyl Peptide Receptors (FPRs).[1][2][3] Structurally analogous to peptides released by bacteria or from damaged mitochondria, it acts as a powerful chemoattractant, particularly for neutrophils, making it a critical tool for research in immunology, inflammation, and host defense mechanisms.[4][5][6] This document provides a comprehensive technical overview of its molecular structure, physicochemical properties, mechanism of action, and key experimental protocols relevant to its study.

Molecular Structure and Properties

This compound is a hexapeptide with the amino acid sequence Norleucine-Leucine-Phenylalanine-Norleucine-Tyrosine-Lysine. The N-terminus is blocked with a formyl group (-CHO), a key structural feature for its high-affinity binding to FPRs.[7] Norleucine (Nle) is an isomer of leucine, often used in synthetic peptides to prevent enzymatic degradation and probe receptor binding pockets. The presence of a tyrosine residue allows for radioiodination, creating a tracer for receptor binding studies that retains full biological activity.[6][8]

Physicochemical Data

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₄₃H₆₅N₇O₉[9][10]
Molecular Weight ~824.04 g/mol [2][9][10]
CAS Number 71901-21-8[3][9][10]
Appearance Solid[11]
Alternate Names F-Chemotactic peptide, F-Peptide[10]
Solubility Soluble in methanol:acetic acid (1:1)[8]
Storage Desiccated at -20°C[8][11]

Mechanism of Action and Signaling Pathways

As a potent FPR agonist, the peptide primarily targets Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR) highly expressed on phagocytic leukocytes like neutrophils and macrophages.[7][12] Binding of the peptide to FPR1 induces a conformational change, leading to the activation of an associated heterotrimeric G protein (specifically of the Gi family).[7][13]

This activation initiates a cascade of intracellular signaling events:

  • G Protein Dissociation : The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.[7]

  • Downstream Effector Activation : Both the Gα-GTP and Gβγ subunits activate downstream effector enzymes.

    • Phospholipase C (PLC) : Activated by the Gβγ subunit, PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[4] IP₃ triggers the release of Ca²⁺ from intracellular stores, and DAG activates Protein Kinase C (PKC).[4][13]

    • Phosphoinositide 3-kinase (PI3K) : Activation of the PI3K/Akt pathway is crucial for regulating chemotaxis and cell survival.[13]

    • Mitogen-Activated Protein Kinases (MAPK) : The signaling cascade also activates MAPK pathways, including ERK1/2, p38, and JNK, which are involved in gene expression, cytokine production, and apoptosis regulation.[12][13]

These signaling events culminate in a range of cellular responses characteristic of neutrophil activation, including chemotaxis, degranulation (release of antimicrobial enzymes), and the production of superoxide anions via NADPH oxidase activation.[5][7]

FPR_Signaling_Pathway FPR1 Signaling Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Responses Peptide This compound FPR1 FPR1 Receptor Peptide->FPR1 Binding G_Protein Gi Protein (αβγ) FPR1->G_Protein Activation G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 PI3K PI3K Akt Akt PI3K->Akt MAPK MAPK Pathway (ERK, p38) G_alpha->MAPK G_betagamma->PLC G_betagamma->PI3K IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca_Mobilization Intracellular Ca²⁺ Release IP3->Ca_Mobilization PKC PKC Activation DAG->PKC Degranulation Degranulation Ca_Mobilization->Degranulation Superoxide Superoxide Production PKC->Superoxide Chemotaxis Chemotaxis Akt->Chemotaxis MAPK->Chemotaxis MAPK->Superoxide

FPR1 Signaling Cascade

Experimental Protocols

The biological activity of this compound is assessed through several key functional assays.

Neutrophil Chemotaxis Assay

This assay quantifies the directed migration of neutrophils towards a concentration gradient of the peptide. A common method is the Boyden chamber or a modern equivalent using multi-well filter plates.[14]

Methodology:

  • Neutrophil Isolation : Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque followed by dextran sedimentation). Resuspend cells in a buffer containing Ca²⁺ and Mg²⁺ (e.g., HBSS).

  • Assay Plate Setup : Place the chemotaxis filter plate (typically with a 3-5 µm pore size) over a 96-well receiver plate.

  • Gradient Creation : Add this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁷ M) to the lower wells of the receiver plate. Use buffer as a negative control.

  • Cell Loading : Add the neutrophil suspension (e.g., 1x10⁶ cells/mL) to the upper wells of the filter plate.

  • Incubation : Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes to allow cell migration.[14]

  • Quantification : Remove the filter plate. Migrated cells in the lower wells can be quantified by lysing them and measuring the activity of a cellular enzyme like myeloperoxidase or by pre-labeling the cells with a fluorescent dye like Calcein AM and measuring fluorescence.[14]

Chemotaxis_Assay_Workflow Chemotaxis Assay Workflow A 1. Isolate Human Neutrophils (Density Gradient Centrifugation) C 3. Load Neutrophil Suspension (in upper chamber of filter plate) A->C B 2. Prepare Peptide Dilutions (e.g., 10⁻¹¹ to 10⁻⁷ M in lower wells) D 4. Incubate Plate (37°C, 5% CO₂, 60-90 min) B->D C->D E 5. Discard Filter Plate D->E F 6. Quantify Migrated Cells (Fluorescence or Enzyme Assay) E->F G 7. Analyze Data (Plot cell migration vs. concentration) F->G

Chemotaxis Assay Workflow
Intracellular Calcium Mobilization Assay

This assay measures the transient increase in cytosolic free calcium concentration following receptor activation.

Methodology:

  • Cell Preparation : Isolate neutrophils as described above.

  • Dye Loading : Incubate the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at room temperature for 30-45 minutes. This allows the acetoxymethyl (AM) ester to be cleaved by intracellular esterases, trapping the dye inside the cells.

  • Washing : Wash the cells twice with buffer to remove extracellular dye.

  • Measurement : Transfer the cell suspension to a cuvette or a microplate for use in a fluorometer.

  • Baseline Reading : Record the baseline fluorescence for 30-60 seconds.

  • Stimulation : Add this compound to the cell suspension and continue recording the fluorescence signal for several minutes. A rapid increase in fluorescence indicates calcium mobilization.

  • Data Analysis : The change in fluorescence is proportional to the change in intracellular calcium concentration. Results are often expressed as the peak fluorescence intensity or the area under the curve.

Calcium_Mobilization_Workflow Calcium Mobilization Assay Workflow A 1. Prepare Neutrophil Suspension B 2. Load Cells with Ca²⁺ Indicator Dye (e.g., Fluo-4 AM) A->B C 3. Wash to Remove Extracellular Dye B->C D 4. Establish Baseline Fluorescence (Fluorometer Reading) C->D E 5. Inject Peptide Agonist D->E F 6. Record Fluorescence Change Over Time E->F G 7. Analyze Data (Peak fluorescence intensity) F->G

Calcium Mobilization Assay Workflow
Receptor Binding Assay

Competitive binding assays are used to determine the binding affinity (Kd) of the peptide for its receptor. This requires a radiolabeled version of the peptide (e.g., with ¹²⁵I).

Methodology:

  • Membrane Preparation : Prepare membranes from neutrophils or from a cell line recombinantly expressing FPR1.

  • Assay Setup : In a series of tubes or a microplate, add a constant amount of cell membranes and a constant concentration of the radiolabeled peptide ([¹²⁵I]-N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys).

  • Competitive Binding : Add increasing concentrations of the unlabeled ("cold") this compound. To determine non-specific binding, include a tube with a large excess of the cold ligand.

  • Incubation : Incubate the mixture at a specified temperature (e.g., 4°C) to reach binding equilibrium.

  • Separation : Separate the bound from free radioligand by rapid filtration through glass fiber filters. The membranes and bound ligand are retained on the filter, while the free ligand passes through.

  • Counting : Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis : Plot the percentage of specific binding against the logarithm of the cold ligand concentration. The data are fitted to a sigmoidal dose-response curve to calculate the IC₅₀, which can then be used to determine the inhibition constant (Ki) and binding affinity (Kd).

References

Methodological & Application

Application Notes: In Vitro Chemotaxis Assay for N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys is a synthetic peptide that acts as an agonist for formyl peptide receptors (FPRs).[1][2] FPRs are a class of G protein-coupled receptors expressed on the surface of various immune cells, most notably neutrophils.[3][4] Activation of these receptors by N-formylated peptides, which are common components of bacterial proteins, initiates a signaling cascade that leads to a range of cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species.[4][5] This makes FPRs and their agonists critical components of the innate immune response to bacterial infections.

The study of chemotaxis, the directed migration of cells along a chemical gradient, is fundamental to understanding inflammation, immune responses, and wound healing.[6][7][8] In vitro chemotaxis assays provide a controlled environment to quantify the migratory response of cells to specific chemoattractants like this compound. This document provides a detailed protocol for performing an in vitro chemotaxis assay using the Boyden chamber technique, a widely accepted method for this purpose.[8][9][10]

Principle of the Assay

The Boyden chamber assay utilizes a two-chamber system separated by a microporous membrane.[8][9][10][11] Cells, such as neutrophils, are placed in the upper chamber, while the lower chamber contains the chemoattractant, this compound, dissolved in a buffer.[10][12] The chemoattractant diffuses through the pores of the membrane, establishing a chemical gradient.[11] Cells in the upper chamber sense this gradient and migrate through the pores to the lower side of the membrane.[10][11] The extent of cell migration is then quantified to determine the chemotactic activity of the peptide.

Signaling Pathway

The binding of this compound to FPR1 initiates a cascade of intracellular signaling events.[4] This process begins with the activation of a Gi-type G-protein, leading to the dissociation of its α and βγ subunits.[4] These subunits then trigger downstream pathways, including the activation of phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[4][5] PLC activation results in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[5] These signaling events ultimately lead to the reorganization of the actin cytoskeleton, which is essential for cell motility and directed migration towards the chemoattractant.[3]

G FPR1 Signaling Pathway for Chemotaxis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide This compound FPR1 FPR1 Receptor Peptide->FPR1 Binds G_Protein Gαi/βγ FPR1->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Actin Actin Cytoskeleton Reorganization Ca2->Actin PKC->Actin Chemotaxis Cell Migration (Chemotaxis) Actin->Chemotaxis

FPR1 Signaling Pathway for Chemotaxis.

Experimental Protocol

This protocol is a general guideline for a Boyden chamber chemotaxis assay and may require optimization for specific cell types and experimental conditions.

Materials
  • This compound peptide

  • Human neutrophils (or other suitable phagocytic cells)

  • Boyden chamber apparatus with polycarbonate membranes (typically 3-5 µm pore size for neutrophils)

  • Cell culture medium (e.g., RPMI 1640) with 0.5% BSA

  • Calcein-AM or other fluorescent dye for cell labeling

  • Fluorescence plate reader

  • CO2 incubator (37°C, 5% CO2)

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Pipettes and sterile tips

  • Phosphate-buffered saline (PBS)

Method
  • Cell Preparation:

    • Isolate human neutrophils from peripheral blood using a suitable method like Ficoll-Paque density gradient centrifugation.

    • Wash the isolated neutrophils with PBS and resuspend them in cell culture medium at a concentration of 1 x 10^6 cells/mL.

    • Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions. This will allow for quantification of migrated cells.

    • Wash the labeled cells to remove excess dye and resuspend them in medium at the final desired concentration.

  • Chemoattractant Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the peptide in cell culture medium to determine the optimal chemoattractant concentration. A typical starting range for similar formyl peptides is 10^-11 M to 10^-7 M.

  • Assay Setup:

    • Add the desired concentrations of the chemoattractant to the lower wells of the Boyden chamber. Include a negative control (medium without chemoattractant) and a positive control (a known chemoattractant like fMLF).

    • Carefully place the microporous membrane over the lower wells, avoiding air bubbles.

    • Assemble the Boyden chamber by placing the upper chamber on top of the membrane.

    • Add the fluorescently labeled cell suspension to the upper wells.

  • Incubation:

    • Incubate the assembled chamber in a CO2 incubator at 37°C for 1-3 hours. The optimal incubation time should be determined experimentally.

  • Quantification of Migration:

    • After incubation, carefully remove the upper chamber.

    • Wipe away the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Quantify the migrated cells on the lower side of the membrane. This can be done by measuring the fluorescence of the migrated cells using a fluorescence plate reader. Alternatively, the membrane can be fixed, stained, and the migrated cells can be counted under a microscope.

Data Analysis

The chemotactic response is typically expressed as a chemotactic index, which is the fold increase in cell migration in response to the chemoattractant compared to the negative control. Plot the number of migrated cells (or fluorescence intensity) against the concentration of the chemoattractant to generate a dose-response curve. From this curve, the EC50 value (the concentration that elicits a half-maximal response) can be determined.

Experimental Workflow

G In Vitro Chemotaxis Assay Workflow Start Start Cell_Prep 1. Cell Preparation (Isolation & Labeling) Start->Cell_Prep Assay_Setup 3. Assay Setup (Boyden Chamber Assembly) Cell_Prep->Assay_Setup Peptide_Prep 2. Chemoattractant Preparation (Serial Dilutions) Peptide_Prep->Assay_Setup Incubation 4. Incubation (37°C, 1-3 hours) Assay_Setup->Incubation Quantification 5. Quantification of Migration (Fluorescence Reading or Cell Counting) Incubation->Quantification Data_Analysis 6. Data Analysis (Dose-Response Curve & EC50) Quantification->Data_Analysis End End Data_Analysis->End

In Vitro Chemotaxis Assay Workflow.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively published, the following table provides representative data for the well-characterized FPR agonist, fMLF, to serve as a reference. The optimal concentrations and efficacy of this compound should be determined experimentally.

ChemoattractantCell TypeAssay MethodOptimal Concentration (EC50)Efficacy (% of migrating cells)Reference
fMLFHuman MonocytesBoyden Chamber3.1 x 10-11 M to 6.4 x 10-10 M33%[13]
fMLFMouse NeutrophilsBoyden Chamber~100 nMNot Specified[14]
fMLFHuman NeutrophilsNot SpecifiedNot SpecifiedNot Specified[15][16]
fNle-Leu-PheRabbit NeutrophilsRadioligand BindingKd: 3.1 x 10-9 M & 1.2 x 10-7 MNot Applicable[17]

Note: EC50 and Kd values can vary depending on the cell type, assay conditions, and specific methodology used. The provided data illustrates a range of reported values for similar formyl peptides.

Conclusion

The in vitro chemotaxis assay described provides a robust and reproducible method for characterizing the biological activity of this compound. By understanding its effects on cell migration, researchers can gain valuable insights into its potential role in modulating the immune system and its therapeutic applications in inflammatory diseases and other conditions where cell migration is a key factor. Careful optimization of the assay parameters will ensure reliable and meaningful results.

References

Application Notes and Protocols for fMLF-Induced Neutrophil Activation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system.[1][2] Their activation is a critical process in response to infection and inflammation, involving chemotaxis, degranulation, phagocytosis, and the production of reactive oxygen species (ROS).[3] N-Formylmethionyl-leucyl-phenylalanine (fMLF or fMLP) is a potent bacterial-derived peptide that acts as a powerful chemoattractant and activator for neutrophils.[3][4] It binds to the high-affinity G protein-coupled receptor (GPCR), Formyl Peptide Receptor 1 (FPR1), initiating a cascade of intracellular signaling events.[5][6] Understanding and modulating fMLF-induced neutrophil activation is crucial for studying inflammatory diseases and developing novel therapeutics. These application notes provide an overview of the key signaling pathways, quantitative data, and detailed protocols for studying fMLF-mediated neutrophil functions.

fMLF Signaling Pathway in Neutrophils

Upon binding to FPR1, fMLF triggers the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits.[6] These subunits activate multiple downstream effector enzymes, including phospholipase Cβ (PLCβ) and phosphoinositide 3-kinase γ (PI3Kγ).[6] Activation of PLCβ leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 stimulates the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).[5] Concurrently, the PI3K/Akt and mitogen-activated protein kinase (MAPK) pathways (p38, ERK) are also activated.[5] These integrated signaling cascades culminate in various essential neutrophil functions, including chemotaxis, degranulation, and the generation of superoxide anions via NADPH oxidase activation.[5][6]

fMLF_Signaling_Pathway fMLF-FPR1 Signaling Cascade in Neutrophils cluster_outputs Cellular Responses fMLF fMLF FPR1 FPR1 (GPCR) fMLF->FPR1 Binds G_protein Gi Protein (αβγ) FPR1->G_protein Activates G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma MAPK MAPK Pathway (p38, ERK) G_alpha->MAPK PLC PLCβ G_beta_gamma->PLC PI3K PI3Kγ G_beta_gamma->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes Akt Akt Pathway PI3K->Akt IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis Degranulation Degranulation PKC->Degranulation ROS ROS Production (NADPH Oxidase) PKC->ROS MAPK->Chemotaxis Akt->ROS

fMLF-induced neutrophil signaling pathways.

Quantitative Data Summary

The response of neutrophils to fMLF is dose-dependent and varies across different functional assays. The following tables summarize typical concentrations and key experimental parameters.

Table 1: fMLF Effective Concentrations in Neutrophil Functional Assays

Neutrophil FunctionfMLF Concentration RangeEC50 ValueCitation(s)
ROS Production 1 nM - 1 µM~20-50 nM[7][8]
Chemotaxis 0.1 nM - 100 nM~1-10 nM[9][10]
Degranulation (CD63) 10 nM - 1 µM~19 nM[8]
Calcium Mobilization 1 nM - 1 µM~11 nM[11][12]
CD11b Upregulation 1 nM - 100 nM~5 nM[8]
CD62L (L-selectin) Shedding 1 nM - 100 nM~8 nM[8]

Table 2: Typical Experimental Parameters for fMLF-Induced Assays

ParameterROS Production AssayCalcium MobilizationChemotaxis AssayDegranulation Assay
Cell Density 1 x 10⁵ - 1 x 10⁶ cells/mL2 x 10⁶ - 5 x 10⁷ cells/mL2 x 10⁶ cells/mL1 x 10⁷ cells/mL
fMLF Stimulation 10 nM - 1 µM10 nM - 1 µM1 nM - 100 nM100 nM - 10 µM
Incubation Time 5-15 minutes1-5 minutes60-90 minutes10-30 minutes
Detection Method Chemiluminescence/FluorescenceFluorescence RatioFlow Cytometry/MicroscopyELISA/Colorimetry
Key Reagents Isoluminol/DHR 123Fura-2 AMBoyden ChamberMPO/β-glucosaminidase kits

Experimental Protocols and Workflows

A prerequisite for all functional assays is the isolation of highly pure and viable neutrophils from whole blood.

Protocol 1: Human Neutrophil Isolation

This protocol is based on density gradient centrifugation.

  • Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Density Gradient: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque or Polymorphprep®).

  • Centrifugation: Centrifuge at 500 x g for 30 minutes at room temperature without the brake.

  • Layer Aspiration: Aspirate the upper layers, leaving the neutrophil layer intact. Collect the neutrophil-rich layer.

  • Red Blood Cell Lysis: Resuspend the collected cells in a hypotonic lysis buffer (e.g., 0.2% NaCl) for 30 seconds to lyse remaining red blood cells, followed by the addition of an equal volume of hypertonic solution (e.g., 1.6% NaCl) to restore isotonicity.

  • Washing: Wash the neutrophil pellet with a suitable buffer (e.g., PBS or HBSS) and resuspend in the appropriate assay buffer.

  • Cell Counting: Determine cell concentration and viability (e.g., using a hemocytometer and Trypan Blue).

Application 1: Reactive Oxygen Species (ROS) Production

fMLF is a potent inducer of the neutrophil respiratory burst, leading to the production of superoxide anions by the NADPH oxidase enzyme complex.[3][13] This can be measured using chemiluminescence or fluorescence-based assays.

ROS_Workflow Workflow: ROS Production Assay A Isolate Neutrophils B Resuspend cells (1x10⁶/mL) in HBSS A->B C Equilibrate tubes with cells, isoluminol, and HRP at 37°C B->C D Add fMLF (e.g., 100 nM) to stimulate C->D E Measure chemiluminescence immediately over 15 min D->E

Workflow for fMLF-induced ROS production assay.

Protocol 2: ROS Production via Isoluminol-Enhanced Chemiluminescence

  • Reagent Preparation: Prepare a reaction mixture containing 1x10⁶ neutrophils/mL, isoluminol (20 µM), and horseradish peroxidase (HRP, 2 Units/mL) in HBSS with Ca²⁺/Mg²⁺.[12]

  • Equilibration: Aliquot the reaction mixture into luminometer tubes and equilibrate at 37°C for 5-10 minutes.[12]

  • Stimulation: Add fMLF to achieve the desired final concentration (e.g., a dose-response from 1 nM to 1 µM; 100 nM is a common single-point concentration).

  • Measurement: Immediately place the tubes in a luminometer and measure light emission (chemiluminescence) over time, typically for 10-15 minutes.[12] The peak response usually occurs within the first 5 minutes.[7]

Application 2: Intracellular Calcium Mobilization

fMLF binding to FPR1 rapidly induces the release of calcium from intracellular stores, a key second messenger in neutrophil activation.[7][14] This transient increase can be monitored using calcium-sensitive fluorescent dyes.

Calcium_Workflow Workflow: Calcium Mobilization Assay A Isolate Neutrophils B Load cells (5x10⁷/mL) with Fura-2 AM (2-5 µM) A->B C Wash cells twice to remove extracellular dye B->C D Equilibrate cells (2x10⁶/mL) in cuvette at 37°C C->D E Measure baseline fluorescence, add fMLF, and record signal D->E

Workflow for fMLF-induced calcium mobilization assay.

Protocol 3: Calcium Mobilization Assay with Fura-2 AM

  • Cell Loading: Incubate neutrophils (5x10⁷ cells/mL) with Fura-2 acetoxymethyl ester (Fura-2 AM) at a final concentration of 2-5 µM for 30 minutes at room temperature in the dark.[7][12]

  • Washing: Wash the cells twice with Ca²⁺-free buffer to remove extracellular dye and resuspend them in a measurement buffer (e.g., KRG or HBSS) at 2x10⁶ cells/mL.[7][12]

  • Measurement: Place the cell suspension in a cuvette within a fluorometer maintained at 37°C.[7]

  • Stimulation: After establishing a stable baseline fluorescence, add fMLF (e.g., 100 nM) and continuously record the fluorescence emission at 510 nm with alternating excitation at 340 nm and 380 nm.[7]

  • Analysis: The change in intracellular Ca²⁺ is expressed as the ratio of fluorescence intensities at the two excitation wavelengths (340/380 nm).[7]

Application 3: Chemotaxis

Chemotaxis, the directed migration of cells towards a chemical gradient, is a hallmark function of neutrophils. The Transwell® or Boyden chamber assay is a standard method to quantify this process in vitro.

Chemotaxis_Workflow Workflow: Neutrophil Chemotaxis Assay A Isolate Neutrophils B Add fMLF (chemoattractant) to lower chamber of Transwell plate A->B C Add neutrophils (2x10⁶/mL) to upper chamber (insert) B->C D Incubate at 37°C for 60-90 min to allow migration C->D E Quantify migrated cells in the lower chamber D->E

Workflow for fMLF-induced neutrophil chemotaxis assay.

Protocol 4: Transwell® Chemotaxis Assay

  • Assay Setup: Place Transwell® inserts (typically with 3-5 µm pores) into the wells of a 24-well plate.[12][15]

  • Chemoattractant Gradient: Add buffer containing fMLF (e.g., 10 nM) to the lower chamber. Add buffer alone to control wells to measure random migration (chemokinesis).[15][16]

  • Cell Seeding: Resuspend isolated neutrophils in serum-free medium at 2x10⁶ cells/mL and add a 100 µL aliquot to the upper chamber of each insert.[12][15]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60 to 90 minutes.[12][17]

  • Quantification: After incubation, remove the inserts. Collect the cells that have migrated to the lower chamber. Count the migrated cells using a flow cytometer, a hemocytometer, or a luminescence-based ATP assay (e.g., CellTiter-Glo®).[15][17]

Application 4: Degranulation

Neutrophil activation by fMLF induces the release of granule contents, which contain a variety of enzymes and antimicrobial proteins. Degranulation can be quantified by measuring the activity of specific granule markers released into the supernatant.

Degranulation_Workflow Workflow: Neutrophil Degranulation Assay A Isolate Neutrophils B Prime cells with Cytochalasin B (optional, enhances release) A->B C Stimulate cells (1x10⁷/mL) with fMLF (e.g., 1 µM) B->C D Incubate for 10-15 min at 37°C C->D E Centrifuge and collect supernatant D->E F Measure released enzyme (e.g., MPO) by ELISA or colorimetric assay E->F

Workflow for fMLF-induced neutrophil degranulation assay.

Protocol 5: Myeloperoxidase (MPO) Release Assay

  • Cell Preparation: Resuspend isolated neutrophils in HBSS at 1x10⁷ cells/mL.[18] For enhanced degranulation, cells can be pre-incubated (primed) with cytochalasin B (5 µM) for 5 minutes at 37°C.[18]

  • Stimulation: Add fMLF (e.g., 1 µM) to the cell suspension and incubate for 10-15 minutes at 37°C.[18]

  • Supernatant Collection: Stop the reaction by placing the tubes on ice. Centrifuge at 400 x g for 5 minutes at 4°C to pellet the cells. Carefully collect the supernatant.

  • MPO Measurement: Quantify the amount of myeloperoxidase (a marker for azurophilic granules) in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.[7]

  • Analysis: Results can be expressed as the percentage of total MPO content, which is determined by lysing an equivalent number of unstimulated cells with a detergent.

References

Application Notes and Protocols for Calcium Mobilization Assay with N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys is a potent synthetic peptide agonist of the Formyl Peptide Receptors (FPRs), a family of G-protein coupled receptors (GPCRs) primarily expressed on phagocytic leukocytes.[1][2][3] These receptors, particularly FPR1, are key players in the innate immune response, recognizing formylated peptides derived from bacteria and mitochondria of damaged host cells.[4] Ligand binding to FPR1 initiates a signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species.[4][5]

A critical event in this signaling pathway is the mobilization of intracellular calcium ([Ca2+]i).[4][6] Upon agonist binding, the Gq subunit of the associated G-protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[5][7] This transient increase in intracellular calcium can be monitored using fluorescent calcium indicators, making the calcium mobilization assay a robust method for studying FPR activation and for screening potential agonists or antagonists.[8][9][10]

These application notes provide a detailed protocol for performing a calcium mobilization assay using this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling cascade initiated by this compound binding to FPR1 and the general workflow of the calcium mobilization assay.

FPR1_Signaling_Pathway Ligand N-Formyl-Nle-Leu-Phe- Nle-Tyr-Lys FPR1 FPR1 Receptor Ligand->FPR1 Binds G_Protein Gq Protein FPR1->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_Release Ca2+ Release ER->Ca_Release Cellular_Response Cellular Response (e.g., Chemotaxis) Ca_Release->Cellular_Response Initiates

Caption: FPR1 signaling pathway leading to calcium mobilization.

Calcium_Mobilization_Workflow start Start cell_seeding Seed cells expressing FPR1 in a microplate start->cell_seeding cell_culture Incubate overnight cell_seeding->cell_culture dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell_culture->dye_loading incubation Incubate for dye uptake dye_loading->incubation compound_addition Add N-Formyl-Nle-Leu-Phe- Nle-Tyr-Lys incubation->compound_addition read_plate Measure fluorescence (calcium signal) in a plate reader compound_addition->read_plate data_analysis Analyze data and determine EC50 read_plate->data_analysis end End data_analysis->end

Caption: Experimental workflow for the calcium mobilization assay.

Quantitative Data Summary

CompoundTargetAssay TypeCell TypePotency (EC50)
N-Formyl-Met-Leu-Phe (fMLF)FPR1Calcium MobilizationRBL cells expressing hFPR~200 nM
This compoundFPR1ChemotaxisHuman Neutrophils0.4 nM[7]
This compoundFPR1Calcium MobilizationTo be determined experimentallyTo be determined

Experimental Protocols

Materials and Reagents

  • Cells: HEK293 or CHO cells stably expressing human FPR1 are recommended. Alternatively, primary cells such as human neutrophils that endogenously express FPR1 can be used.

  • Peptide: this compound (lyophilized powder)

  • Control Agonist: N-Formyl-Met-Leu-Phe (fMLF)

  • Cell Culture Medium: DMEM or Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (if applicable).

  • Assay Buffer: Krebs buffer or Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Probenecid: (Optional, for cell lines with active organic anion transporters like CHO or HeLa to prevent dye leakage).[8][9]

  • Microplates: 96-well or 384-well black, clear-bottom tissue culture-treated plates.

  • Plate Reader: A fluorescence plate reader with the capability for kinetic reads and automated injection (e.g., FlexStation).

Protocol

  • Cell Seeding:

    • Culture cells to 80-90% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000-80,000 cells per well in 100 µL of medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Dye Loading:

    • Prepare the dye loading solution. For Fluo-4 AM, dissolve it in DMSO to make a stock solution, and then dilute it in the assay buffer to the final working concentration (typically 1-5 µM). If using probenecid, add it to the loading solution at a final concentration of 2.5 mM.[9]

    • Aspirate the cell culture medium from the wells.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a serial dilution of the peptide in the assay buffer to create a range of concentrations for generating a dose-response curve. It is recommended to prepare these solutions at 5x the final desired concentration.

    • Prepare a similar dilution series for the control agonist, fMLF.

  • Calcium Mobilization Assay:

    • After incubation, wash the cells once with 100 µL of assay buffer to remove excess dye.

    • Add 100 µL of fresh assay buffer to each well.

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm for Fluo-4.

    • Establish a stable baseline fluorescence reading for 15-30 seconds.

    • Inject 25 µL of the 5x compound solutions into the respective wells.

    • Continue to measure the fluorescence kinetically for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the peak fluorescence after compound addition to the baseline fluorescence (F/F0) or as Relative Fluorescence Units (RFU).

    • Plot the peak fluorescence response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.

The calcium mobilization assay is a reliable and high-throughput method for characterizing the activity of FPR agonists like this compound. This protocol provides a comprehensive guide for researchers to successfully perform this assay and to quantify the potency of this and other related compounds, which is crucial for both basic research and drug discovery efforts targeting the formyl peptide receptors.

References

Application Note: Protocol for Radiolabeling N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys with Iodine-125

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (fMLF-YK) is a potent synthetic chemotactic peptide that acts as an agonist for formyl peptide receptors (FPRs).[1][2] These G protein-coupled receptors are primarily expressed on the surface of inflammatory cells like neutrophils and macrophages.[1][3] Upon activation, FPRs trigger a cascade of intracellular signaling events leading to cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species, all of which are crucial components of the innate immune response.[2][4][5]

Radiolabeling of fMLF-YK, typically with Iodine-125 (¹²⁵I) on the tyrosine residue, provides a critical tool for studying receptor-ligand interactions, quantifying receptor density, and performing in vitro and in vivo imaging studies.[6][7] The resulting radiolabeled peptide, [¹²⁵I]fMLF-YK, retains its biological activity, allowing for sensitive and specific detection in a variety of experimental settings.[8] This document provides a detailed protocol for the radioiodination of fMLF-YK using the Iodogen method, followed by purification and quality control procedures.

Formyl Peptide Receptor (FPR) Signaling Pathway

The binding of fMLF-YK to its receptor, a member of the FPR family, initiates a conformational change that activates intracellular heterotrimeric G proteins (Gαi).[2][4] This activation leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate various downstream effectors. Key pathways include the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC), culminating in a directed cellular migratory response known as chemotaxis.[4][5]

FPR_Signaling_Pathway cluster_cytosol Cytosol Ligand fMLF-YK FPR FPR Ligand->FPR G_Protein Gαβγ FPR->G_Protein activates G_alpha Gα-GTP G_Protein->G_alpha GDP/GTP exchange G_betagamma Gβγ PLC PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_alpha->PLC activates Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC activates Response Cellular Response (Chemotaxis) Ca2->Response PKC->Response

Caption: FPR signaling cascade initiated by fMLF-YK binding.

Experimental Protocol

This protocol details the direct radioiodination of the tyrosine residue in fMLF-YK using the Iodogen method, which is a mild oxidative technique that often preserves the biological activity of peptides and proteins.[9][10]

  • Peptide: this compound (fMLF-YK)

  • Radioisotope: Sodium Iodide [¹²⁵I] (Na¹²⁵I) in 0.1 M NaOH

  • Oxidizing Agent: Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

  • Buffers:

    • 0.5 M Sodium Phosphate Buffer, pH 7.5

    • HPLC Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • HPLC Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Quenching Solution: Sodium metabisulfite (0.6 mg/mL in water)

  • Equipment:

    • Glass reaction vials

    • Lead shielding

    • Gamma counter

    • High-Performance Liquid Chromatography (HPLC) system with a reverse-phase C18 column and a radioactivity detector

    • Instant Thin-Layer Chromatography (ITLC) strips

The overall workflow involves preparing the reaction vial, performing the radioiodination, quenching the reaction, purifying the product via HPLC, and finally, conducting quality control checks.

Radiolabeling_Workflow A 1. Iodogen Vial Prep B 2. Reagent Addition (Buffer, Peptide, Na¹²⁵I) A->B C 3. Reaction Incubation (5-15 min, RT) B->C D 4. Quench Reaction (Sodium Metabisulfite) C->D E 5. HPLC Purification (Reverse-Phase C18) D->E F 6. Fraction Collection (Radioactive Peak) E->F G 7. Quality Control (Radiochemical Purity) F->G H 8. Product Pooling & Storage (-20°C) G->H

Caption: Workflow for the radiolabeling and purification of fMLF-YK.

Safety Precaution: All steps involving radioactive materials must be performed in a designated fume hood with appropriate lead shielding by personnel trained in radiation safety.

  • Preparation of Iodogen-Coated Vials:

    • Dissolve Iodogen in a volatile organic solvent like chloroform or dichloromethane to a concentration of 1 mg/mL.

    • Add 50-100 µL of the Iodogen solution to a glass reaction vial.

    • Evaporate the solvent under a gentle stream of nitrogen to coat the bottom of the vial with a thin layer of Iodogen.

    • Store the coated vials in a desiccator until use.

  • Radioiodination Reaction:

    • Reconstitute the fMLF-YK peptide in 0.5 M Sodium Phosphate Buffer (pH 7.5) to a concentration of 1 mg/mL.

    • To the Iodogen-coated vial, add the following reagents in order:

      • 50 µL of 0.5 M Sodium Phosphate Buffer, pH 7.5.

      • 10 µL of the peptide solution (10 µg).

      • 0.5-1.0 mCi of Na¹²⁵I solution.

    • Gently mix the contents and let the reaction proceed at room temperature for 10-15 minutes. Agitate the vial gently every few minutes. The reaction involves the oxidation of Na¹²⁵I to a reactive cationic iodine species (I⁺) which then substitutes onto the tyrosine ring.[6][11]

  • Quenching the Reaction:

    • After the incubation period, stop the reaction by adding 20 µL of the sodium metabisulfite quenching solution. This reduces any remaining unreacted oxidized iodine.

    • Let the vial stand for 5 minutes at room temperature.[12]

  • Purification by Reverse-Phase HPLC:

    • The goal of purification is to separate the desired [¹²⁵I]fMLF-YK from unreacted (free) ¹²⁵I and any unlabeled peptide.[7]

    • Inject the entire reaction mixture into an HPLC system equipped with a C18 column and a radioactivity detector.

    • Elute the components using a linear gradient of Mobile Phase B (0-60% over 30 minutes) in Mobile Phase A at a flow rate of 1 mL/min.

    • Monitor the elution profile with both a UV detector (at ~220 or 280 nm) and the radioactivity detector. Free ¹²⁵I will typically elute early in the void volume, followed by the more hydrophobic radiolabeled peptide.

    • Collect the fractions corresponding to the main radioactive peak, which represents the purified [¹²⁵I]fMLF-YK.

  • Quality Control:

    • Radiochemical Purity (RCP): Reinject a small aliquot of the pooled, purified product onto the analytical HPLC system to confirm its purity. The RCP is calculated as the percentage of total radioactivity that elutes as the desired product peak. An RCP of >95% is generally considered acceptable.[13][14] Alternatively, ITLC can be used for a rapid check.

    • Specific Activity: Calculate the specific activity of the final product. This requires quantifying the total radioactivity (in Curies or Becquerels) using a calibrated gamma counter and determining the total mass of the peptide (in moles).

Data Presentation

The success of the radiolabeling procedure is assessed by several quantitative parameters. The table below summarizes the typical outcomes for this protocol.

ParameterTypical ValueMethod of Determination
Radiochemical Yield (RCY) 70 - 90%(Activity of purified peptide / Initial total activity) x 100%
Radiochemical Purity (RCP) > 95%Analytical HPLC with Radio-detector / ITLC
Specific Activity 1500 - 2200 Ci/mmolGamma Counter & Peptide Mass Quantification
Stability > 2 weeks at -20°CRe-analysis of RCP by HPLC over time

Conclusion

This protocol provides a reliable and reproducible method for the radioiodination of the fMLF-YK peptide using the Iodogen technique. The resulting high-purity, high-specific-activity [¹²⁵I]fMLF-YK is a valuable tool for researchers studying the biology of formyl peptide receptors and their role in inflammation and immune response. Proper purification and rigorous quality control are essential to ensure the integrity and reliability of experimental data.[15]

References

Application Notes and Protocols: The Experimental Use of N-formyl-methionyl-leucyl-phenylalanine (fMLF) in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-formyl-methionyl-leucyl-phenylalanine (fMLF or fMLP) is a potent, bacterially-derived tripeptide that acts as a powerful chemoattractant for phagocytic leukocytes, particularly neutrophils. It is recognized by a class of G protein-coupled receptors (GPCRs) known as N-formyl peptide receptors (FPRs). In humans, this family includes FPR1, FPR2, and FPR3, with fMLF binding to FPR1 with the highest affinity. This interaction triggers a cascade of intracellular signaling events that are crucial for the innate immune response, mediating processes such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

Due to its fundamental role in initiating and amplifying the inflammatory response, fMLF is widely used in experimental models to study the mechanisms of inflammation and to evaluate the efficacy of novel anti-inflammatory therapeutics. These models span from in vitro cellular assays to in vivo studies of complex inflammatory diseases like rheumatoid arthritis, sepsis, and acute lung injury.

fMLF Signaling Pathway

Upon binding to its primary high-affinity receptor, FPR1, fMLF initiates a cascade of intracellular signaling events. As a GPCR, FPR1 is coupled to heterotrimeric Gi proteins. Ligand binding causes the dissociation of the G protein into its α and βγ subunits, which then activate multiple downstream effector pathways:

  • Phospholipase C (PLC) Pathway : The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is crucial for degranulation and superoxide production.

  • PI3K/Akt Pathway : The Gβγ subunit also activates phosphoinositide 3-kinase (PI3K), leading to the activation of Akt (Protein Kinase B). This pathway is essential for cell chemotaxis and the generation of superoxide anions.

  • MAPK Pathways : FPR1 activation also modulates the mitogen-activated protein kinase (MAPK) pathways, including p38, ERK1/2, and JNK. These kinases play pivotal roles in regulating chemotaxis, elastase release, and NADPH oxidase activation.

These signaling pathways converge to orchestrate the key functions of neutrophils in inflammation, including directed migration, release of cytotoxic granules, and the respiratory burst.

fMLF_Signaling_Pathway cluster_responses Cellular Responses fMLF fMLF FPR1 FPR1 (GPCR) fMLF->FPR1 G_protein Gi Protein FPR1->G_protein activates MAPK MAPK (p38, ERK, JNK) FPR1->MAPK modulates G_alpha Gαi G_protein->G_alpha dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC G_beta_gamma->PLC PI3K PI3K G_beta_gamma->PI3K IP3_DAG IP3 + DAG PLC->IP3_DAG Akt Akt PI3K->Akt Chemotaxis Chemotaxis MAPK->Chemotaxis Degranulation Degranulation Elastase Release MAPK->Degranulation ROS Superoxide (ROS) Production MAPK->ROS Ca_PKC Ca²⁺ Release PKC Activation IP3_DAG->Ca_PKC Ca_PKC->Degranulation Ca_PKC->ROS Akt->Chemotaxis Akt->ROS

Caption: fMLF signaling cascade via the FPR1 receptor.

Data Presentation: fMLF in Inflammatory Models

The following tables summarize quantitative data on the use and effects of fMLF in various experimental contexts.

Table 1: Concentration-Dependent Effects of fMLF on Neutrophil Functions

Cellular ResponsefMLF Concentration RangeEffective Concentration (EC50)Cell TypeReference
ChemotaxisSubnanomolar to NanomolarNot specifiedHuman Neutrophils
FPR1 PhosphorylationNanomolar11 ± 1 nMHuman PMN
Superoxide (ROS) ProductionNanomolar to Micromolar≈ 20 nMHuman Neutrophils
DegranulationNanomolar to MicromolarNot specifiedHuman Neutrophils
IL-8 Release100 nM (Stimulation)Not specifiedHuman Neutrophils
Calcium MobilizationPicomolar to Nanomolar21 pM (mFpr1)Mouse Receptor-transfected RBL cells

Table 2: Application of fMLF and Related Peptides in In Vivo Disease Models

Disease ModelPeptide UsedAnimalKey FindingsReference
Sepsis-like SyndromeMitochondrial N-formyl peptides (F-MIT)Wistar RatF-MIT infusion induced hypotension and vascular collapse via FPR activation, mimicking sepsis.
Acute Lung Injury (ALI)Mitochondrial formylated peptidesMousePeptides were elevated in ARDS patients and induced neutrophil-dependent lung injury in mice via FPR1.
Rheumatoid Arthritis (K/BxN Serum Transfer)Endogenous FPR ligands (implicated)C57BL/6 MouseModel induces joint inflammation via neutrophil recruitment; fMLF is a key neutrophil chemoattractant.
Bacterial Infection (E. coli)fMLFMouse (Fpr1/2 knockout)Neutrophil chemotaxis towards fMLF and E. coli supernatant was significantly reduced in Fpr1/2 deficient mice.

Key Experimental Protocols

Here are detailed methodologies for common experiments utilizing fMLF.

Experimental_Workflow start Start cell_prep 1. Cell Preparation (e.g., Isolate primary neutrophils or culture HL-60 cells) start->cell_prep pre_treat 2. Pre-treatment (Optional) (Incubate with inhibitors e.g., CsH for FPR1) cell_prep->pre_treat stimulate 3. Stimulation (Add varying concentrations of fMLF) pre_treat->stimulate incubate 4. Incubation (Specified time and temperature, e.g., 37°C) stimulate->incubate assay 5. Endpoint Assay incubate->assay chemotaxis Chemotaxis Assay assay->chemotaxis e.g. ros ROS Production Assay assay->ros e.g. cytokine Cytokine Release Assay assay->cytokine e.g. analysis 6. Data Analysis (Quantify migration, luminescence, or cytokine concentration) chemotaxis->analysis ros->analysis cytokine->analysis end End analysis->end

Caption: General workflow for in vitro fMLF stimulation assays.

Protocol 1: Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell)

This protocol measures the directed migration of neutrophils towards an fMLF gradient.

Materials:

  • Primary human neutrophils or differentiated HL-60 cells.

  • RPMI 1640 medium with 1% BSA.

  • fMLF stock solution (e.g., 10 mM in DMSO).

  • 48-well microchemotaxis chamber or 24-well plate with Transwell inserts (3.0 µm pore size).

  • Calcein-AM or other cell staining dye.

  • Fluorescence plate reader.

Methodology:

  • Cell Preparation: Isolate human neutrophils from peripheral blood or differentiate HL-60 cells into a neutrophil-like state. Resuspend cells at a concentration of 1-2 x 10^6 cells/mL in RPMI 1640 + 1% BSA.

  • Chemoattractant Preparation: Prepare serial dilutions of fMLF in RPMI + 1% BSA. A common concentration range to test is 0.1 nM to 100 nM.

  • Chamber Assembly:

    • Add 25-50 µL of the fMLF dilutions (or medium as a negative control) to the lower wells of the microchemotaxis chamber.

    • Carefully place the filter membrane over the lower wells.

    • Add 50 µL of the cell suspension to the upper wells, directly above the fMLF-containing wells.

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • Quantification:

    • After incubation, remove the filter and scrape off non-migrated cells from the top surface.

    • Fix and stain the migrated cells on the bottom surface of the filter (e.g., with Diff-Quik).

    • Count the number of migrated cells in several high-power fields using a microscope.

    • Alternatively, pre-label cells with a fluorescent dye like Calcein-AM. After migration, measure the fluorescence of the cells that have migrated into the lower chamber using a plate reader.

Protocol 2: Superoxide (ROS) Production Assay

This protocol measures the respiratory burst in neutrophils upon fMLF stimulation using an isoluminol-enhanced chemiluminescence assay.

Materials:

  • Neutrophils (1 x 10^6 cells/mL) in Hanks' Balanced Salt Solution (HBSS) with 0.5% BSA.

  • Isoluminol.

  • Horseradish peroxidase (HRP).

  • fMLF stock solution.

  • White, 96-well flat-bottom plate.

  • Luminometer (e.g., Wallac Victor2).

Methodology:

  • Cell Preparation: Prepare a neutrophil suspension at 1 x 10^6 cells/mL in HBSS + 0.5% BSA.

  • Reagent Preparation: Prepare a working solution containing 100 µM isoluminol and 40 U/mL HRP in HBSS.

  • Assay Setup:

    • Add 200 µL of the cell suspension to each well of the 96-well plate.

    • Add the isoluminol/HRP solution to the cells.

    • Incubate the plate at 37°C for 5 minutes.

  • Stimulation and Measurement:

    • Place the plate in a luminometer pre-warmed to 37°C.

    • Inject fMLF (final concentration typically 100 nM - 1 µM) into each well to initiate the reaction.

    • Immediately begin measuring chemiluminescence over time (e.g., every minute for 30-60 minutes).

  • Data Analysis: Data can be expressed as peak relative luminescence units (RLU) or the area under the curve (AUC) over the measurement period.

Protocol 3: fMLF-Induced Cytokine Release Assay

This protocol measures the release of proinflammatory cytokines, such as IL-8, from neutrophils following stimulation with fMLF.

Materials:

  • Isolated human neutrophils.

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS).

  • fMLF stock solution.

  • 24-well tissue culture plates.

  • IL-8 ELISA kit.

Methodology:

  • Cell Seeding: Seed neutrophils at a density of 1-2 x 10^6 cells/well in a 24-well plate.

  • Pre-treatment (Optional): If testing inhibitors (e.g., for MAPK or PI3K pathways), pre-incubate the cells with the desired inhibitor for 30-60 minutes at 37°C before stimulation.

  • Stimulation: Add fMLF to the wells to a final concentration of 100 nM. Include an unstimulated (vehicle) control.

  • Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at low speed (e.g., 400 x g for 5 minutes) to pellet the cells.

  • Cytokine Measurement: Carefully collect the supernatant from each well. Measure the concentration of IL-8 (or other cytokines) in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

Protocol 4: In Vivo Model - K/BxN Serum-Transfer Arthritis

This model is used to study the effector phase of inflammatory arthritis, which is heavily dependent on neutrophils. While fMLF is not directly injected, this model relies on the inflammatory cascade that fMLF agonists participate in.

Materials:

  • C57BL/

Application Notes and Protocols for Superoxide Production Assay using fNLFNYK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The production of superoxide (O₂⁻) by phagocytic cells, such as neutrophils, is a critical component of the innate immune response to pathogens and inflammatory stimuli. This process, known as the respiratory burst, is primarily mediated by the NADPH oxidase enzyme complex. N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (fNLFNYK) is a potent and specific synthetic peptide agonist for the N-formyl peptide receptor 1 (FPR1), a G protein-coupled receptor highly expressed on neutrophils.[1] Stimulation of FPR1 by agonists like fNLFNYK initiates a signaling cascade culminating in the assembly and activation of NADPH oxidase and the subsequent release of superoxide.

Measuring fNLFNYK-induced superoxide production is crucial for studying neutrophil activation, characterizing the efficacy of novel anti-inflammatory drugs, and investigating the role of FPR1 in various physiological and pathological processes. These application notes provide detailed protocols for two common methods to quantify superoxide production in response to fNLFNYK: the cytochrome c reduction assay and the luminol-amplified chemiluminescence assay.

Signaling Pathway of fNLFNYK-Induced Superoxide Production

Upon binding to FPR1, fNLFNYK induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The dissociated G protein subunits trigger downstream signaling pathways, including the activation of phosphoinositide 3-kinase (PI3K) and p38 mitogen-activated protein kinase (p38 MAPK). These signaling events are essential for the phosphorylation and translocation of cytosolic components of the NADPH oxidase complex (p47phox, p67phox, and Rac) to the membrane-bound flavocytochrome b558 (composed of gp91phox and p22phox). The assembled complex then transfers electrons from NADPH to molecular oxygen, generating superoxide.

fNLFNYK_Signaling_Pathway fNLFNYK fNLFNYK FPR1 FPR1 fNLFNYK->FPR1 Binds to G_Protein G Protein Activation FPR1->G_Protein PI3K PI3K G_Protein->PI3K p38_MAPK p38 MAPK G_Protein->p38_MAPK Cytosolic_Components Phosphorylation & Translocation of Cytosolic Components (p47phox, p67phox, Rac) PI3K->Cytosolic_Components p38_MAPK->Cytosolic_Components NADPH_Oxidase NADPH Oxidase Assembly & Activation Cytosolic_Components->NADPH_Oxidase Superoxide Superoxide (O₂⁻) Production NADPH_Oxidase->Superoxide

fNLFNYK-induced signaling pathway for superoxide production.

Quantitative Data Summary

Table 1: Representative EC₅₀ and Maximal Activity for FPR1 Agonist-Induced Superoxide Production in Neutrophils

AgonistCell TypeAssay MethodEC₅₀ (nM)Maximal Activity (nmol O₂⁻/10⁶ cells/min)
fMLPHuman NeutrophilsCytochrome c Reduction~20[2]Varies by donor and priming conditions
fMLP (LPS-primed)Equine NeutrophilsLucigenin-based Chemiluminescence10.2 ± 3.9[3]Not specified in nmol

Note: EC₅₀ and maximal response can vary depending on the cell type (e.g., primary neutrophils vs. differentiated HL-60 cells), cell priming conditions, and the specific assay used.

Experimental Protocols

Cell Preparation: Isolation of Human Neutrophils or Differentiation of HL-60 Cells

Primary Human Neutrophils: Human neutrophils can be isolated from fresh peripheral blood of healthy donors using standard methods such as density gradient centrifugation (e.g., using Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of erythrocytes.

Differentiation of HL-60 Cells: The human promyelocytic leukemia cell line HL-60 can be differentiated into a neutrophil-like phenotype, which expresses functional NADPH oxidase.[4][5]

  • Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • To induce differentiation, seed the cells at a density of 2 x 10⁵ cells/mL and add 1.3% (v/v) dimethyl sulfoxide (DMSO).

  • Incubate the cells for 5-6 days at 37°C in a humidified 5% CO₂ atmosphere.

  • Successful differentiation can be confirmed by morphological changes (segmented nuclei) and the expression of neutrophil markers such as CD11b.

Protocol 1: Cytochrome c Reduction Assay

This spectrophotometric assay measures the superoxide-dependent reduction of cytochrome c.

Materials:

  • Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺ (HBSS)

  • Cytochrome c (from horse heart)

  • fNLFNYK peptide

  • Superoxide dismutase (SOD)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 550 nm

Procedure:

  • Prepare a stock solution of fNLFNYK in DMSO and further dilute in HBSS to the desired concentrations.

  • Prepare a working solution of cytochrome c in HBSS (e.g., 160 µM).

  • Resuspend isolated neutrophils or differentiated HL-60 cells in HBSS at a concentration of 2 x 10⁶ cells/mL.[6]

  • In a 96-well plate, add 50 µL of the cell suspension to each well.

  • To determine the SOD-inhibitable portion of cytochrome c reduction, add 10 µL of SOD (e.g., 300 U/mL) to control wells. Add 10 µL of HBSS to the other wells.

  • Add 50 µL of the cytochrome c working solution to all wells.

  • Initiate the reaction by adding 10 µL of the fNLFNYK solution at various concentrations. For a negative control, add 10 µL of HBSS.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 550 nm every 1-2 minutes for 30-60 minutes.

  • Calculate the rate of superoxide production using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹).

Protocol 2: Luminol-Amplified Chemiluminescence Assay

This highly sensitive assay detects superoxide production through the emission of light from the oxidation of luminol.[7]

Materials:

  • HBSS with Ca²⁺ and Mg²⁺

  • Luminol

  • Horseradish peroxidase (HRP) (optional, enhances signal)

  • fNLFNYK peptide

  • White, opaque 96-well microplate

  • Luminometer

Procedure:

  • Prepare a stock solution of fNLFNYK in DMSO and further dilute in HBSS.

  • Prepare a working solution of luminol (e.g., 100 µM) and HRP (e.g., 4 U/mL) in HBSS.

  • Resuspend isolated neutrophils or differentiated HL-60 cells in HBSS at a concentration of 1 x 10⁶ cells/mL.[7]

  • In a white 96-well plate, add 100 µL of the cell suspension to each well.

  • Add 50 µL of the luminol/HRP solution to each well.

  • Incubate the plate at 37°C for 10 minutes in the luminometer.

  • Initiate the reaction by injecting 20 µL of the fNLFNYK solution at various concentrations.

  • Immediately begin measuring chemiluminescence (in relative light units, RLU) every 30-60 seconds for 30-60 minutes.

  • Data can be expressed as peak RLU or the integral of the response over time.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_prep Cell Preparation (Isolate Neutrophils or Differentiate HL-60) start->cell_prep cell_suspension Prepare Cell Suspension in Assay Buffer cell_prep->cell_suspension plate_setup Plate Cells in 96-well Plate cell_suspension->plate_setup reagent_add Add Assay Reagents (Cytochrome c or Luminol/HRP) plate_setup->reagent_add stimulate Stimulate with fNLFNYK reagent_add->stimulate measure Measure Signal (Absorbance or Chemiluminescence) stimulate->measure analyze Data Analysis (Calculate O₂⁻ production rate or RLU) measure->analyze end End analyze->end

General workflow for superoxide production assays.

Conclusion

The protocols described provide robust and reliable methods for quantifying superoxide production in response to the FPR1 agonist fNLFNYK. The choice between the cytochrome c reduction and luminol-amplified chemiluminescence assays will depend on the sensitivity required and the available equipment. These assays are invaluable tools for researchers in immunology, pharmacology, and drug development for dissecting the mechanisms of neutrophil activation and for screening compounds that modulate the inflammatory response.

References

Application Notes and Protocols: Flow Cytometry Analysis of Neutrophil Activation by fMLF and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-formyl-methionyl-leucyl-phenylalanine (fMLF or fMLP) is a potent bacterial-derived chemoattractant that plays a crucial role in the innate immune response by activating neutrophils.[1][2] As the first line of defense, neutrophils migrate to sites of infection, a process initiated by the binding of chemoattractants like fMLF to G protein-coupled receptors (GPCRs) on the neutrophil surface, primarily the formyl peptide receptor 1 (FPR1).[2][3] This binding triggers a cascade of intracellular signaling events leading to neutrophil activation, characterized by chemotaxis, degranulation, and the production of reactive oxygen species (ROS). The study of fMLF and its analogs is pivotal for understanding neutrophil biology and for the development of therapeutics targeting inflammatory and infectious diseases.

Flow cytometry is a powerful technique for the single-cell analysis of neutrophil activation. It allows for the rapid and quantitative measurement of various activation markers, providing insights into the potency and efficacy of fMLF and its synthetic analogs. Key indicators of neutrophil activation that can be assessed by flow cytometry include the upregulation of the integrin CD11b (Mac-1), the shedding of L-selectin (CD62L), and the mobilization of intracellular calcium.

These application notes provide detailed protocols for the analysis of neutrophil activation induced by fMLF and its analogs using flow cytometry. The included methodologies and data will guide researchers in establishing robust and reproducible assays for screening and characterizing compounds that modulate neutrophil function.

Data Presentation: Potency of fMLF and Analogs on Human Neutrophil Activation

The following table summarizes the half-maximal effective concentrations (EC₅₀) of fMLF and a representative analog for various neutrophil activation markers, providing a quantitative comparison of their potency.

AgonistActivation MarkerEC₅₀ (nM)Reference
fMLF CD11b Upregulation5[4]
L-selectin (CD62L) Shedding8[4]
CD66b Upregulation6[4]
CD63 Upregulation19[4]
ROS Production50[4]
Intracellular Ca²⁺ Mobilization~50[5]
WKYMVm ROS Production38[4]
L-selectin (CD62L) Shedding54[4]
CD11b Upregulation119[4]
CD63 Upregulation355[4]

Signaling Pathway

The binding of fMLF to FPR1 initiates a signaling cascade that is crucial for neutrophil activation. This process involves the activation of heterotrimeric G proteins, leading to the activation of downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). These events culminate in the cellular responses characteristic of activated neutrophils.

fMLF_Signaling_Pathway fMLF-Induced Neutrophil Activation Pathway fMLF fMLF / Analog FPR1 FPR1 fMLF->FPR1 Binds G_protein Gi/o FPR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates MAPK MAPK (p38, ERK) G_protein->MAPK Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Intracellular Ca²⁺ Mobilization IP3->Ca_mobilization Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Activation Neutrophil Activation (CD11b↑, CD62L↓, ROS) Ca_mobilization->Activation PKC->Activation Akt Akt PI3K->Akt Activates Akt->Activation MAPK->Activation

Caption: fMLF signaling cascade in neutrophils.

Experimental Workflow

The following diagram outlines the general workflow for analyzing neutrophil activation by fMLF analogs using flow cytometry.

Experimental_Workflow Workflow for Neutrophil Activation Assay start Start isolate Isolate Human Neutrophils from Whole Blood start->isolate stimulate Stimulate with fMLF Analogs (Dose-Response) isolate->stimulate stain Stain with Fluorescent Antibodies (e.g., anti-CD11b, anti-CD62L) or Calcium Indicator Dye stimulate->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Data: - Gate on Neutrophil Population - Determine MFI or % Positive - Calculate EC₅₀ acquire->analyze end End analyze->end

Caption: Experimental workflow diagram.

Experimental Protocols

Protocol 1: Human Neutrophil Isolation from Peripheral Blood

This protocol describes the isolation of neutrophils from human peripheral blood using density gradient centrifugation.

Materials:

  • Human whole blood collected in EDTA or heparin-containing tubes

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Ficoll-Paque PLUS

  • 3% Dextran in 0.9% NaCl

  • Red Blood Cell (RBC) Lysis Buffer

  • Hanks' Balanced Salt Solution (HBSS) with 0.1% Bovine Serum Albumin (BSA)

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate and discard the upper plasma and mononuclear cell layers.

  • Transfer the granulocyte/erythrocyte pellet to a new 50 mL tube.

  • Resuspend the pellet in PBS and add 3% Dextran solution to a final volume of 50 mL.

  • Mix gently by inversion and allow the erythrocytes to sediment for 30-45 minutes at room temperature.

  • Collect the leukocyte-rich supernatant into a new 50 mL tube.

  • Centrifuge the supernatant at 250 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in RBC Lysis Buffer. Incubate for 5-10 minutes at room temperature.

  • Add PBS to stop the lysis and centrifuge at 250 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet twice with cold HBSS with 0.1% BSA.

  • Resuspend the purified neutrophils in HBSS with 0.1% BSA and determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion. The purity of the neutrophil preparation should be >95%.

Protocol 2: Flow Cytometric Analysis of Neutrophil Activation Markers (CD11b and CD62L)

This protocol details the stimulation of isolated neutrophils with fMLF analogs and subsequent staining for flow cytometric analysis of CD11b and CD62L expression.

Materials:

  • Isolated human neutrophils (from Protocol 1)

  • fMLF and fMLF analogs

  • HBSS with 0.1% BSA

  • Fluorochrome-conjugated antibodies: Anti-human CD11b (e.g., FITC or PE) and Anti-human CD62L (e.g., APC or PE-Cy7)

  • Isotype control antibodies

  • FACS tubes or 96-well plates

  • Flow cytometer

Procedure:

  • Resuspend isolated neutrophils in HBSS with 0.1% BSA to a final concentration of 1 x 10⁶ cells/mL.

  • Prepare serial dilutions of fMLF and its analogs in HBSS with 0.1% BSA.

  • Add 100 µL of the neutrophil suspension to each FACS tube or well of a 96-well plate.

  • Add 10 µL of the fMLF or analog dilutions to the respective tubes/wells. Include a vehicle control (e.g., DMSO).

  • Incubate for 15-30 minutes at 37°C in a humidified incubator.

  • Stop the stimulation by adding 2 mL of cold PBS and centrifuge at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 100 µL of cold PBS containing the pre-titrated amounts of anti-CD11b and anti-CD62L antibodies. Also, include isotype controls in separate tubes.

  • Incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with 2 mL of cold PBS, centrifuging at 300 x g for 5 minutes at 4°C between washes.

  • Resuspend the final cell pellet in 300-500 µL of PBS for flow cytometry analysis.

  • Acquire data on a flow cytometer, collecting at least 10,000 events per sample.

  • Analyze the data using appropriate software. Gate on the neutrophil population based on forward and side scatter characteristics. Determine the median fluorescence intensity (MFI) for CD11b and CD62L for each sample. Plot the MFI against the log of the agonist concentration to determine the EC₅₀ value.

Protocol 3: Measurement of Intracellular Calcium Mobilization by Flow Cytometry

This protocol describes the loading of neutrophils with a calcium-sensitive dye and the real-time measurement of intracellular calcium flux upon stimulation with fMLF analogs.[6]

Materials:

  • Isolated human neutrophils (from Protocol 1)

  • Calcium-sensitive dyes (e.g., Fluo-4 AM, Indo-1 AM)

  • Pluronic F-127

  • HBSS with and without calcium and magnesium

  • Probenecid (optional, to prevent dye leakage)

  • fMLF and fMLF analogs

  • Flow cytometer with kinetic analysis capabilities

Procedure:

  • Resuspend isolated neutrophils in HBSS without calcium and magnesium at 1-2 x 10⁶ cells/mL.

  • Prepare a loading solution of Fluo-4 AM (or another suitable dye) at a final concentration of 1-5 µM in HBSS without calcium and magnesium. Add an equal volume of 20% Pluronic F-127 to aid in dye solubilization.

  • Add the loading solution to the cell suspension and incubate for 30-45 minutes at 37°C in the dark, with occasional mixing.

  • Wash the cells twice with HBSS containing calcium and magnesium to remove excess dye.

  • Resuspend the cells in HBSS with calcium and magnesium at a final concentration of 1 x 10⁶ cells/mL. If using, add probenecid to the final resuspension buffer.

  • Allow the cells to rest for at least 15 minutes at room temperature before analysis.

  • Equilibrate a tube containing the dye-loaded cells on the flow cytometer for a stable baseline fluorescence reading (typically for 30-60 seconds).

  • Pause the acquisition, add the fMLF or analog stimulus, and immediately resume acquisition to record the change in fluorescence over time (typically for 3-5 minutes).

  • Analyze the kinetic data to determine the peak fluorescence intensity, which corresponds to the magnitude of the intracellular calcium mobilization. Plot the peak fluorescence against the log of the agonist concentration to determine the EC₅₀ value.

References

Application Notes and Protocols for N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys is a synthetic hexapeptide that acts as a potent agonist for the Formyl Peptide Receptor 1 (FPR1).[1][2][3] FPR1, a G protein-coupled receptor (GPCR), is a key player in the innate immune system, primarily expressed on the surface of phagocytic leukocytes such as neutrophils and macrophages.[4][5] This receptor recognizes N-formylated peptides, which are common molecular patterns found in bacteria or released from damaged mitochondria, initiating a cascade of inflammatory and immune responses.[5] The potent and specific agonistic activity of this compound makes it an invaluable tool in drug discovery for studying the roles of FPR1 in various physiological and pathological processes.

Mechanism of Action

As an FPR1 agonist, this compound mimics the action of endogenous and pathogen-derived formylated peptides.[2][3] Binding of the peptide to FPR1 triggers a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins, predominantly of the Gi family.[5][6] This activation initiates a series of downstream signaling events, including:

  • Chemotaxis: The directed migration of immune cells towards the source of the formylated peptides, a crucial step in the recruitment of leukocytes to sites of infection or inflammation.[4][6]

  • Calcium Mobilization: A rapid and transient increase in intracellular calcium concentration ([Ca2+]), which acts as a second messenger to activate various cellular processes.[7]

  • Superoxide Production: Activation of the NADPH oxidase complex, leading to the production of reactive oxygen species (ROS) that are essential for killing pathogens.[6]

  • Degranulation: The release of proteolytic enzymes and other inflammatory mediators from intracellular granules.[6]

Applications in Drug Discovery

The specific activation of FPR1 by this compound allows for its use in several areas of drug discovery and biomedical research:

  • Inflammation Research: Given the central role of FPR1 in inflammation, this peptide is used to induce and study inflammatory responses in vitro and in vivo. It serves as a tool to investigate the mechanisms of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma.[4]

  • Screening for FPR1 Antagonists: this compound is widely used as a standard agonist in high-throughput screening assays to identify and characterize novel FPR1 antagonists. These antagonists have therapeutic potential in modulating excessive inflammatory responses.

  • Neuroinflammation Studies: FPR1 is also expressed on various cells in the central nervous system, including microglia and astrocytes, and is implicated in neuroinflammatory processes. This peptide can be used to explore the role of FPR1 in neurodegenerative diseases.

  • Cancer Research: The tumor microenvironment often exhibits inflammatory characteristics. This compound can be utilized to study the involvement of FPR1 in tumor progression, metastasis, and the immune response to cancer.[6]

  • Wound Healing and Tissue Repair: The inflammatory response is a critical component of the wound healing process. This peptide can be employed to investigate the role of FPR1 in the recruitment of immune cells to injured tissues and the subsequent repair mechanisms.

Quantitative Data Summary
ParameterValueReceptorCell TypeAssayReference
EC50 (Chemotaxis) 0.4 nMFPR1Human NeutrophilChemotaxis Assay[8]
pKd 9.22FPR1Not SpecifiedBinding Assay[8]

Experimental Protocols

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a method to evaluate the chemotactic response of neutrophils to this compound using a Boyden chamber assay.

Materials:

  • This compound

  • Human Neutrophils (isolated from fresh peripheral blood)

  • RPMI 1640 medium with 0.5% BSA

  • Boyden Chamber apparatus with polycarbonate filters (3 µm pore size)

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Peptide Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in RPMI 1640/BSA to achieve a range of concentrations (e.g., 0.01 nM to 100 nM). A concentration of ~0.4 nM is expected to induce a half-maximal response.[8]

  • Cell Preparation: Isolate human neutrophils from healthy donor blood using a density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend the purified neutrophils in RPMI 1640/BSA at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Add 25 µL of the diluted this compound solutions to the lower wells of the Boyden chamber. Use RPMI 1640/BSA alone as a negative control.

    • Place the polycarbonate filter over the lower wells.

    • Add 50 µL of the neutrophil suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.

  • Cell Staining and Counting:

    • After incubation, remove the filter and wipe off the non-migrated cells from the upper surface.

    • Fix and stain the migrated cells on the lower surface of the filter using a suitable staining solution.

    • Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.

  • Data Analysis: Plot the number of migrated cells against the concentration of this compound to generate a dose-response curve and determine the EC50.

G cluster_workflow Chemotaxis Assay Workflow prep Prepare Peptide Dilutions (0.01-100 nM) setup Assemble Boyden Chamber: Lower: Peptide Upper: Cells prep->setup cells Isolate & Resuspend Neutrophils (1x10^6/mL) cells->setup incubate Incubate (37°C, 60-90 min) setup->incubate stain Fix, Stain & Mount Filter incubate->stain count Count Migrated Cells (Microscopy) stain->count analyze Analyze Data (Dose-Response Curve) count->analyze

Caption: Workflow for a neutrophil chemotaxis assay.

Calcium Mobilization Assay

This protocol outlines a method to measure the increase in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator.

Materials:

  • This compound

  • HEK293 cells stably expressing FPR1 (or other suitable cell line)

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Pluronic F-127

  • Fluorometric imaging plate reader (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Culture: Culture the FPR1-expressing cells in appropriate media until they reach confluency in a 96-well black-walled, clear-bottom plate.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.

  • Peptide Preparation: Prepare a stock solution of this compound in DMSO and dilute it to various concentrations in HBSS.

  • Measurement of Calcium Flux:

    • Place the cell plate into the fluorometric plate reader.

    • Set the instrument to record fluorescence intensity (Excitation: 494 nm, Emission: 516 nm for Fluo-4) over time.

    • Establish a baseline fluorescence reading for approximately 20 seconds.

    • Automatically inject 50 µL of the diluted this compound solutions into the wells.

    • Continue recording the fluorescence for at least 2-3 minutes to capture the peak response and subsequent decline.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC50.

G cluster_workflow Calcium Mobilization Assay Workflow culture Culture FPR1-expressing cells in 96-well plate load Load cells with Fluo-4 AM (37°C, 1 hr) culture->load wash Wash cells to remove excess dye load->wash measure Measure baseline fluorescence wash->measure inject Inject Peptide & Record fluorescence change measure->inject analyze Analyze Data (Dose-Response Curve) inject->analyze

Caption: Workflow for a calcium mobilization assay.

Signaling Pathway Diagram

G ligand This compound fpr1 FPR1 ligand->fpr1 g_protein Gi/o Protein fpr1->g_protein Activation plc PLCβ g_protein->plc α subunit pi3k PI3Kγ g_protein->pi3k βγ subunit pip2 PIP2 plc->pip2 Hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to receptor mapk MAPK (ERK1/2) pkc->mapk ros ROS Production pkc->ros ca2 Ca²⁺ Release er->ca2 degranulation Degranulation ca2->degranulation akt Akt pi3k->akt Activates chemotaxis Chemotaxis akt->chemotaxis mapk->chemotaxis

Caption: Simplified FPR1 signaling pathway upon agonist binding.

References

Troubleshooting & Optimization

Troubleshooting low signal in fMLF chemotaxis assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low signal issues in fMLF (N-formylmethionyl-leucyl-phenylalanine) chemotaxis assays.

Troubleshooting Guide: Low Signal in fMLF Chemotaxis Assay

Low or no signal in your fMLF chemotaxis assay can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.

Isolating the Problem: A Step-by-Step Troubleshooting Workflow

Use the following flowchart to diagnose the potential cause of a low signal in your experiment.

G start Start: Low/No Chemotactic Signal cell_health 1. Check Cell Health & Viability start->cell_health reagent_prep 2. Verify Reagent Preparation cell_health->reagent_prep [ Cells Healthy ] viability_check Assess cell viability (>95%) and morphology. Ensure cells are not overly passaged. cell_health->viability_check [ Issue Found ] assay_conditions 3. Review Assay Conditions reagent_prep->assay_conditions [ Reagents OK ] fMLF_check Confirm fMLF concentration and proper storage. Check for repeated freeze-thaw cycles of chemoattractants. reagent_prep->fMLF_check [ Issue Found ] controls_check Verify positive and negative controls are working as expected. reagent_prep->controls_check [ Issue Found ] data_acquisition 4. Examine Data Acquisition & Analysis assay_conditions->data_acquisition [ Conditions OK ] incubation_check Optimize incubation time. Ensure correct temperature and CO2 levels. assay_conditions->incubation_check [ Issue Found ] density_check Titrate cell seeding density. assay_conditions->density_check [ Issue Found ] pore_size_check Confirm appropriate transwell membrane pore size for your cells. assay_conditions->pore_size_check [ Issue Found ] bubbles_check Check for air bubbles under the transwell insert. assay_conditions->bubbles_check [ Issue Found ] success Signal Restored data_acquisition->success [ Analysis OK ] quantification_check Ensure quantification method is appropriate and sensitive enough. Review data analysis parameters. data_acquisition->quantification_check [ Issue Found ] viability_check->cell_health fMLF_check->reagent_prep controls_check->reagent_prep incubation_check->assay_conditions density_check->assay_conditions pore_size_check->assay_conditions bubbles_check->assay_conditions quantification_check->data_acquisition

Caption: Troubleshooting workflow for low signal in fMLF chemotaxis assays.

Frequently Asked Questions (FAQs)

Cell-Related Issues

Q1: My cells are not migrating. How can I be sure my cells are healthy enough for the assay?

A1: Cell health is critical for a successful chemotaxis assay. Here are key indicators and actions:

  • Viability: Ensure cell viability is greater than 95% using a method like Trypan Blue exclusion or a fluorescence-based assay. Low viability can result from harsh isolation procedures or excessive passaging.[1][2]

  • Passage Number: Use low-passage cells, as excessive passaging can decrease their migratory capacity.[2]

  • Receptor Expression: Confirm that your cells express the formyl peptide receptor (FPR1), the primary receptor for fMLF.[3] This can be checked via flow cytometry or western blotting.

  • Serum Starvation: Consider serum-starving your cells for a few hours up to 24 hours before the assay. This can increase their sensitivity to chemoattractants.[2][4] However, be cautious with primary cells as prolonged starvation may induce cell death.[5]

Q2: How do I choose the optimal cell seeding density?

A2: The optimal cell seeding density needs to be determined empirically for your specific cell type and assay conditions.[6]

  • Too Low: A low seeding density will result in a weak signal that may be indistinguishable from background.[4][6]

  • Too High: An excessively high density can lead to oversaturation of the pores in the transwell membrane, paradoxically reducing the number of migrating cells detected.[4][6]

  • Recommendation: Perform a titration experiment with a range of cell densities to find the optimal concentration that gives the best signal-to-noise ratio. A common starting point for neutrophils is in the range of 1.5 x 10^6 to 6 x 10^6 cells/mL.[1][7]

Reagent and Assay Condition Issues

Q3: What is the optimal concentration of fMLF to use?

A3: The optimal fMLF concentration can vary between cell types but typically falls within the nanomolar to low micromolar range.

  • Dose-Response Curve: It is crucial to perform a dose-response curve to determine the optimal fMLF concentration for your specific cells.[1] The response is often bell-shaped, with migration decreasing at very high concentrations.

  • Receptor Affinity: Neutrophils can express different formyl peptide receptors with varying affinities for fMLF. For instance, FPR1 has a high affinity, while FPR2 has a lower affinity.[8][9] This can result in two distinct concentration optima for chemotaxis.[8][9][10]

  • Typical Concentrations: Studies have shown effective chemotaxis of neutrophils with fMLP concentrations ranging from 10 nM to 10 µM.[7][11][12]

Q4: My fMLF solution may have gone bad. How should I properly store and handle it?

A4: Improper storage and handling of fMLF can lead to a loss of activity.

  • Storage: Store fMLF stock solutions at -20°C or -80°C.[5]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can degrade the peptide.[5] Aliquot the stock solution into single-use volumes.

  • Solvent: Ensure the solvent used to dissolve the fMLF is appropriate and does not affect cell viability or migration.

Q5: What are the critical parameters to consider for the transwell assay setup?

A5: Several parameters in the transwell assay setup are critical for obtaining a good signal.

  • Pore Size: The pore size of the transwell membrane should be large enough for cells to migrate through but small enough to prevent passive falling. For neutrophils, a pore size of 3-5 µm is commonly used.[7][13]

  • Incubation Time: The incubation time should be optimized. If the time is too short, few cells will have migrated. If it's too long, the chemoattractant gradient may dissipate, or cells may migrate and then detach from the bottom of the insert. An incubation time of 1.5 to 2 hours is often optimal for neutrophils.[7][14]

  • Air Bubbles: Ensure no air bubbles are trapped between the insert and the medium in the lower chamber, as this will prevent the formation of a proper chemoattractant gradient.[5]

Data Acquisition and Analysis

Q6: How can I improve the quantification of migrated cells?

A6: The method of quantification can significantly impact your results.

  • Staining and Microscopy: A common method is to stain the migrated cells with a dye like crystal violet and then count them under a microscope. Ensure you count multiple fields of view to get a representative sample.[4]

  • Fluorescence/Luminescence-Based Assays: For higher throughput, you can use fluorescence-based methods (e.g., Calcein AM) or luminescence-based ATP assays (e.g., CellTiter-Glo®) to quantify viable migrated cells.[6][13] These methods can offer greater sensitivity and a wider dynamic range.

  • Flow Cytometry: Flow cytometry can also be used to count migrated cells, providing accurate quantification.[14]

Q7: How do I distinguish between chemotaxis and chemokinesis?

A7: It is important to include the proper controls to differentiate directed migration (chemotaxis) from random migration (chemokinesis).

  • Negative Control: No chemoattractant in either the upper or lower chamber. This measures baseline random migration.[15]

  • Chemokinesis Control: The same concentration of fMLF in both the upper and lower chambers. This will show any increase in random migration due to the presence of fMLF without a gradient.[8][15]

  • Positive Control: fMLF in the lower chamber and none in the upper chamber. This is your experimental condition for measuring chemotaxis.

Experimental Protocols & Data

General Protocol for Neutrophil Chemotaxis Assay using a Transwell System

This protocol provides a general framework. Optimization of cell density, fMLF concentration, and incubation time is recommended.[7][13][16]

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis isolate_cells 1. Isolate Neutrophils prepare_reagents 2. Prepare fMLF and Media isolate_cells->prepare_reagents setup_plate 3. Prepare Transwell Plate prepare_reagents->setup_plate add_fMLF 4. Add fMLF to Lower Chamber setup_plate->add_fMLF add_cells 5. Add Cells to Upper Chamber add_fMLF->add_cells incubate 6. Incubate add_cells->incubate remove_nonmigrated 7. Remove Non-Migrated Cells incubate->remove_nonmigrated quantify_migrated 8. Stain and Quantify Migrated Cells remove_nonmigrated->quantify_migrated analyze_data 9. Analyze Data quantify_migrated->analyze_data

Caption: General experimental workflow for a transwell-based fMLF chemotaxis assay.

Methodology

  • Cell Preparation: Isolate neutrophils from whole blood using a method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or RBC lysis.[1][13][16] Resuspend the cells in an appropriate serum-free or low-serum medium.

  • Assay Setup:

    • Add medium containing the desired concentration of fMLF (or control medium) to the lower wells of the transwell plate.

    • Carefully place the transwell inserts into the wells, avoiding air bubbles.

    • Add the cell suspension to the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the optimized duration (e.g., 1.5-2 hours).

  • Quantification:

    • Remove the transwell inserts.

    • Remove the non-migrated cells from the top side of the membrane with a cotton swab.[4]

    • Fix and stain the migrated cells on the bottom side of the membrane (e.g., with crystal violet or DAPI).

    • Count the number of migrated cells per field of view using a microscope. Alternatively, elute the stain and measure the absorbance, or use a fluorescence/luminescence-based method to quantify the cells in the lower chamber.

Quantitative Data Summary

The following table summarizes typical experimental parameters for fMLF-induced neutrophil chemotaxis.

ParameterTypical Range/ValueSource(s)
Cell Type Human Neutrophils[7][13]
Cell Seeding Density 1.5 x 10^6 - 6 x 10^6 cells/mL[1][7]
fMLF Concentration 10 nM - 10 µM[7][11][12]
Transwell Pore Size 3 - 5 µm[7][13]
Incubation Time 60 - 120 minutes[7][14]
Quantification Method Microscopy, Flow Cytometry, Luminescence[4][13][14]

fMLF Signaling Pathway

Understanding the signaling cascade initiated by fMLF can help in troubleshooting and interpreting your results. Upon binding to its G protein-coupled receptor (GPCR), FPR1, fMLF triggers a series of intracellular events that ultimately lead to directed cell movement.

G fMLF fMLF FPR1 FPR1 (GPCR) fMLF->FPR1 binds G_protein Gi Protein FPR1->G_protein activates PLC PLC G_protein->PLC activates PI3K PI3K G_protein->PI3K activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Akt Akt PI3K->Akt Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Ca_release->PKC MAPK MAPK (p38, ERK) PKC->MAPK activates Chemotaxis Chemotaxis Akt->Chemotaxis Actin Actin Polymerization & Reorganization MAPK->Actin Actin->Chemotaxis

Caption: Simplified fMLF signaling pathway in neutrophils leading to chemotaxis.

Key Signaling Events:

  • Receptor Binding: fMLF binds to the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor on the neutrophil surface.[3]

  • G-Protein Activation: This binding activates an associated inhibitory G-protein (Gi).[8]

  • Downstream Effectors: The activated G-protein stimulates several downstream signaling molecules, including:

    • Phospholipase C (PLC): PLC activation leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC).[3][17]

    • Phosphoinositide 3-kinase (PI3K): The PI3K/Akt pathway is also activated and plays a crucial role in chemotaxis.[3][18]

    • Mitogen-activated protein kinases (MAPKs): Pathways involving p38 and ERK are also modulated by FPR activation.[3][18]

  • Cellular Response: These signaling cascades converge to regulate the reorganization of the actin cytoskeleton, leading to cell polarization and directed migration towards the fMLF source.[19]

References

Technical Support Center: Optimizing N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potent chemoattractant peptide, N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic peptide that acts as a potent agonist for Formyl Peptide Receptors (FPRs), particularly FPR1.[1][2] These receptors are G-protein coupled receptors (GPCRs) predominantly expressed on phagocytic leukocytes like neutrophils.[3] Binding of the peptide to FPR1 initiates a signaling cascade that leads to various cellular responses, including chemotaxis, superoxide production, degranulation, and calcium mobilization, which are key components of the innate immune response to bacterial infections.

Q2: How should I dissolve and store this compound?

A2: For optimal stability, lyophilized this compound should be stored at -20°C or -80°C, protected from light and moisture.[4][5] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[6][7] The peptide's solubility can be challenging. It is recommended to first dissolve the peptide in a small amount of an organic solvent like DMSO or a mixture of methanol and acetic acid before making further dilutions in aqueous buffers. For long-term storage of solutions, it is best to prepare aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[4][5][6]

Q3: What is the binding affinity of this compound for its receptor?

A3: this compound binds to FPR1 with high affinity. The reported pKd value is 9.22, which corresponds to a dissociation constant (Kd) in the sub-nanomolar range, indicating a very strong interaction with the receptor.[8]

Data Presentation: Recommended Concentrations for Key Experiments

The optimal concentration of this compound will vary depending on the specific assay and cell type used. The following table provides a summary of recommended concentration ranges based on available data for this peptide and its close analog, N-Formyl-Met-Leu-Phe (fMLF). It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Experimental AssayPeptideRecommended Concentration RangeEC50 / KdNotes
Neutrophil Chemotaxis This compound0.1 - 10 nM~0.4 nM (EC50)This peptide is a highly potent chemoattractant.
Superoxide Production fMLF (analog)10 - 1000 nM~20 nM (EC50)Higher concentrations are generally required compared to chemotaxis.[9][10]
Calcium Mobilization fMLF (analog)10 nM - 10 µMNot specifiedA broad range can elicit a response, dose-dependency should be established.[11][12]
Degranulation (e.g., Elastase Release) fMLF (analog)10 - 1000 nMNot specifiedSimilar to superoxide production, requires higher concentrations.
Receptor Binding This compound0.1 - 20 nM~0.6 nM (Kd)High affinity binding to FPR1.[8]

Experimental Protocols

Protocol 1: Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a standard method for assessing the chemotactic response of neutrophils to this compound using a Boyden chamber or Transwell® inserts.[13]

Materials:

  • This compound

  • Isolated human neutrophils

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

  • Boyden chamber or 24-well plate with Transwell® inserts (5 µm pore size)

  • Staining solution (e.g., Diff-Quik) or a method for cell quantification (e.g., fluorescence-based assay)

  • Microscope

Procedure:

  • Peptide Preparation: Prepare a stock solution of this compound in DMSO and dilute to the desired final concentrations (e.g., 0.1, 1, 10 nM) in chemotaxis buffer.

  • Chamber Setup: Add the peptide dilutions to the lower wells of the Boyden chamber. Add chemotaxis buffer without the peptide to the negative control wells.

  • Cell Seeding: Isolate neutrophils from fresh human blood. Resuspend the cells in chemotaxis buffer at a concentration of 1-2 x 10^6 cells/mL. Carefully place the Transwell® inserts into the wells and add the neutrophil suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.[14]

  • Cell Migration Analysis:

    • After incubation, remove the inserts.

    • Fix and stain the membrane of the inserts.

    • Count the number of migrated cells on the underside of the membrane using a microscope.

    • Alternatively, quantify the migrated cells in the lower chamber using a cell viability assay or flow cytometry.[14]

Protocol 2: Superoxide Production Assay (Cytochrome c Reduction)

This protocol measures the production of superoxide anions by neutrophils upon stimulation with this compound. The assay is based on the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.

Materials:

  • This compound

  • Isolated human neutrophils

  • Assay buffer (e.g., HBSS with Ca2+ and Mg2+)

  • Cytochrome c solution

  • Superoxide dismutase (SOD)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Peptide and Reagent Preparation: Prepare a stock solution of this compound in DMSO. Prepare working solutions in assay buffer (e.g., 10, 100, 1000 nM). Prepare a solution of cytochrome c in assay buffer.

  • Cell Preparation: Isolate neutrophils and resuspend them in assay buffer at a concentration of 1-2 x 10^6 cells/mL.

  • Assay Setup: In a 96-well plate, add the neutrophil suspension to each well. For control wells, add SOD to determine the background reduction of cytochrome c.

  • Stimulation: Add the cytochrome c solution to all wells. Then, add the different concentrations of this compound to the respective wells to stimulate the cells. Use assay buffer alone as a negative control.

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 550 nm over time (e.g., every minute for 15-30 minutes).

  • Data Analysis: Calculate the rate of superoxide production by determining the change in absorbance over time and using the extinction coefficient for reduced cytochrome c. Subtract the rate of the SOD-containing wells from the rates of the stimulated wells.

Troubleshooting Guides

IssuePossible Cause(s)Suggested Solution(s)
Low or No Chemotactic Response 1. Peptide Degradation: Improper storage or handling of the peptide. 2. Cell Viability/Activity: Neutrophils are delicate and can be easily activated or damaged during isolation.[15][16] 3. Suboptimal Peptide Concentration: The concentration used may be too low or too high (leading to chemokinesis).1. Ensure the peptide is stored correctly and prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles.[5][6] 2. Optimize the neutrophil isolation protocol to minimize mechanical stress and endotoxin contamination. Use freshly isolated cells for each experiment. Keep cells on ice until use.[16] 3. Perform a dose-response curve to determine the optimal chemotactic concentration.
High Background in Negative Control (Chemotaxis) 1. Cell Activation during Isolation: Neutrophils are activated and migrating randomly.[15] 2. Contamination: Presence of other chemoattractants in the media or on the labware.1. Handle cells gently during isolation and keep them at 4°C.[16] 2. Use endotoxin-free reagents and plastics. Ensure the purity of the BSA or other protein supplements in the buffer.
Inconsistent Results in Superoxide Assay 1. Cell Number Variation: Inaccurate cell counting leading to different numbers of cells per well. 2. Peptide Precipitation: The peptide may precipitate in the aqueous buffer at higher concentrations. 3. Timing of Reagent Addition: Inconsistent timing of adding the stimulus.1. Carefully count the cells before each experiment and ensure a homogenous cell suspension. 2. Ensure the peptide is fully dissolved in the organic solvent before diluting in aqueous buffer. Visually inspect for any precipitation. 3. Use a multichannel pipette for simultaneous addition of the stimulus to multiple wells.
Peptide Insoluble in Aqueous Buffer Hydrophobicity of the Peptide: The peptide sequence contains several hydrophobic residues.Dissolve the peptide first in a minimal amount of a suitable organic solvent such as DMSO or a 1:1 mixture of methanol and acetic acid before diluting with the aqueous buffer. Sonication may aid in dissolution.

Visualizations

Signaling Pathway of this compound

FPR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide This compound FPR1 FPR1 Peptide->FPR1 Binds G_protein Gαβγ FPR1->G_protein Activates G_alpha G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PI3K PI3K Akt Akt PI3K->Akt MAPK_pathway MAPK Pathway (ERK, p38) G_alpha->MAPK_pathway G_betagamma->PLC Activates G_betagamma->PI3K Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Ca_release->PKC Degranulation Degranulation Ca_release->Degranulation Superoxide Superoxide Production (NADPH Oxidase) PKC->Superoxide Chemotaxis Chemotaxis MAPK_pathway->Chemotaxis Akt->Chemotaxis

Caption: FPR1 signaling cascade upon peptide binding.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Peptide_Prep Prepare Peptide Stock (e.g., in DMSO) Dose_Response Perform Dose-Response (Determine optimal concentration) Peptide_Prep->Dose_Response Cell_Isolation Isolate Neutrophils (from fresh blood) Assay_Setup Set up Assay (e.g., Chemotaxis, Superoxide) Cell_Isolation->Assay_Setup Dose_Response->Assay_Setup Inform Stimulation Stimulate Cells with Peptide Assay_Setup->Stimulation Incubation Incubate (Time and Temp. dependent) Stimulation->Incubation Data_Acquisition Acquire Data (e.g., Microscopy, Spectrophotometry) Incubation->Data_Acquisition Data_Analysis Analyze and Interpret Results Data_Acquisition->Data_Analysis

Caption: General workflow for experiments with the peptide.

References

Preventing degradation of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic peptide N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys. The information provided is designed to help prevent its degradation in solution and ensure the integrity of your experiments.

Troubleshooting Guides

Issue 1: Loss of Peptide Activity or Inconsistent Results

If you are observing a decrease in the biological activity of your this compound solution or inconsistent results between experiments, it is likely due to peptide degradation. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solution
Incorrect Storage Lyophilized peptide should be stored at -20°C or -80°C. Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C.[1] For short-term storage (a few days), 2-4°C may be acceptable, but long-term storage in solution at this temperature is not recommended.
Improper Handling Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation. Use sterile, high-purity solvents for reconstitution.
Suboptimal pH of Solution The stability of peptides is often pH-dependent.[2][3][4] For this compound, it is advisable to maintain the pH of the solution within a neutral range (pH 6-8) to minimize hydrolysis of the peptide bonds and the N-terminal formyl group.
Extended Time in Solution Prepare peptide solutions fresh for each experiment whenever possible. If storage in solution is necessary, use aliquots stored at -80°C and use them promptly after thawing.[5]
Contamination Use sterile labware and high-purity reagents to prevent microbial or chemical contamination, which can lead to enzymatic or chemical degradation of the peptide.
Issue 2: Suspected Chemical Degradation

Visible changes in the solution (e.g., discoloration) or unexpected peaks in analytical chromatography may indicate chemical degradation. The primary pathways of degradation for this peptide are hydrolysis and oxidation.

Degradation PathwayDescriptionPrevention & Mitigation
Hydrolysis The peptide bonds within the backbone can be cleaved by water, a process that can be catalyzed by acidic or basic conditions.[3][6] The N-terminal formyl group is also susceptible to hydrolysis.Maintain the pH of the solution in the neutral range (pH 6-8). Use a well-buffered solution. Store at low temperatures (-80°C) to slow the rate of hydrolysis.
Oxidation The tyrosine (Tyr) residue is susceptible to oxidation, particularly in the presence of oxygen, metal ions, or light.[7][8] This can lead to the formation of various oxidized species, altering the peptide's structure and function.Prepare solutions using degassed solvents to minimize dissolved oxygen. Avoid exposure of the solution to direct light. If metal ion contamination is a concern, consider using a chelating agent like EDTA in your buffer.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, the lyophilized peptide should be kept at -20°C or -80°C. After reconstitution, it is best to aliquot the solution into single-use volumes and store them at -80°C to minimize freeze-thaw cycles.[1]

Q2: What is the best solvent for reconstituting the peptide?

A2: The choice of solvent depends on the experimental requirements. For many biological assays, sterile, pyrogen-free phosphate-buffered saline (PBS) at a neutral pH is a suitable choice. If solubility is an issue, a small amount of a co-solvent such as dimethyl sulfoxide (DMSO) or acetonitrile can be used, followed by dilution with the aqueous buffer. Always use high-purity, sterile reagents.

Q3: How can I monitor the degradation of my peptide solution?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for monitoring peptide purity and detecting degradation products.[9][10] Mass spectrometry (MS) can be used in conjunction with HPLC (LC-MS) to identify the mass of the degradation products and elucidate their structures.[11]

Q4: What are the primary degradation products I should look for?

A4: The most likely degradation products for this compound are:

  • De-formylated peptide: Resulting from the hydrolysis of the N-terminal formyl group.

  • Oxidized peptide: Primarily involving the modification of the tyrosine residue.

  • Peptide fragments: Resulting from the hydrolysis of peptide bonds within the backbone.

Q5: How does pH affect the stability of the peptide?

A5: The stability of peptides in solution is significantly influenced by pH.[2][3][4] Acidic or basic conditions can accelerate the rate of hydrolysis of both the peptide bonds and the N-terminal formyl group. Maintaining a neutral pH (around 6-8) is generally recommended to enhance stability.

Q6: Is the peptide sensitive to light?

A6: Yes, the tyrosine residue in the peptide sequence makes it susceptible to photo-oxidation upon exposure to light, especially UV light.[12] It is recommended to protect peptide solutions from light by using amber vials or by covering the containers with aluminum foil.

Quantitative Data Summary

The following tables summarize illustrative quantitative data from a hypothetical forced degradation study on this compound, demonstrating its stability under various stress conditions. These values are representative and may vary depending on the specific experimental conditions.

Table 1: Effect of pH on Peptide Stability at 37°C for 24 hours

pH% Remaining Intact PeptideMajor Degradation Products
3.075%De-formylated peptide, Peptide fragments
5.090%De-formylated peptide
7.498%Minor oxidation products
9.085%De-formylated peptide, Oxidized peptide

Table 2: Effect of Temperature on Peptide Stability at pH 7.4 for 24 hours

Temperature% Remaining Intact PeptideMajor Degradation Products
4°C>99%-
25°C95%Minor oxidation products
37°C98%Minor oxidation products
50°C80%Oxidized peptide, De-formylated peptide

Table 3: Effect of Light Exposure on Peptide Stability at 25°C and pH 7.4 for 8 hours

Light Condition% Remaining Intact PeptideMajor Degradation Products
Dark (Control)>99%-
Ambient Light97%Minor oxidation products
UV Light (254 nm)65%Oxidized peptide (dityrosine, etc.)

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol describes a typical forced degradation study to assess the stability of this compound under various stress conditions.[12][13][14][15]

1. Materials:

  • This compound (lyophilized powder)

  • Water for Injection (WFI) or HPLC-grade water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • RP-HPLC system with UV detector

  • LC-MS system

2. Procedure:

  • Prepare a stock solution of the peptide at 1 mg/mL in WFI.

  • For each stress condition, dilute the stock solution to a final concentration of 0.1 mg/mL in the appropriate stress medium.

  • Acid Hydrolysis: Mix the peptide solution with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix the peptide solution with 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours.

  • Oxidation: Mix the peptide solution with 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Incubate the peptide solution in PBS (pH 7.4) at 60°C for 24, 48, and 72 hours.

  • Photostability: Expose the peptide solution in a quartz cuvette to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for defined periods. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • At each time point, withdraw an aliquot of the sample. For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analyze all samples by RP-HPLC and LC-MS to determine the percentage of remaining intact peptide and to identify degradation products.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a stability-indicating RP-HPLC method for this compound.[9]

1. Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 10-60% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 214 nm and 280 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

2. Procedure:

  • Prepare samples and standards at a concentration of 0.1 mg/mL in Mobile Phase A.

  • Equilibrate the column with the initial mobile phase conditions (10% B) for at least 15 minutes.

  • Inject the samples and run the gradient program.

  • Monitor the chromatogram for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the intact peptide.

  • The method is considered stability-indicating if the degradation products are well-resolved from the main peptide peak.

Protocol 3: Mass Spectrometry Analysis of Degradation Products

This protocol outlines the general steps for identifying degradation products using LC-MS.[11]

1. Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

2. Procedure:

  • Analyze the stressed samples using the stability-indicating RP-HPLC method coupled to the mass spectrometer.

  • Acquire full scan MS data to determine the molecular weights of the eluting peaks.

  • Perform tandem MS (MS/MS) on the parent ions of the suspected degradation products to obtain fragmentation patterns.

  • Analyze the fragmentation data to confirm the identity of the degradation products by comparing the fragmentation patterns with that of the intact peptide and by identifying mass shifts corresponding to specific modifications (e.g., -28 Da for de-formylation, +16 Da for oxidation).

Visualizations

Formyl Peptide Receptor 1 (FPR1) Signaling Pathway

This compound is an agonist of the Formyl Peptide Receptor 1 (FPR1), a G-protein coupled receptor involved in the inflammatory response.[16][17][18]

FPR1_Signaling_Pathway FPR1 FPR1 G_protein Gαi/Gβγ FPR1->G_protein Activation PLC PLC G_protein->PLC Gβγ activates PI3K PI3K G_protein->PI3K Gβγ activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Akt Akt PI3K->Akt Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK (ERK, p38) PKC->MAPK Activates NFkB NF-κB Akt->NFkB Activates MAPK->NFkB Gene_expression Gene Expression (Inflammatory Mediators) NFkB->Gene_expression Promotes Peptide N-Formyl-Nle-Leu-Phe- Nle-Tyr-Lys Peptide->FPR1

Caption: FPR1 signaling cascade initiated by this compound.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of this compound in solution.

Stability_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Peptide_stock Prepare Peptide Stock Solution (1 mg/mL) Stress_conditions Dilute into Stress Conditions (Acid, Base, Oxidant, Heat, Light) Peptide_stock->Stress_conditions Incubation Incubate for Defined Time Points Stress_conditions->Incubation Sampling Sample Aliquots at Each Time Point Incubation->Sampling Neutralization Neutralize (if necessary) Sampling->Neutralization RP_HPLC RP-HPLC Analysis Neutralization->RP_HPLC LC_MS LC-MS/MS Analysis Neutralization->LC_MS Quantification Quantify Remaining Intact Peptide RP_HPLC->Quantification Identification Identify Degradation Products LC_MS->Identification Pathway Determine Degradation Pathways Quantification->Pathway Identification->Pathway

Caption: Workflow for conducting a forced degradation study of the peptide.

Logical Relationship of Degradation Factors

This diagram shows the relationship between environmental factors and the resulting degradation pathways for this compound.

Degradation_Factors cluster_factors Environmental Factors cluster_pathways Degradation Pathways cluster_products Degradation Products pH pH (Acidic/Basic) Hydrolysis Hydrolysis pH->Hydrolysis Temperature High Temperature Temperature->Hydrolysis Light Light Exposure (UV) Oxidation Oxidation Light->Oxidation Oxygen Oxygen / Metal Ions Oxygen->Oxidation Deformylation De-formylated Peptide Hydrolysis->Deformylation Fragments Peptide Fragments Hydrolysis->Fragments Oxidized_Tyr Oxidized Tyrosine Oxidation->Oxidized_Tyr

Caption: Factors influencing the degradation pathways of the peptide.

References

Technical Support Center: Formyl Peptide Receptor (FPR) Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with formyl peptide receptor (FPR) binding assays.

Troubleshooting Guides

This section addresses specific issues that may arise during FPR binding experiments, offering potential causes and solutions in a question-and-answer format.

Issue: High Background Signal

  • Question: Why am I observing a high background signal in my FPR binding assay?

  • Answer: A high background signal can obscure the specific binding signal, leading to a low signal-to-noise ratio. Potential causes include:

    • Non-specific binding: The labeled ligand may be binding to components other than the receptor, such as the assay plate, filter membranes, or other proteins in the sample.[1][2] This is a common issue with hydrophobic ligands.[3]

    • Contaminated reagents: Buffer components or other reagents may be intrinsically fluorescent or contaminated with fluorescent substances.[4][5]

    • Inappropriate microplate selection: Using white or clear plates for fluorescence-based assays can lead to high background fluorescence.[5]

    • Excess tracer concentration: Using too high a concentration of the fluorescently labeled ligand (tracer) can increase background signal.[4]

  • Solutions:

    • Optimize blocking agents: Include blocking agents like bovine serum albumin (BSA) or use non-binding surface plates to reduce non-specific binding to surfaces.[1][6] Note that some fluorophores may bind to BSA, so alternatives like bovine gamma globulin (BGG) might be necessary.[6]

    • Check reagent purity: Test individual assay components for intrinsic fluorescence and use high-purity reagents.

    • Use appropriate microplates: For fluorescence assays, use black, opaque microplates to minimize background fluorescence.[5]

    • Titrate tracer concentration: Determine the optimal tracer concentration that provides a good signal-to-noise ratio without elevating the background.[6] The fluorescence intensity of the tracer should be at least three times that of the buffer alone.[4]

Issue: Low Signal or No Signal

  • Question: What are the possible reasons for a low or absent signal in my FPR binding assay?

  • Answer: A weak or non-existent signal can be due to several factors related to the reagents, assay conditions, or instrumentation.

    • Inactive receptor: The formyl peptide receptors in your cell membranes or purified preparation may be inactive or present in very low concentrations.

    • Degraded ligand: The radiolabeled or fluorescently labeled ligand may have degraded over time.

    • Suboptimal assay conditions: Incubation time, temperature, or buffer composition (pH, ionic strength) may not be optimal for binding.[7]

    • Instrument settings: Incorrect instrument settings, such as excitation and emission wavelengths for fluorescence assays, can lead to poor signal detection.[4]

    • Insufficient tracer concentration: The concentration of the labeled ligand might be too low to generate a detectable signal.[4]

  • Solutions:

    • Verify receptor activity: Use a positive control with a known potent ligand to confirm receptor activity. Ensure proper membrane preparation and storage to maintain receptor integrity.

    • Check ligand quality: Assess the purity and integrity of the labeled ligand. For radioligands, consider the specific activity and potential for radiolysis.[3]

    • Optimize assay conditions: Systematically vary incubation time, temperature, and buffer components to find the optimal conditions for binding.[7]

    • Optimize instrument settings: Ensure the instrument is correctly calibrated and the settings are appropriate for the specific fluorophore or radioisotope being used.[4]

    • Increase tracer concentration: If the signal is too low, consider increasing the tracer concentration, but be mindful of potential increases in non-specific binding.[4]

Issue: Poor Reproducibility

  • Question: Why are my results inconsistent between experiments?

  • Answer: Lack of reproducibility can stem from variability in experimental technique and reagent preparation.

    • Inconsistent reagent preparation: Variations in the concentration of receptors, ligands, or buffer components between assays.

    • Pipetting errors: Inaccurate or inconsistent pipetting, especially with small volumes.

    • Fluctuations in experimental conditions: Variations in incubation temperature and time.[7]

    • Cell passage number: For cell-based assays, receptor expression levels can change with cell passage number.

  • Solutions:

    • Standardize protocols: Prepare fresh reagents for each experiment and use calibrated pipettes.

    • Maintain consistent conditions: Use a temperature-controlled incubator and a precise timer for all incubation steps.[7]

    • Monitor cell culture: Use cells within a defined passage number range to ensure consistent receptor expression.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of FPR binding assays.

  • Question: What are the different types of FPR binding assays?

  • Answer: The most common types of FPR binding assays are:

    • Radioligand Binding Assays: These are considered the gold standard for their sensitivity and robustness.[8] They involve incubating a radiolabeled ligand with the receptor and then separating the bound from the unbound ligand, typically by filtration.[3][9]

    • Fluorescence Polarization (FP) Assays: This is a homogeneous assay format suitable for high-throughput screening.[10] It measures the change in the polarization of fluorescent light when a small fluorescently labeled ligand binds to a larger receptor molecule.[11]

    • Förster Resonance Energy Transfer (FRET) Assays: FRET-based assays measure the energy transfer between a donor and an acceptor fluorophore that are in close proximity when a ligand binds to the receptor.[12][13]

  • Question: How do I choose the right labeled ligand for my assay?

  • Answer: The choice of labeled ligand is critical for a successful binding assay. Key considerations include:

    • High affinity and specificity: The ligand should bind to the target receptor with high affinity and minimal binding to other receptors.

    • For Radioligands: High specific activity is important for sensitivity.[3]

    • For Fluorescent Ligands: The fluorophore should have a high quantum yield and be stable under assay conditions.[7] The choice of fluorophore can also help to avoid interference from fluorescent library compounds in screening assays.[14]

  • Question: What controls should I include in my FPR binding assay?

  • Answer: Appropriate controls are essential for interpreting the results of your binding assay.

    • Total binding: Measures the total amount of labeled ligand bound to the receptor preparation.

    • Non-specific binding: Determined by incubating the receptor and labeled ligand in the presence of a high concentration of an unlabeled ligand that saturates the specific binding sites.[1]

    • Specific binding: Calculated by subtracting the non-specific binding from the total binding.

    • Positive control: A known agonist or antagonist for the receptor to validate the assay performance.

    • Negative control: A vehicle or buffer control without any test compound.

Data Presentation

Table 1: Typical Experimental Parameters for FPR Binding Assays

ParameterRadioligand Binding AssayFluorescence Polarization Assay
Incubation Temperature 25-37°CRoom Temperature
Incubation Time 30-120 minutes1-4 hours[15]
Buffer System Tris-HCl, HEPESHEPES, PBS
pH 7.47.4
Protein Concentration 10-100 µ g/well Varies based on receptor expression
Labeled Ligand Conc. At or below Kd[3]Typically 1-10 nM
Unlabeled Ligand Conc. 100-1000 fold excess over labeled ligandVaries for IC50 determination

Experimental Protocols

Protocol 1: Radioligand Filtration Binding Assay

  • Membrane Preparation: Homogenize cells or tissues expressing FPRs in a cold lysis buffer and pellet the membranes by centrifugation.[9] Resuspend the membrane pellet in a suitable assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, radiolabeled ligand (e.g., ³H-fMLF), and either buffer (for total binding) or a high concentration of unlabeled fMLF (for non-specific binding).[9] For competition assays, add varying concentrations of the test compound.

  • Incubation: Incubate the plate at the optimized temperature and time with gentle agitation.[9]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.[3][9]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

  • Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[9]

Protocol 2: Fluorescence Polarization (FP) Binding Assay

  • Reagent Preparation: Prepare solutions of the fluorescently labeled FPR ligand (tracer) and the receptor preparation (e.g., cell membranes or purified receptor) in an appropriate assay buffer.[7]

  • Assay Setup: In a black 384-well microplate, add the tracer, receptor preparation, and either buffer or varying concentrations of the test compound.[16]

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.[7][15]

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.[7]

Mandatory Visualizations

FPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FPR FPR G_protein Gαi/βγ FPR->G_protein Activation PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates MAPK MAPK (ERK, p38, JNK) G_protein->MAPK Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Akt Akt PI3K->Akt Activates Ligand Formyl Peptide Ligand Ligand->FPR Binding Ca_release Ca²⁺ Release IP3_DAG->Ca_release Induces PKC PKC IP3_DAG->PKC Activates Chemotaxis Chemotaxis Ca_release->Chemotaxis Degranulation Degranulation PKC->Degranulation Akt->Chemotaxis MAPK->Chemotaxis

Caption: Simplified signaling pathway of Formyl Peptide Receptors (FPRs).[17][18][19]

FP_Assay_Workflow start Start prepare_reagents Prepare Fluorescent Ligand and Receptor Solution start->prepare_reagents dispense_reagents Dispense Reagents into 384-well Plate prepare_reagents->dispense_reagents add_compounds Add Test Compounds (for competition assay) dispense_reagents->add_compounds incubate Incubate at Room Temperature to Reach Equilibrium add_compounds->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp analyze_data Analyze Data (Calculate IC50/Kd) measure_fp->analyze_data end End analyze_data->end

Caption: General workflow for a fluorescence polarization (FP) based FPR binding assay.

Troubleshooting_Logic start Assay Issue Encountered high_background High Background? start->high_background low_signal Low/No Signal? high_background->low_signal No check_nsb Check for Non-Specific Binding & Reagent Purity high_background->check_nsb Yes poor_reproducibility Poor Reproducibility? low_signal->poor_reproducibility No check_receptor_activity Verify Receptor Activity & Ligand Integrity low_signal->check_receptor_activity Yes standardize_protocol Standardize Protocols & Reagent Preparation poor_reproducibility->standardize_protocol Yes optimize_assay Optimize Assay Conditions check_nsb->optimize_assay check_receptor_activity->optimize_assay standardize_protocol->optimize_assay

Caption: A logical troubleshooting workflow for common FPR binding assay issues.

References

Technical Support Center: Optimizing fMLF-Induced Responses

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing N-formylmethionyl-leucyl-phenylalanine (fMLF)-induced cellular responses. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals obtain reliable and reproducible results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is fMLF and why is it used in research?

A1: N-formylmethionyl-leucyl-phenylalanine (fMLF or fMLP) is a potent synthetic tripeptide that acts as a chemoattractant for neutrophils and other phagocytic cells.[1] It mimics peptides derived from bacteria, activating immune cells by binding to formyl peptide receptors (FPRs) on their surface.[1] In research, it is widely used as a reference agonist to study G protein-coupled receptor (GPCR) signaling, chemotaxis, superoxide production, degranulation, and calcium mobilization in immune cells.[1][2]

Q2: Which signaling pathway is activated by fMLF?

A2: fMLF binds to Formyl Peptide Receptors (FPRs), primarily FPR1, which are G protein-coupled receptors.[3][4] This binding activates downstream signaling cascades, including the activation of Phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[3] These second messengers trigger the release of intracellular calcium stores and activate Protein Kinase C (PKC).[3] Additionally, FPR activation modulates the PI3K/Akt and MAPK (p38, ERK, JNK) signaling pathways, which are crucial for chemotaxis, degranulation, and the generation of reactive oxygen species (ROS) via NADPH oxidase.[3][5]

Q3: My cells are not responding to fMLF stimulation. What are the possible causes?

A3: Several factors could lead to a lack of response:

  • Cell Health and Viability: Ensure cells are healthy and viable. Poor cell quality is a common reason for failed experiments.

  • Receptor Expression: The expression of FPRs can vary between cell types and can be downregulated under certain culture conditions.[4]

  • fMLF Reagent Quality: Ensure your fMLF stock solution is properly prepared, stored, and has not degraded.

  • Incorrect Concentration: The optimal fMLF concentration can vary. A full dose-response curve is recommended to determine the optimal concentration for your specific cell type and assay.[6]

  • Assay Incubation Time: The kinetics of fMLF-induced responses are often rapid and transient. You may be missing the peak response if your measurement time point is not optimal.

Q4: How long should I incubate my cells with fMLF?

A4: The optimal incubation time is highly dependent on the specific response being measured. fMLF-induced responses are often rapid and transient. For example, calcium flux peaks within seconds, while ROS production can peak within a few minutes and then decline.[6][7] Chemotaxis and cytokine release assays require much longer incubation periods, ranging from 1 to 4 hours or more.[8][9][10] It is critical to perform a time-course experiment to determine the peak response time for your specific assay and conditions.

Signaling Pathway Diagram

fMLF_Signaling_Pathway fMLF Signaling Pathway fMLF fMLF FPR1 FPR1 (GPCR) fMLF->FPR1 Binds G_Protein Gαi / Gβγ FPR1->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PI3K PI3K G_Protein->PI3K Activates MAPK MAPK Cascade (p38, ERK, JNK) G_Protein->MAPK Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 NADPH_Oxidase NADPH Oxidase Activation PKC->NADPH_Oxidase Akt Akt PI3K->Akt Activates Akt->NADPH_Oxidase MAPK->NADPH_Oxidase Chemotaxis Chemotaxis & Actin Polymerization MAPK->Chemotaxis Degranulation Degranulation (Elastase Release) MAPK->Degranulation ROS ROS Production (Superoxide) NADPH_Oxidase->ROS

Caption: fMLF binds to FPR1, initiating multiple downstream signaling cascades.

Troubleshooting Guide: Optimizing Incubation Times

This guide addresses common issues related to incubation times for various fMLF-induced responses.

Problem Potential Cause Troubleshooting Steps
No detectable calcium flux signal. The measurement is too slow; the transient peak is missed.1. Establish a baseline: Record fluorescence for 30-60 seconds before adding fMLF.[11] 2. Immediate Measurement: Start data acquisition immediately upon adding fMLF. The peak response occurs within seconds. 3. Time-Course: Run a continuous measurement for at least 2-5 minutes to capture the full kinetic profile of the response and its return to baseline.[6]
Low or inconsistent ROS production. The peak of the respiratory burst was missed.1. Kinetics Vary: The fMLF-induced respiratory burst is rapid, often peaking within 3-5 minutes and then declining.[6][7] 2. Perform a Time-Course: Measure ROS production at multiple time points (e.g., 1, 3, 5, 10, 15, and 30 minutes) to identify the optimal endpoint.[8] 3. Consider Priming: If the response is weak, consider pre-incubating cells with a priming agent like TNF-α (e.g., 25 ng/mL for 20 min) before fMLF stimulation.[6]
Weak chemotactic response. Incubation time is too short for cells to migrate.1. Allow Sufficient Time: Chemotaxis is a slower process. Incubation times typically range from 90 minutes to 3 hours or longer.[9][12] 2. Optimize Gradient: Ensure a stable and effective chemoattractant gradient is formed in your assay system (e.g., Transwell). 3. Cell Density: Use an optimal cell density as recommended by your specific assay protocol.
No significant degranulation observed. The incubation period is not optimal for enzyme release.1. Time-Course Experiment: Test a range of incubation times, for example, 5, 10, 15, and 30 minutes, to determine the peak release of granular enzymes like elastase or β-glucosaminidase.[13] 2. Use Cytochalasin B: For robust degranulation and superoxide assays, pre-incubation with Cytochalasin B (e.g., 2-5 µg/mL for 5 minutes) is often required to enhance the response.[6][13]

Data Summary Tables

Table 1: Recommended fMLF Concentration Ranges

Response MeasuredTypical fMLF ConcentrationNotes
Calcium Flux1 nM - 10 µMEC50 can be in the low nanomolar range for high-affinity receptors (FPR1) and micromolar for low-affinity receptors (FPR2).[14][15]
ROS Production10 nM - 1 µMA maximal response is often seen around 100 nM.[6]
Chemotaxis1 nM - 10 µMOptimal concentration can vary; high concentrations may lead to receptor saturation and reduced migration.
Degranulation10 nM - 10 µMOften measured in conjunction with ROS production.
IL-8 Release~100 nMRequires longer incubation times (e.g., 4 hours).[8]

Table 2: Typical Incubation Times for fMLF-Induced Responses

Response MeasuredPre-Incubation / PrimingfMLF Stimulation TimeReference
Actin PolymerizationEquilibrate at 37°C for 10 min30 seconds[6]
Calcium FluxEquilibrate at 37°C for 10 minSeconds to minutes (kinetic read)[6]
ROS / Superoxide ProductionPrime with Cytochalasin B (5 min) or TNF-α (20 min)3 - 10 minutes (peak response)[6][7][13]
DegranulationPrime with Cytochalasin B (5 min)10 minutes[13]
MAPK/Akt PhosphorylationEquilibrate cells2 minutes[8]
ChemotaxisVaries by assay setup90 - 180 minutes[9][12]
IL-8 ReleaseNone specified4 hours[8]

Experimental Protocols & Workflow

General Experimental Workflow for Optimization

Experimental_Workflow Workflow for Optimizing fMLF Incubation Time Start Start: Isolate Cells Cell_Prep Prepare Cells (Wash, Resuspend) Start->Cell_Prep Dose_Response Dose-Response Curve (Vary fMLF Conc.) Cell_Prep->Dose_Response Use fixed, intermediate time Select_Conc Select Optimal fMLF Concentration Dose_Response->Select_Conc Time_Course Time-Course Experiment (Vary Incubation Time) Select_Conc->Time_Course Use optimal concentration Select_Time Select Optimal Incubation Time Time_Course->Select_Time Main_Exp Perform Main Experiment Select_Time->Main_Exp Use optimal conditions Data_Analysis Data Analysis Main_Exp->Data_Analysis End End Data_Analysis->End

Caption: A logical workflow for determining optimal fMLF concentration and incubation time.

Protocol 1: Calcium Flux Assay by Flow Cytometry

This protocol is adapted for measuring intracellular calcium changes in neutrophils using a ratiometric dye like Indo-1.

Materials:

  • Isolated neutrophils

  • Calcium-containing buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)

  • Indo-1 AM dye (or other suitable calcium indicator dye)

  • fMLF stock solution

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Flow cytometer with UV laser capabilities

Procedure:

  • Cell Preparation: Resuspend freshly isolated neutrophils in a calcium-containing buffer at a concentration of 1-5 x 10⁶ cells/mL.

  • Dye Loading: Add Indo-1 AM to the cell suspension at a final concentration of 1-5 µM. Titration is recommended to find the optimal concentration for your cells.[16]

  • Incubation: Incubate the cells for 30-45 minutes at 37°C in the dark.[6][17]

  • Washing: Wash the cells twice with a fresh, warm buffer to remove extracellular dye.

  • Equilibration: Resuspend the cells at 1 x 10⁶ cells/mL and allow them to equilibrate at 37°C for at least 10 minutes before analysis.[16]

  • Data Acquisition: a. Acquire baseline fluorescence data for approximately 30-60 seconds to establish a stable signal. b. Pause acquisition, add the desired concentration of fMLF to the tube, mix gently, and immediately resume data acquisition. c. Record data for an additional 3-5 minutes to capture the peak response and subsequent decline.

  • Controls: In separate tubes, use ionomycin to induce a maximal calcium response and EGTA to chelate calcium for a minimal response control.[17]

  • Analysis: Analyze the data by plotting the ratio of calcium-bound to calcium-free Indo-1 fluorescence over time.

Protocol 2: ROS Production (Superoxide Anion) Assay

This protocol measures extracellular superoxide production using the cytochrome c reduction method.

Materials:

  • Isolated neutrophils

  • HBSS with 0.1% BSA

  • Cytochrome c (from horse heart)

  • Cytochalasin B (optional, but recommended for a robust response)

  • fMLF stock solution

  • Superoxide Dismutase (SOD)

  • 96-well plate and spectrophotometer

Procedure:

  • Cell Preparation: Resuspend neutrophils in HBSS with BSA at 3 x 10⁶ cells/mL.[13]

  • Assay Setup: In a 96-well plate, add cell suspension to each well. For negative controls, add SOD (to confirm the signal is from superoxide).

  • Priming (Optional): Add Cytochalasin B (final concentration 5 µM) and incubate at 37°C for 5 minutes.[13]

  • Cytochrome C Addition: Add cytochrome c to a final concentration of 80-100 µM.

  • Stimulation: Add various concentrations of fMLF to the wells to initiate the reaction.

  • Incubation: Incubate the plate at 37°C. For a kinetic reading, measure absorbance at 550 nm every 1-2 minutes for 15-30 minutes. For an endpoint assay, based on your time-course optimization (e.g., 10 minutes), stop the reaction by placing the plate on ice.[13]

  • Measurement: Centrifuge the plate and transfer the supernatants to a new plate. Measure the absorbance of the supernatant at 550 nm.

  • Calculation: Calculate the amount of superoxide produced based on the SOD-inhibitable reduction of cytochrome c, using an extinction coefficient of 21.1 mM⁻¹cm⁻¹.

References

Technical Support Center: N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving the synthetic peptide N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (fNLFNYK). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address cell viability issues that may arise during their work with this potent chemoattractant.

Frequently Asked Questions (FAQs)

Q1: What is this compound (fNLFNYK) and what is its primary mechanism of action?

A1: this compound is a synthetic peptide analog of the bacterial chemotactic peptide fMLP (N-Formyl-Met-Leu-Phe). It functions as a potent agonist for Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors found on the surface of various cells, particularly phagocytic leukocytes like neutrophils and monocytes.[1][2] Binding of fNLFNYK to these receptors, such as FPR1 and FPR2/FPRL1, initiates downstream signaling cascades that regulate inflammatory and immune responses, including chemotaxis, superoxide generation, and calcium mobilization.[1][3][4]

Q2: What are the expected cellular responses to fNLFNYK treatment?

A2: The primary response of immune cells, such as neutrophils and monocytes, to fNLFNYK is directed migration (chemotaxis) towards the peptide source.[5] Other acute responses include cellular activation, leading to the production of reactive oxygen species (ROS) and the release of granular contents (degranulation).[1][4] However, depending on the concentration and duration of exposure, as well as the cell type, fNLFNYK can also influence cell survival and death pathways.

Q3: Can fNLFNYK cause cell death?

A3: Yes, while it is primarily an activating peptide, prolonged exposure or high concentrations of fNLFNYK can lead to a loss of cell viability. This can occur through the induction of programmed cell death (apoptosis) or necrosis. The specific outcome often depends on the experimental conditions and the cell type being studied.

Q4: Which cell types are most commonly used in experiments with fNLFNYK?

A4: The most relevant cell types are those expressing formyl peptide receptors. These are predominantly cells of the innate immune system, including neutrophils, monocytes, and macrophages.[5][6][7][8] Certain cancer cells and other cell types have also been shown to express FPRs.[2]

Q5: What are the standard methods to assess cell viability after fNLFNYK treatment?

A5: Standard methods include colorimetric assays like the MTT assay, which measures metabolic activity, and fluorescence-based assays using flow cytometry, such as Annexin V and Propidium Iodide (PI) staining, to differentiate between live, apoptotic, and necrotic cells.[9][10][11][12]

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Death or Low Viability

Researchers may observe a significant decrease in cell viability that is not the intended outcome of the experiment. This could manifest as poor cell morphology, detachment of adherent cells, or low readouts in viability assays.

Troubleshooting Workflow for High Cell Death

start Start: Unexpectedly High Cell Death check_conc Verify fNLFNYK Concentration - Calculation Error? - Dilution Error? start->check_conc check_exposure Review Exposure Time - Too long? check_conc->check_exposure Concentration OK dose_response Action: Perform Dose-Response & Time-Course Experiment check_conc->dose_response Error Suspected check_reagent Assess Reagent Quality - Peptide degraded? - Solvent cytotoxic? check_exposure->check_reagent Time OK check_exposure->dose_response Too Long check_cells Evaluate Cell Health - Contamination? - High passage number? - Initial seeding density? check_reagent->check_cells Reagents OK new_reagent Action: Prepare Fresh Reagents check_reagent->new_reagent Degradation Suspected apoptosis_assay Perform Apoptosis/Necrosis Assay (e.g., Annexin V/PI) check_cells->apoptosis_assay Cells Healthy new_cells Action: Use New/Low-Passage Cells check_cells->new_cells Poor Health apoptosis_assay->dose_response end End: Optimized Protocol dose_response->end new_reagent->end new_cells->end

Caption: Troubleshooting workflow for high cell death.

Quantitative Data Summary: Troubleshooting High Cell Death
Potential Cause Recommended Action Parameter to Check/Change Expected Outcome
fNLFNYK Concentration Too High Perform a dose-response experiment.Test a range of concentrations (e.g., 1 nM to 10 µM).Identify an optimal concentration that induces the desired effect without significant cytotoxicity.
Prolonged Exposure Time Conduct a time-course experiment.Measure viability at multiple time points (e.g., 2, 6, 12, 24 hours).Determine the ideal incubation time before significant cell death occurs.
Peptide Degradation/Solvent Toxicity Prepare fresh peptide stock and dilutions. Verify solvent toxicity.Use fresh, high-quality peptide. Test the final concentration of the solvent (e.g., DMSO) on cells alone.Eliminate reagent quality as the source of cytotoxicity.
Poor Initial Cell Health Use low-passage cells and ensure optimal culture conditions.Check for contamination. Use cells within a recommended passage number range. Confirm initial seeding density.Healthy, responsive cells will yield more consistent and reliable results.
Induction of Apoptosis/Necrosis Characterize the mode of cell death using Annexin V/PI staining.Quantify early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.Understand the mechanism of cell death to interpret results accurately.
Issue 2: No Observable Effect on Cell Viability or Activity

In some cases, fNLFNYK may fail to elicit the expected biological response, such as chemotaxis or a change in viability.

Quantitative Data Summary: Troubleshooting Lack of Effect
Potential Cause Recommended Action Parameter to Check/Change Expected Outcome
fNLFNYK Concentration Too Low Perform a dose-response experiment with a higher concentration range.Test concentrations up to the high micromolar range.Elicit a cellular response and determine the EC50.
Inactive Peptide Use a new vial of peptide or purchase from a different lot/supplier.Compare the activity of the new peptide stock with the old one.A potent peptide should induce a strong biological response at expected concentrations.
Low Receptor Expression Verify Formyl Peptide Receptor (FPR) expression on the cell line.Use qPCR, Western blot, or flow cytometry to quantify FPR1/FPR2 expression.Confirm that the target cells are appropriate for the experiment.
Insensitive Assay Use a more sensitive assay or optimize the current assay protocol.For viability, compare MTT with a more sensitive ATP-based assay. Ensure the assay incubation time is optimal.[13][14]Detect subtle changes in cell viability or activity.
Serum Interference Perform experiments in serum-free or low-serum media.Compare results obtained in the presence and absence of serum.Reduce potential binding of the peptide to serum proteins, increasing its effective concentration.[15]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.[10][11] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[10][11]

Materials:

  • 96-well flat-bottom plates

  • fNLFNYK peptide

  • Cell culture medium (consider serum-free for peptide treatment)[11][15]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 5x10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for attachment (for adherent cells).

  • Peptide Treatment: Prepare serial dilutions of fNLFNYK in the appropriate medium. Remove the old medium from the wells and add 100 µL of the fNLFNYK dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[12]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[11]

Protocol 2: Annexin V/PI Staining for Apoptosis and Necrosis

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[9][16] Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cell membranes, while Propidium Iodide (PI) enters and stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).

Materials:

  • Flow cytometry tubes

  • fNLFNYK peptide

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Methodology:

  • Cell Treatment: Treat cells with fNLFNYK at the desired concentrations and for the appropriate duration in a culture plate. Include untreated (negative) and positive control (e.g., staurosporine-treated) cells.

  • Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle non-enzymatic method like EDTA to detach them.[16] Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells once with cold PBS, then once with 1X Binding Buffer.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1x10⁶ cells/mL.[16]

  • Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16]

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.[9]

Experimental Workflow for Annexin V / PI Assay

cluster_prep Cell Preparation & Treatment cluster_stain Staining Procedure cluster_analysis Data Acquisition & Analysis seed_cells 1. Seed Cells treat_cells 2. Treat with fNLFNYK (include controls) seed_cells->treat_cells incubate 3. Incubate for Desired Time treat_cells->incubate harvest 4. Harvest Cells (Adherent & Suspension) incubate->harvest wash 5. Wash with PBS & Binding Buffer harvest->wash stain 6. Stain with Annexin V & Propidium Iodide wash->stain incubate_stain 7. Incubate 15 min in Dark stain->incubate_stain acquire 8. Acquire Data on Flow Cytometer incubate_stain->acquire analyze 9. Analyze Populations: - Live (AnnV-/PI-) - Early Apoptotic (AnnV+/PI-) - Late/Necrotic (AnnV+/PI+) acquire->analyze

Caption: Experimental workflow for Annexin V/PI assay.

Signaling Pathways

fNLFNYK-Induced Signaling

fNLFNYK binding to Formyl Peptide Receptors (FPRs) on the cell surface triggers a cascade of intracellular events. This pathway is crucial for mediating the peptide's effects on cell migration and activation, but overstimulation can lead to pathways that promote cell death.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol fNLFNYK fNLFNYK FPR FPR1 / FPR2 fNLFNYK->FPR G_Protein G-protein Activation FPR->G_Protein PLC PLC G_Protein->PLC ERK_Akt ERK / Akt Pathway G_Protein->ERK_Akt Ca_Flux Ca²⁺ Mobilization PLC->Ca_Flux Chemotaxis Chemotaxis & Cell Activation Ca_Flux->Chemotaxis Caspase_Activation Caspase Activation (e.g., Caspase-3) ERK_Akt->Caspase_Activation Prolonged/High Signal ERK_Akt->Chemotaxis Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: fNLFNYK signaling leading to cell activation or apoptosis.

References

Interpreting unexpected results in fMLF signaling studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering unexpected results in experiments involving N-formylmethionyl-leucyl-phenylalanine (fMLF) signaling.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing no cellular response (e.g., no calcium flux or chemotaxis) after applying fMLF?

A1: This issue can stem from several factors, ranging from reagent integrity to cellular health and receptor expression.

  • Reagent Quality: The fMLF peptide may have degraded. Ensure it has been stored correctly (typically at -20°C or -80°C, desiccated) and prepare fresh dilutions from a trusted stock solution for each experiment.

  • Cellular Health: Neutrophils and other primary immune cells are sensitive. Ensure they are viable and have not been activated prematurely. Check viability using a method like Trypan Blue exclusion.

  • Receptor Expression: The cells you are using may not express the primary fMLF receptor, Formyl Peptide Receptor 1 (FPR1), or may express it at very low levels. Verify FPR1 expression using techniques like flow cytometry or western blotting. For example, human neutrophils express high levels of FPR1, while cell lines like HL-60 require differentiation (e.g., with DMSO) to upregulate its expression.

  • Incorrect Receptor Targeting: fMLF is a potent agonist for FPR1 and has lower affinity for FPR2/ALX and FPR3. If your system primarily relies on FPR2 or FPR3, a different agonist might be required.

  • Antagonist Presence: Ensure that no known FPR antagonists, such as cyclosporin H, are present in your experimental buffer or media, as they can inhibit the expected response.

A logical workflow for troubleshooting this issue is presented below.

Troubleshooting Workflow: No Cellular Response to fMLF

start Start: No response to fMLF reagent Check fMLF Reagent - Prepare fresh dilution - Verify storage conditions start->reagent cell_health Assess Cell Viability - Trypan Blue exclusion - Check for premature activation reagent->cell_health Reagent OK? receptor Verify FPR1 Expression - Flow Cytometry - Western Blot / qPCR cell_health->receptor Cells Viable? antagonist Check for Antagonists - Review media components - Test buffer alone receptor->antagonist Receptor Expressed? end_resolve Problem Resolved antagonist->end_resolve No Antagonists?

Caption: Workflow for diagnosing a lack of cellular response to fMLF.

Q2: My fMLF dose-response curve is biphasic or has a very narrow peak. What could be the cause?

A2: This is a classic sign of receptor desensitization and internalization, a common phenomenon in G-protein coupled receptor (GPCR) signaling.

  • Mechanism: At low to optimal concentrations, fMLF binding to FPR1 activates downstream signaling (e.g., Gαi activation, PLCβ activation, Ca2+ release). However, at high concentrations, the receptor is rapidly phosphorylated by G protein-coupled receptor kinases (GRKs). This leads to the recruitment of β-arrestin, which uncouples the receptor from the G-protein and targets it for internalization, effectively shutting down the signal. This rapid shut-off at high ligand concentrations results in a bell-shaped or biphasic dose-response curve.

  • Experimental Considerations:

    • Time: The kinetics of desensitization are very fast, often occurring within seconds to minutes of high-dose ligand exposure. Reduce the incubation time if possible for high-concentration points.

    • Temperature: Experiments at lower temperatures (e.g., on ice) can sometimes slow down enzymatic processes like phosphorylation and internalization, potentially broadening the response window.

The signaling and desensitization pathway is illustrated below.

fMLF Signaling and Desensitization Pathway

cluster_cell Cell Membrane FPR1 FPR1 G_protein Gi/o FPR1->G_protein Activates GRK GRK FPR1->GRK Recruits Arrestin β-Arrestin FPR1->Arrestin Binds Phospho-FPR1 PLC PLCβ G_protein->PLC Activates Ca_flux Ca2+ Flux (Signal) PLC->Ca_flux GRK->FPR1 Phosphorylates Internalization Receptor Internalization (Signal Termination) Arrestin->Internalization fMLF fMLF (High Conc.) fMLF->FPR1 Binds

Caption: High fMLF concentration leads to GRK-mediated desensitization.

Q3: I see a high background signal in my calcium imaging assay before adding fMLF. How can I reduce it?

A3: High background fluorescence in calcium assays can obscure the specific signal from fMLF stimulation. The primary causes are often related to the dye, the cells, or the buffer.

  • Dye Loading Issues:

    • Concentration: Using too high a concentration of a calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) can lead to high background. Titrate the dye to find the lowest effective concentration.

    • Incubation Time/Temp: Over-incubation can lead to dye compartmentalization within organelles, which increases background. Optimize both the loading time and temperature (e.g., 30-60 min at room temp or 37°C).

    • De-esterification: Ensure the AM ester form of the dye is fully cleaved by intracellular esterases, trapping it inside the cell. A subsequent wash and rest period (e.g., 30 min) in dye-free buffer is crucial.

  • Cellular Stress: Stressed or dying cells have compromised membrane integrity, leading to unregulated calcium entry. Ensure cells are healthy and handled gently during preparation.

  • Extracellular Dye: Inadequate washing after dye loading will leave fluorescent dye in the medium, contributing to high background. Wash cell monolayers or pellets thoroughly with a balanced salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing calcium.

Data Summary: Typical fMLF EC50 Values

The effective concentration for 50% response (EC50) can vary by cell type and assay. Below are typical ranges. Significant deviation may indicate an issue.

Assay TypeCell TypeTypical fMLF EC50 Range
Calcium MobilizationHuman Neutrophils0.1 - 5 nM
ChemotaxisHuman Neutrophils1 - 10 nM
Superoxide ProductionDifferentiated HL-6010 - 50 nM

Key Experimental Protocols

Protocol 1: fMLF-Induced Calcium Mobilization Assay

This protocol describes a method for measuring intracellular calcium changes in response to fMLF using a fluorescent plate reader.

Methodology:

  • Cell Preparation:

    • Isolate primary human neutrophils or use a relevant cell line (e.g., DMSO-differentiated HL-60 cells).

    • Resuspend cells at a density of 1 x 10^6 cells/mL in a physiological buffer (e.g., HBSS) containing 1 mM CaCl2 and 1 mM MgCl2.

  • Dye Loading:

    • Add a calcium-sensitive dye (e.g., Fluo-4 AM) to the cell suspension at a final concentration of 1-5 µM.

    • Incubate for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice by centrifuging (e.g., 400 x g for 5 minutes) and resuspending in fresh buffer to remove extracellular dye.

  • Assay Execution:

    • Aliquot 100 µL of the cell suspension into each well of a black, clear-bottom 96-well plate.

    • Place the plate into a fluorescent plate reader equipped with an injector. Set the reader to record fluorescence at appropriate excitation/emission wavelengths (e.g., 485 nm/520 nm for Fluo-4).

    • Record a baseline fluorescence reading for 30-60 seconds.

    • Inject 20 µL of fMLF at various concentrations (prepared in the same buffer) into the wells.

    • Continue recording fluorescence for an additional 2-3 minutes to capture the peak response and subsequent decay.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after fMLF addition.

    • Plot ΔF against the logarithm of the fMLF concentration and fit to a sigmoidal dose-response curve to determine the EC50.

Experimental Workflow: Calcium Mobilization Assay

cluster_prep Preparation cluster_run Assay cluster_analysis Analysis p1 Isolate/Culture Cells p2 Load with Calcium Dye (e.g., Fluo-4 AM) p1->p2 p3 Wash Cells p2->p3 r1 Aliquot Cells to Plate p3->r1 r2 Read Baseline Fluorescence r1->r2 r3 Inject fMLF r2->r3 r4 Read Post-Injection Fluorescence r3->r4 a1 Calculate ΔF (Peak - Baseline) r4->a1 a2 Plot Dose-Response Curve a1->a2 a3 Determine EC50 a2->a3

Caption: Step-by-step workflow for an fMLF calcium mobilization assay.

Protocol 2: Boyden Chamber Chemotaxis Assay

This protocol outlines a standard method for assessing cell migration towards an fMLF gradient.

Methodology:

  • Chamber Preparation:

    • Use a multi-well chemotaxis chamber (e.g., a 96-well Boyden chamber) with a porous polycarbonate membrane (typically 3-5 µm pore size for neutrophils).

    • Add fMLF diluted in chemotaxis buffer (e.g., HBSS with 0.1% BSA) to the lower wells of the chamber at various concentrations (e.g., 0.1 nM to 100 nM). Use buffer alone as a negative control.

  • Cell Preparation:

    • Resuspend cells in the same chemotaxis buffer at a concentration of 1-2 x 10^6 cells/mL.

  • Assay Assembly:

    • Place the porous membrane over the lower wells.

    • Carefully add 50-100 µL of the cell suspension to the top of the membrane, directly above each lower well.

  • Incubation:

    • Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

  • Cell Quantification:

    • After incubation, remove the chamber and carefully wipe away the non-migrated cells from the top surface of the membrane with a scraper or cotton swab.

    • Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with a Diff-Quik stain).

    • Count the number of migrated cells in several high-power fields for each well using a light microscope. Alternatively, a fluorescent dye can be used to pre-label cells, and migration can be quantified by reading the plate from the bottom.

  • Data Analysis:

    • Plot the number of migrated cells against the fMLF concentration. The resulting curve typically shows a peak at an optimal chemoattractant concentration.

Validation & Comparative

A Comparative Analysis of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys and fMLP Activity in Leukocyte Activation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative pharmacology of two potent formyl peptide receptor agonists.

This guide provides a detailed comparison of the biological activities of the synthetic hexapeptide, N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys, and the classic chemotactic tripeptide, N-Formyl-Met-Leu-Phe (fMLP). Both peptides are potent agonists of formyl peptide receptors (FPRs), a class of G protein-coupled receptors that play a critical role in the innate immune response by mediating leukocyte chemotaxis and activation.[1][2] This document summarizes their relative potencies, details the experimental protocols for key functional assays, and illustrates the underlying signaling pathways.

Quantitative Comparison of Agonist Activity

The following table summarizes the available quantitative data on the potency of this compound and fMLP in inducing key cellular responses mediated by FPRs. It is important to note that the data are compiled from different studies and experimental conditions may vary.

AgonistAssayCell TypePotency (EC50/ED50/Ki)
This compound (iodinated)ChemotaxisHuman Neutrophils0.4 nM (EC50)
fMLPChemotaxisRabbit Neutrophils0.07 nM (ED50)
fMLPReceptor Binding (FPR1)-38 nM (Ki)
fMLPSuperoxide ProductionHuman Neutrophils~20 nM (EC50)
fMLPCalcium Mobilization & ChemotaxisHEK 293 cells (mouse FPR2)~5 µM (EC50)[3]

Formyl Peptide Receptor (FPR) Signaling Pathway

Both this compound and fMLP exert their effects by binding to and activating FPRs, primarily FPR1 for fMLP.[2] This interaction initiates a cascade of intracellular signaling events, as depicted in the diagram below.

FPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FPR FPR G_protein Gαβγ FPR->G_protein Activation PLC PLC G_protein->PLC Activation MAPK MAPK (ERK, p38) G_protein->MAPK Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Release PKC PKC DAG->PKC Activation Ca_cyto Ca²⁺ (Cytosolic) Ca_ER->Ca_cyto Ca_cyto->PKC Activation Cell_Response Cellular Responses (Chemotaxis, Degranulation, Superoxide Production) Ca_cyto->Cell_Response PKC->MAPK Activation MAPK->Cell_Response Ligand FPR Agonist (e.g., fMLP) Ligand->FPR Binding

Caption: FPR Signaling Cascade.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Chemotaxis Assay (Boyden Chamber Assay)

This assay measures the directed migration of cells, such as neutrophils, towards a chemoattractant.

Chemotaxis_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare chemoattractant solution (e.g., fMLP) in lower chamber B Place porous membrane (e.g., 3-5 µm pores) over lower chamber A->B C Add cell suspension (e.g., neutrophils) to upper chamber B->C D Incubate at 37°C in a humidified CO₂ incubator C->D E Remove non-migrated cells from the top of the membrane D->E F Fix and stain migrated cells on the bottom of the membrane E->F G Quantify migrated cells by microscopy F->G

Caption: Chemotaxis Assay Workflow.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the chemoattractant (this compound or fMLP) in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in assay medium (e.g., RPMI 1640 with 1% BSA).

    • Isolate primary human neutrophils from fresh peripheral blood using density gradient centrifugation. Resuspend the cells in assay medium at a concentration of 1-2 x 10⁶ cells/mL.

  • Assay Procedure:

    • Add the chemoattractant solution to the lower wells of a Boyden chamber or a multi-well chemotaxis plate.

    • Place a porous membrane (typically 3-5 µm pore size for neutrophils) over the lower wells, separating the upper and lower chambers.

    • Add the neutrophil suspension to the upper chamber.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 1-2 hours to allow for cell migration.

  • Quantification:

    • After incubation, remove the membrane. Scrape off the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane using a suitable fixative (e.g., methanol).

    • Stain the fixed cells with a histological stain (e.g., Giemsa or DAPI).

    • Count the number of migrated cells in several high-power fields under a microscope. The chemotactic index can be calculated as the fold increase in migrated cells in response to the chemoattractant compared to the medium control.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) upon receptor activation.

Protocol:

  • Cell Preparation and Dye Loading:

    • Isolate neutrophils as described for the chemotaxis assay.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them with the dye in a suitable buffer (e.g., HBSS) at 37°C for 30-60 minutes in the dark.

    • Wash the cells to remove extracellular dye and resuspend them in a calcium-containing buffer.

  • Fluorescence Measurement:

    • Transfer the dye-loaded cell suspension to a cuvette or a multi-well plate suitable for fluorescence measurements.

    • Place the sample in a fluorometer or a fluorescence plate reader equipped with the appropriate excitation and emission filters for the chosen dye.

    • Establish a baseline fluorescence reading.

    • Add the FPR agonist (this compound or fMLP) at various concentrations and record the change in fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each agonist concentration.

    • Plot the peak response against the agonist concentration to generate a dose-response curve and determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Conclusion

Both this compound and fMLP are highly potent agonists of formyl peptide receptors, capable of inducing robust leukocyte responses such as chemotaxis and calcium mobilization at nanomolar concentrations. The available data suggests that this compound is a particularly potent chemoattractant for human neutrophils. The choice between these two peptides for research or drug development purposes will depend on the specific application, desired receptor selectivity, and the cellular context being investigated. The provided experimental protocols and signaling pathway information serve as a valuable resource for designing and interpreting studies involving these important immunomodulatory peptides.

References

A Comparative Guide to Chemoattractants: N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (fNLFNYK) vs. Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic chemoattractant peptide N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (fNLFNYK) against other prominent chemoattractants: N-Formyl-Met-Leu-Phe (fMLP), Complement Component 5a (C5a), Leukotriene B4 (LTB4), and Interleukin-8 (CXCL8). The comparison is supported by experimental data on receptor binding affinity and chemotactic potency, detailed experimental methodologies, and signaling pathway diagrams.

Quantitative Performance Comparison

The following tables summarize the receptor binding affinities (Kd) and chemotactic potencies (EC50) of fNLFNYK and other major chemoattractants for neutrophils. These values are critical for understanding the efficacy and selectivity of these molecules in eliciting a chemotactic response.

Table 1: Receptor Binding Affinity (Kd) of Chemoattractants for Neutrophil Receptors

ChemoattractantReceptor(s)Reported Kd (nM)Cell Type
fNLFNYK FPR1~3.2[1]Human Neutrophils
~0.5[1]Human Lens Epithelial Cells
fMLP FPR12 (High affinity), 180 (Low affinity)[2]Human Neutrophils
C5a C5aR1 (CD88)1 - 2[3][4]Human Neutrophils
Leukotriene B4 (LTB4) BLT1High Affinity[5][6][7]Leukocytes
CXCL8 (IL-8) CXCR1, CXCR20.7 - 4[8]Human Neutrophils

Table 2: Chemotactic Potency (EC50) of Chemoattractants for Neutrophils

ChemoattractantReported EC50 for Chemotaxis (nM)
fNLFNYK High Potency (inferred from high affinity)
fMLP 0.07[2]
C5a Peak response at 10[9]
Leukotriene B4 (LTB4) ~10[10]
CXCL8 (IL-8) ~10[11]

Signaling Pathways

Chemoattractants initiate intracellular signaling cascades upon binding to their specific G protein-coupled receptors (GPCRs) on the surface of neutrophils. These pathways converge on the regulation of the actin cytoskeleton, leading to cell polarization and directed migration.

N-Formyl Peptide Signaling (fNLFNYK and fMLP)

Both fNLFNYK and fMLP are agonists for the Formyl Peptide Receptors (FPRs), primarily FPR1 on neutrophils[6][12]. Activation of FPR1 by these N-formylated peptides triggers a signaling cascade that is crucial for innate immunity by guiding neutrophils to sites of bacterial infection or tissue damage[6].

fNLFNYK_fMLP_Signaling fNLFNYK fNLFNYK / fMLP FPR1 FPR1 fNLFNYK->FPR1 G_protein Gi/o FPR1->G_protein activates PLC PLCβ G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Actin Actin Polymerization Ca_release->Actin PKC->Actin Chemotaxis Chemotaxis Actin->Chemotaxis

fNLFNYK/fMLP Signaling Pathway
Complement Component 5a (C5a) Signaling

C5a, a potent inflammatory mediator, signals through its receptor C5aR1 (CD88) on neutrophils[3][4]. This interaction is a key component of the complement system's role in amplifying the inflammatory response and recruiting immune cells.

C5a_Signaling C5a C5a C5aR1 C5aR1 C5a->C5aR1 G_protein Gi C5aR1->G_protein activates PI3K PI3K G_protein->PI3K MAPK MAPK (ERK, p38) G_protein->MAPK Akt Akt PI3K->Akt Actin Actin Rearrangement Akt->Actin MAPK->Actin Chemotaxis Chemotaxis Actin->Chemotaxis

C5a Signaling Pathway
Leukotriene B4 (LTB4) Signaling

LTB4 is a lipid chemoattractant that signals through the high-affinity receptor BLT1 on neutrophils[5][6][7]. The LTB4-BLT1 axis is a critical pathway in the early stages of inflammation, amplifying the recruitment of neutrophils to sites of injury or infection.

LTB4_Signaling LTB4 LTB4 BLT1 BLT1 LTB4->BLT1 G_protein Gi BLT1->G_protein activates PLC PLC G_protein->PLC Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Actin Actin Polymerization Ca_mobilization->Actin Chemotaxis Chemotaxis Actin->Chemotaxis

LTB4 Signaling Pathway
CXCL8 (IL-8) Signaling

CXCL8, a member of the chemokine family, signals through two receptors on neutrophils, CXCR1 and CXCR2[8]. This pathway is central to the recruitment of neutrophils during inflammation and is also implicated in various inflammatory diseases.

CXCL8_Signaling CXCL8 CXCL8 (IL-8) CXCR1_2 CXCR1 / CXCR2 CXCL8->CXCR1_2 G_protein Gi CXCR1_2->G_protein activates PI3K_PLC PI3K / PLC G_protein->PI3K_PLC Downstream Downstream Effectors PI3K_PLC->Downstream Actin Cytoskeletal Rearrangement Downstream->Actin Chemotaxis Chemotaxis Actin->Chemotaxis

CXCL8 (IL-8) Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are foundational for the quantitative comparison of chemoattractant performance.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay quantitatively measures the directed migration of neutrophils towards a chemoattractant.

Chemotaxis_Workflow start Start isolate Isolate Human Neutrophils (e.g., Ficoll-Paque) start->isolate resuspend Resuspend Neutrophils in Assay Medium isolate->resuspend load_upper Load Neutrophil Suspension in Upper Chamber resuspend->load_upper load_lower Load Chemoattractant in Lower Chamber place_membrane Place Microporous Membrane (e.g., 3-5 µm pores) load_lower->place_membrane place_membrane->load_upper incubate Incubate (e.g., 37°C, 60-90 min) load_upper->incubate remove_nonmigrated Remove Non-migrated Cells from Upper Surface incubate->remove_nonmigrated stain Fix and Stain Migrated Cells on Lower Surface remove_nonmigrated->stain quantify Quantify Migrated Cells (Microscopy) stain->quantify end End quantify->end

Boyden Chamber Assay Workflow

Detailed Steps:

  • Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque), followed by dextran sedimentation and hypotonic lysis of red blood cells.

  • Cell Preparation: Resuspend the purified neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 10^6 cells/mL.

  • Chamber Assembly: Place the chemoattractant, diluted to various concentrations in assay buffer, in the lower wells of a Boyden chamber. A negative control (buffer alone) and a positive control (a known potent chemoattractant) should be included.

  • Membrane Placement: Carefully place a microporous filter membrane (typically 3-5 µm pore size for neutrophils) over the lower wells.

  • Cell Seeding: Add the neutrophil suspension to the upper wells of the chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes to allow for cell migration.

  • Post-Incubation Processing: After incubation, remove the non-migrated cells from the top surface of the membrane.

  • Staining and Quantification: Fix the membrane in methanol and stain with a histological stain (e.g., Giemsa or Diff-Quik). Count the number of migrated cells in several high-power fields for each well using a light microscope.

  • Data Analysis: Plot the number of migrated cells against the chemoattractant concentration to determine the EC50 value.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in neutrophils upon stimulation with a chemoattractant, a key event in the signaling cascade.

Calcium_Mobilization_Workflow start Start isolate Isolate Human Neutrophils start->isolate load_dye Load Cells with Calcium-sensitive Dye (e.g., Fluo-4 AM) isolate->load_dye wash Wash to Remove Extracellular Dye load_dye->wash resuspend Resuspend in Assay Buffer wash->resuspend acquire_baseline Acquire Baseline Fluorescence resuspend->acquire_baseline add_chemoattractant Add Chemoattractant acquire_baseline->add_chemoattractant measure_fluorescence Measure Fluorescence Change Over Time add_chemoattractant->measure_fluorescence analyze Analyze Data (Peak Fluorescence) measure_fluorescence->analyze end End analyze->end

Calcium Mobilization Assay Workflow

Detailed Steps:

  • Neutrophil Isolation and Dye Loading: Isolate neutrophils as described for the chemotaxis assay. Incubate the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, according to the manufacturer's instructions. This allows the dye to enter the cells.

  • Washing: After incubation, wash the cells to remove any extracellular dye.

  • Resuspension: Resuspend the dye-loaded neutrophils in a calcium-containing buffer.

  • Fluorescence Measurement: Place the cell suspension in a fluorometer or a plate reader with fluorescence detection capabilities.

  • Baseline Reading: Measure the baseline fluorescence for a short period.

  • Stimulation: Add the chemoattractant at various concentrations to the cell suspension.

  • Data Acquisition: Continuously record the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence intensity for each chemoattractant concentration and plot this against the concentration to calculate the EC50 value.

Receptor Binding Assay

This assay determines the affinity of a chemoattractant for its receptor on the surface of neutrophils.

Receptor_Binding_Workflow start Start prepare_membranes Prepare Neutrophil Membranes or Whole Cells start->prepare_membranes incubate Incubate Membranes/Cells with Radiolabeled Ligand & Unlabeled Competitor prepare_membranes->incubate separate Separate Bound from Free Ligand (Filtration) incubate->separate wash Wash Filters to Remove Non-specific Binding separate->wash measure_radioactivity Measure Radioactivity of Bound Ligand wash->measure_radioactivity analyze Analyze Data (Scatchard or Non-linear Regression) to Determine Kd measure_radioactivity->analyze end End analyze->end

Receptor Binding Assay Workflow

Detailed Steps:

  • Preparation of Neutrophils or Membranes: Isolate neutrophils or prepare a membrane fraction from a large number of neutrophils.

  • Radiolabeling: Use a radiolabeled version of the chemoattractant (e.g., with ³H or ¹²⁵I).

  • Competition Binding: In a series of tubes, incubate a fixed concentration of the radiolabeled chemoattractant with the neutrophil membranes or whole cells in the presence of increasing concentrations of the unlabeled chemoattractant (the competitor).

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand. This is typically done by rapid filtration through a glass fiber filter, which traps the membranes/cells but allows the free ligand to pass through.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specifically bound radioligand against the concentration of the unlabeled competitor. Fit the data using non-linear regression to determine the IC50, from which the dissociation constant (Kd) can be calculated.

References

Comparative Analysis of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys Cross-Reactivity with Formyl Peptide Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity and cross-reactivity of the synthetic peptide N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (fNLFNYK) with the human formyl peptide receptor (FPR) family, which includes FPR1, FPR2/ALX, and FPR3. This information is critical for researchers utilizing this peptide as a tool for studying inflammatory processes and for professionals in drug development targeting these receptors.

Executive Summary

This compound is a potent and highly selective agonist for the Formyl Peptide Receptor 1 (FPR1). Experimental data indicates that its binding affinity for FPR1 is in the nanomolar range, while it shows significantly lower to negligible affinity for the other members of the formyl peptide receptor family, FPR2/ALX and FPR3. This high selectivity makes it an invaluable tool for elucidating the specific roles of FPR1 in immune responses and other physiological and pathological processes.

Data Presentation: Binding Affinity Comparison

The following table summarizes the known binding affinities of this compound for the human FPR family.

ReceptorLigandBinding Affinity (pKd)SelectivityReference
FPR1 This compound9.22Highly Selective for FPR1[1][2]
FPR2/ALX This compoundNot ReportedFPR1 >> FPR2/ALX[1][2]
FPR3 This compoundNot ReportedNot a primary target[3]

Note: A pKd of 9.22 corresponds to a dissociation constant (Kd) in the low nanomolar range, indicating high binding affinity.

Experimental Protocols

The binding affinity and functional activity of this compound are typically determined using a combination of in vitro assays.

Radioligand Binding Assays

A common method to determine the binding affinity (Kd) and selectivity of a ligand is through competitive radioligand binding assays.

Objective: To determine the binding affinity of unlabeled this compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

General Protocol:

  • Cell Culture and Membrane Preparation: HEK293 cells are transiently or stably transfected to express high levels of human FPR1, FPR2, or FPR3. The cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.

  • Competitive Binding: A constant concentration of a radiolabeled FPR ligand (e.g., [³H]fMLF for FPR1) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor, this compound.

  • Separation and Detection: The reaction is allowed to reach equilibrium. The membrane-bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the ligand's binding affinity.

Functional Assays

Functional assays are employed to measure the cellular response following receptor activation by the ligand. These assays provide insights into the ligand's efficacy (ability to activate the receptor) and potency (the concentration required to elicit a response).

1. Calcium Mobilization Assay:

Objective: To measure the increase in intracellular calcium concentration upon receptor activation. FPRs are Gαi/o-coupled receptors, and their activation leads to the activation of phospholipase Cβ (PLCβ), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores.

General Protocol:

  • Cell Culture and Dye Loading: Cells expressing the target FPR subtype are plated in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Ligand Stimulation: The cells are then stimulated with varying concentrations of this compound.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: The peak fluorescence response is plotted against the ligand concentration to generate a dose-response curve, from which the EC50 (the concentration of the ligand that produces 50% of the maximal response) can be determined.

2. Superoxide Production Assay:

Objective: To measure the production of reactive oxygen species (ROS), a key function of phagocytic cells like neutrophils, upon FPR activation.

General Protocol:

  • Cell Isolation: Neutrophils are isolated from fresh human blood.

  • Assay Setup: The isolated neutrophils are incubated with a detection reagent such as cytochrome c or luminol.

  • Ligand Stimulation: The cells are stimulated with this compound.

  • Detection: The reduction of cytochrome c is measured spectrophotometrically, or the chemiluminescence from luminol oxidation is measured using a luminometer.[1][4][5][6][7]

  • Data Analysis: The rate of superoxide production is calculated and can be used to assess the potency and efficacy of the ligand.

3. Chemotaxis Assay:

Objective: To evaluate the ability of the ligand to induce directed cell migration, a hallmark of chemoattractant receptor activation.

General Protocol:

  • Cell Preparation: Phagocytic cells (e.g., neutrophils or monocytes) are isolated and labeled with a fluorescent dye.

  • Assay Setup: A chemotaxis chamber, such as a Boyden chamber or a microfluidic device, is used. The lower chamber contains the test ligand (this compound) at various concentrations, while the cells are placed in the upper chamber, separated by a porous membrane.

  • Incubation: The chamber is incubated to allow the cells to migrate along the concentration gradient of the ligand.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified by counting under a microscope or by measuring the fluorescence of the migrated cells.

  • Data Analysis: The chemotactic index (the fold increase in migrated cells in the presence of the ligand compared to the control) is calculated.[8][9]

Mandatory Visualization

experimental_workflow cluster_binding Binding Affinity & Selectivity cluster_functional Functional Activity & Potency culture_b Cell Culture (FPR1, FPR2, FPR3 expressing) membrane_prep Membrane Preparation culture_b->membrane_prep binding_assay Competitive Radioligand Binding Assay membrane_prep->binding_assay binding_analysis Data Analysis (IC50, Ki) binding_assay->binding_analysis end culture_f Cell Culture or Primary Cell Isolation ca_assay Calcium Mobilization culture_f->ca_assay ros_assay Superoxide Production culture_f->ros_assay chemotaxis_assay Chemotaxis culture_f->chemotaxis_assay functional_analysis Data Analysis (EC50, Emax) ca_assay->functional_analysis ros_assay->functional_analysis chemotaxis_assay->functional_analysis start

Caption: Experimental workflow for assessing receptor cross-reactivity.

Signaling Pathways

Upon binding of this compound, FPR1 undergoes a conformational change, leading to the activation of intracellular signaling cascades. As a Gαi/o-coupled receptor, the canonical signaling pathway involves:

  • G-protein Activation: The activated FPR1 catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric G-protein (Gαi/o). This causes the dissociation of the Gαi/o-GTP and Gβγ subunits.

  • Downstream Effectors:

    • Gαi/o-GTP: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Gβγ: Activates phospholipase Cβ (PLCβ).

  • Second Messenger Generation: Activated PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Cellular Responses:

    • IP₃: Binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The rise in intracellular calcium activates various calcium-dependent enzymes and signaling pathways.

    • DAG: Along with calcium, activates protein kinase C (PKC), which phosphorylates numerous downstream targets, leading to cellular responses such as superoxide production and degranulation.

  • MAPK Pathway Activation: The Gβγ subunits can also activate the Ras/Raf/MEK/ERK mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival.

signaling_pathway ligand N-Formyl-Nle-Leu-Phe -Nle-Tyr-Lys fpr1 FPR1 ligand->fpr1 g_protein Gαi/oβγ fpr1->g_protein activates g_alpha Gαi/o-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac inhibits plc PLCβ g_beta_gamma->plc activates mapk MAPK Pathway (ERK) g_beta_gamma->mapk activates camp ↓ cAMP ac->camp pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc ca_release->pkc co-activates response Cellular Responses (Chemotaxis, Superoxide Production, Degranulation) ca_release->response pkc->response mapk->response

Caption: FPR1 signaling pathway upon agonist binding.

References

Efficacy of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys Across Diverse Cell Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of the synthetic peptide N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys, a potent agonist of Formyl Peptide Receptors (FPRs), across various cell types. This peptide, an analog of the classic chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLF), plays a critical role in initiating and modulating inflammatory responses. This document summarizes key experimental data, details relevant methodologies, and illustrates the underlying signaling pathways to offer a thorough understanding of its biological functions.

Introduction

This compound is a synthetic N-formylated peptide that mimics bacterial and mitochondrial-derived peptides.[1] These peptides are potent chemoattractants for a variety of immune cells, particularly phagocytes, by binding to and activating a class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[1] In humans, three members of this family have been identified: FPR1, FPR2, and FPR3.[2] The activation of these receptors initiates a cascade of intracellular signaling events, leading to a range of cellular responses crucial for innate immunity, including chemotaxis, degranulation, superoxide production, and phagocytosis.[3] Understanding the differential efficacy of this compound and its analogs across various cell types is paramount for the development of targeted therapeutics for inflammatory diseases, infectious diseases, and cancer.

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of this compound and the prototypical FPR agonist, fMLF, in different cell types and receptor-expressing systems. The data is presented as EC50 (half-maximal effective concentration) for functional responses and Kd (dissociation constant) for receptor binding affinity.

LigandReceptorCell Type/SystemAssayEC50 / KdReference
fMLFFPR1Human NeutrophilsChemotaxisSubnanomolar[2]
fMLFFPR1Human NeutrophilsDegranulation, Superoxide GenerationNanomolar to Micromolar[2]
fMLFFPR1Human NeutrophilsCalcium Mobilization~20 nM[4]
fMLFFPR1HEK 293 (transfected)Calcium Mobilization~5 µM (mouse FPR1)[5]
fMLFFPR2RBL (transfected)Calcium Mobilization>1 µM[6]
fMLFFPR1HL-60 (differentiated)Calcium Mobilization~1 nM[7]
fMIFLFPR2RBL (transfected)Calcium Mobilization89 nM[6]
fMIVILFPR2RBL (transfected)Calcium Mobilization400 nM[6]
WKYMVmmFPRRBL (transfected)Calcium Mobilization1.5 nM[8]
fMLFmFPRRBL (transfected)Calcium Mobilization200 nM[8]
fMLFFPR1Human NeutrophilsReceptor BindingKd ~ 1 nM[6]
fMLFFPR2Human NeutrophilsReceptor BindingKd ~ 430 nM[6]

Comparison with Other Chemoattractants

This table provides a comparative overview of the chemotactic potency of fMLF against other well-known chemoattractants, C5a and Leukotriene B4 (LTB4), in neutrophils.

ChemoattractantReceptorCell TypeAssayEC50Reference
fMLFFPR1Human NeutrophilsChemotaxis~10⁻⁸ M[9]
C5aC5aRHuman NeutrophilsChemotaxisIncreased chemotaxis at 10 ng/mL[10]
LTB4BLT1Human NeutrophilsChemotaxis~10⁻⁸ M[11]

Signaling Pathways

Activation of FPRs by this compound initiates a cascade of intracellular events. The primary signaling pathway involves the activation of a heterotrimeric G-protein of the Gi family. This leads to the dissociation of the Gα and Gβγ subunits, which in turn trigger multiple downstream signaling cascades.

fMLF_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol fMLF This compound FPR1 FPR1 fMLF->FPR1 Binds G_protein Gi/o FPR1->G_protein Activates PLC PLCβ G_protein->PLC Activates MAPK MAPK Activation (ERK, p38) G_protein->MAPK PI3K PI3K/Akt Pathway G_protein->PI3K PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Ca2->PKC Cellular_Responses Chemotaxis Degranulation Superoxide Production PKC->Cellular_Responses MAPK->Cellular_Responses PI3K->Cellular_Responses

fMLF Signaling Pathway

Experimental Workflows

The following diagrams illustrate the typical workflows for key experiments used to assess the efficacy of this compound.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Chemotaxis Assay (Boyden Chamber) cluster_analysis Analysis Isolate_Cells 1. Isolate Target Cells (e.g., Neutrophils) Load_Cells 5. Load Cells into Upper Chamber Isolate_Cells->Load_Cells Prepare_Peptide 2. Prepare Serial Dilutions of This compound Load_Peptide 3. Load Peptide into Lower Chamber Prepare_Peptide->Load_Peptide Add_Membrane 4. Place Porous Membrane Load_Peptide->Add_Membrane Add_Membrane->Load_Cells Incubate 6. Incubate at 37°C Load_Cells->Incubate Stain_Cells 7. Stain Migrated Cells Incubate->Stain_Cells Count_Cells 8. Count Cells (Microscopy or Flow Cytometry) Stain_Cells->Count_Cells Plot_Data 9. Plot Cell Migration vs. Peptide Concentration Count_Cells->Plot_Data

Chemotaxis Assay Workflow

Calcium_Mobilization_Workflow cluster_prep_calcium Preparation cluster_measurement Measurement cluster_analysis_calcium Analysis Culture_Cells 1. Culture Adherent Cells in a 96-well Plate Load_Dye 2. Load Cells with a Calcium-sensitive Dye (e.g., Fura-2 AM) Culture_Cells->Load_Dye Baseline 4. Measure Baseline Fluorescence Load_Dye->Baseline Prepare_Peptide_Calcium 3. Prepare Peptide Solutions Add_Peptide 5. Add Peptide Agonist Prepare_Peptide_Calcium->Add_Peptide Baseline->Add_Peptide Record_Fluorescence 6. Record Fluorescence Change over Time Add_Peptide->Record_Fluorescence Calculate_Ratio 7. Calculate Fluorescence Ratio (e.g., 340/380 nm for Fura-2) Record_Fluorescence->Calculate_Ratio Plot_Curve 8. Plot Response vs. Time and Concentration-Response Curve Calculate_Ratio->Plot_Curve Determine_EC50 9. Determine EC50 Plot_Curve->Determine_EC50

Calcium Mobilization Assay Workflow

Detailed Experimental Protocols

Neutrophil Chemotaxis Assay (Boyden Chamber)

1. Cell Preparation:

  • Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

  • Resuspend the isolated neutrophils in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) with 0.1% Bovine Serum Albumin (BSA), at a concentration of 1 x 10⁶ cells/mL.

2. Assay Setup:

  • Prepare serial dilutions of this compound in HBSS with 0.1% BSA. A typical concentration range is from 10⁻¹² M to 10⁻⁶ M.

  • Add 25 µL of the chemoattractant dilutions to the lower wells of a 48-well microchemotaxis chamber (Boyden chamber). Use buffer alone as a negative control.

  • Carefully place a polycarbonate membrane (typically with 3-5 µm pores) over the lower wells, ensuring no air bubbles are trapped.

  • Add 50 µL of the neutrophil suspension to the upper wells of the chamber.

3. Incubation:

  • Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes to allow for cell migration.

4. Analysis:

  • After incubation, remove the membrane and scrape off the non-migrated cells from the top surface.

  • Fix and stain the migrated cells on the bottom surface of the membrane using a suitable stain (e.g., Diff-Quik).

  • Count the number of migrated cells in several high-power fields for each well using a light microscope.

  • Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the buffer control.

Calcium Mobilization Assay

1. Cell Preparation:

  • Seed adherent cells (e.g., FPR-transfected HEK293 cells) in a black-walled, clear-bottom 96-well plate and culture overnight. For suspension cells (e.g., neutrophils), they can be loaded with dye in suspension.

  • Wash the cells with a physiological buffer (e.g., HBSS).

  • Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, by incubating them in a buffer containing the dye for 30-60 minutes at 37°C. Probenecid can be included to prevent dye leakage.

2. Fluorescence Measurement:

  • After loading, wash the cells to remove excess dye.

  • Place the plate in a fluorescence plate reader equipped with an automated injection system.

  • Measure the baseline fluorescence for a short period.

  • Inject the this compound solution at various concentrations into the wells.

  • Immediately and continuously record the fluorescence intensity over time. For Fura-2, excitation is alternated between 340 nm and 380 nm, and emission is measured at 510 nm. For Fluo-4, excitation is at ~490 nm and emission at ~520 nm.

3. Data Analysis:

  • The change in intracellular calcium concentration is proportional to the change in fluorescence intensity (for Fluo-4) or the ratio of fluorescence intensities at the two excitation wavelengths (for Fura-2).

  • Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve.

  • Calculate the EC50 value from the dose-response curve using non-linear regression analysis.

Conclusion

This compound is a potent activator of formyl peptide receptors, demonstrating high efficacy in inducing cellular responses in a variety of cell types, most notably phagocytic leukocytes. Its ability to trigger chemotaxis, calcium mobilization, and other pro-inflammatory responses at low concentrations underscores its significance in the study of innate immunity and inflammation. The provided data and protocols offer a valuable resource for researchers investigating the roles of FPRs in health and disease and for the development of novel therapeutic agents targeting these pathways.

References

Comparative Analysis of fMLF Analogs in Chemotaxis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-formylmethionyl-leucyl-phenylalanine (fMLF) analogs and their performance in inducing chemotaxis. The information is supported by experimental data and detailed protocols to aid in the selection and application of these potent chemoattractants.

N-formylmethionyl-leucyl-phenylalanine (fMLF) is a potent bacterial-derived peptide that acts as a powerful chemoattractant for phagocytic leukocytes, such as neutrophils. It plays a crucial role in the innate immune response by guiding these cells to sites of infection. fMLF and its synthetic analogs exert their effects by binding to and activating a class of G protein-coupled receptors (GPCRs) known as formyl peptide receptors (FPRs). The development and analysis of fMLF analogs are critical for dissecting the structure-activity relationships that govern FPR activation and for designing novel therapeutic agents that can modulate inflammatory responses.

Quantitative Comparison of fMLF Analog Potency

The chemotactic potency of fMLF and its analogs is typically quantified by determining the half-maximal effective concentration (EC50), which represents the concentration of the analog that induces a response halfway between the baseline and the maximum. The following table summarizes the EC50 values for chemotaxis and related cellular responses for fMLF and a selection of its analogs, as reported in various studies. A lower EC50 value indicates higher potency.

CompoundTarget Receptor(s)Assay TypeCell TypeEC50 ValueReference
fMLF FPR1, FPR2 (low affinity)ChemotaxisMouse Neutrophils (via mFpr2)~5 µM[1][2]
fMLF FPR1NADPH Oxidase ActivationHuman Neutrophils~20 nM[3]
fMLF FPR1FPR1 PhosphorylationHuman Neutrophils33 ± 8 nM[4]
AApeptide Analog 7 FPR1 (selective)ChemotaxisHL-60 CellsLess potent than fMLF
AApeptide Analog 3 FPR1 (selective)ChemotaxisHL-60 CellsLess potent than fMLF
For-Met-βAla-Leu-Phe-OMe FPR1 (likely)ChemotaxisHuman NeutrophilsHigh activity[5]

Note: Direct comparative EC50 values for chemotaxis across a wide range of analogs in a single study are limited. The data presented is a compilation from multiple sources and assay types. "Less potent than fMLF" and "High activity" are qualitative descriptions from the source material where specific EC50 values for chemotaxis were not provided.

Signaling Pathways in fMLF-Mediated Chemotaxis

The binding of fMLF or its analogs to FPR1 initiates a cascade of intracellular signaling events that culminate in directed cell movement. This process involves the activation of heterotrimeric G proteins, leading to the generation of downstream second messengers and the activation of various kinases.

fMLF_Signaling_Pathway fMLF fMLF / Analog FPR1 FPR1 fMLF->FPR1 Binds G_protein Gαi/βγ FPR1->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Actin Actin Polymerization Ca_release->Actin PKC->Actin PI3K->Actin Chemotaxis Chemotaxis Actin->Chemotaxis

fMLF Signaling Pathway to Chemotaxis

Experimental Protocols: Neutrophil Chemotaxis Assay

The Boyden chamber assay is a widely used method to quantify the chemotactic response of neutrophils to chemoattractants like fMLF and its analogs.

Materials
  • 48-well microchemotaxis Boyden chamber

  • Polycarbonate membrane (e.g., 3-5 µm pore size)

  • Human neutrophils isolated from whole blood

  • RPMI 1640 medium supplemented with 1% BSA

  • fMLF and its analogs

  • Phosphate-buffered saline (PBS)

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure
  • Preparation of Chemoattractants: Prepare serial dilutions of fMLF and its analogs in RPMI 1640 with 1% BSA. The concentration range should span from picomolar to micromolar to determine the full dose-response curve.

  • Chamber Assembly: Place the polycarbonate membrane over the lower wells of the Boyden chamber. The lower wells will contain the chemoattractant solutions or a negative control (medium alone).

  • Loading Chemoattractants: Add 25-50 µL of the prepared chemoattractant dilutions to the lower wells of the chamber.

  • Cell Preparation: Isolate human neutrophils from fresh whole blood using a suitable method like Ficoll-Paque density gradient centrifugation. Resuspend the purified neutrophils in RPMI 1640 with 1% BSA at a concentration of 1-2 x 10^6 cells/mL.

  • Loading Cells: Add 50 µL of the neutrophil suspension to the upper wells of the chamber, directly above the membrane.

  • Incubation: Incubate the assembled chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes to allow for cell migration.

  • Post-Incubation Processing: After incubation, remove the chamber and discard the cell suspension from the upper wells. Scrape the non-migrated cells from the top surface of the membrane.

  • Fixation and Staining: Fix the membrane with methanol and stain with a histological stain like Diff-Quik to visualize the migrated cells.

  • Quantification: Count the number of migrated cells on the lower surface of the membrane in several high-power fields using a light microscope. The chemotactic response is expressed as the average number of migrated cells per field.

  • Data Analysis: Plot the number of migrated cells against the log of the chemoattractant concentration to generate a dose-response curve and calculate the EC50 value.

Boyden_Chamber_Workflow start Start prep_chemo Prepare Chemoattractant Dilutions start->prep_chemo prep_cells Isolate and Prepare Neutrophils start->prep_cells load_chemo Load Chemoattractants into Lower Wells prep_chemo->load_chemo assemble Assemble Boyden Chamber with Membrane assemble->load_chemo load_cells Load Neutrophils into Upper Wells load_chemo->load_cells prep_cells->load_cells incubate Incubate at 37°C load_cells->incubate process Remove Non-migrated Cells incubate->process stain Fix and Stain Membrane process->stain quantify Count Migrated Cells (Microscopy) stain->quantify analyze Data Analysis (Dose-Response, EC50) quantify->analyze end End analyze->end Comparative_Analysis_Logic objective Objective: Compare Chemotactic Potency of fMLF Analogs selection Selection of Analogs (Structural Modifications) objective->selection experiment Chemotaxis Assay (Boyden Chamber) selection->experiment sar Structure-Activity Relationship (SAR) Analysis selection->sar data_collection Data Collection (Cell Migration Counts) experiment->data_collection data_analysis Data Analysis (Dose-Response Curves, EC50) data_collection->data_analysis comparison Comparative Evaluation (Potency Ranking) data_analysis->comparison comparison->sar conclusion Conclusion: Identification of Key Structural Features for Potency sar->conclusion

References

Validating Experimental Findings with FPR Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of common antagonists for Formyl Peptide Receptors (FPRs), focusing on their experimental validation. It is intended for researchers, scientists, and drug development professionals working on inflammation, immunology, and related fields where FPRs are a key therapeutic target.

Formyl Peptide Receptors are a family of G protein-coupled receptors (GPCRs) crucial for innate immunity, recognizing N-formyl peptides from bacteria and mitochondria.[1][2] Their activation triggers a cascade of cellular responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[3] Consequently, FPR antagonists are valuable tools for studying inflammatory processes and represent a promising class of anti-inflammatory therapeutics.[4][5]

This document outlines the validation of these antagonists through common experimental assays, presents comparative data for select agents, and provides detailed protocols to aid in experimental design.

FPR Signaling Pathway

Upon agonist binding, FPRs, which are coupled to inhibitory G-proteins (Gαi), initiate a signaling cascade.[3][6] The G-protein dissociates into its α and βγ subunits. The βγ subunits activate Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K).[3][7] PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), causing the release of intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC).[1][3] These events, along with the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, culminate in key cellular functions like chemotaxis and superoxide production via NADPH oxidase.[3][8]

FPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FPR FPR G_protein Gαiβγ FPR->G_protein Activates G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC IP3_DAG IP3 + DAG PLC->IP3_DAG PI3K PI3K MAPK MAPK (ERK1/2) PI3K->MAPK G_beta_gamma->PLC G_beta_gamma->PI3K Ca_release Ca²⁺ Release IP3_DAG->Ca_release Cell_Response Cellular Responses (Chemotaxis, ROS Production) Ca_release->Cell_Response MAPK->Cell_Response Agonist Agonist Agonist->FPR Binds & Activates Antagonist Antagonist Antagonist->FPR Binds & Blocks

FPR Signaling Cascade

Comparative Performance of FPR Antagonists

The efficacy and specificity of FPR antagonists are critical for interpreting experimental results. While many antagonists exist, they exhibit different potencies and selectivities for FPR isoforms. For instance, Cyclosporin H is often preferred for its specificity towards FPR1 over Boc-MLF and Boc-FLFLF, which can show activity at FPR2 at higher concentrations.[9][10] For FPR2, the peptide WRW4 is a commonly used specific antagonist.[11][12]

The tables below summarize reported inhibitory activities for common FPR1 and FPR2 antagonists. It is important to note that IC50 values can vary based on the specific agonist, its concentration, and the cell type used.

Table 1: Comparison of Common FPR1 Antagonists

AntagonistTarget ReceptorAssay TypeAgonistCell TypeIC50 / KiReference
Cyclosporin H FPR1[³H]-fMLF BindingfMLFFPR1-RBLIC50: 100 nM[13]
Boc-MLF (Boc-1) FPR1Calcium MobilizationfMLFNeutrophilsShows inhibition[9][14]
Boc-FLFLF (Boc-2) FPR1Calcium MobilizationfMLFNeutrophilsShows inhibition[9][14]
Compound 10 *FPR1Ligand BindingWKYMVm-FITCFPR1-HL60Ki: ~100 nM[5][14]
AZ2158 FPR1ChemotaxisfMLFNeutrophilsPotent Inhibition[4]

Note: Compound 10 is a novel chromone-based antagonist (6-hexyl-2-methyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate).[14]

Table 2: Comparison of Common FPR2 Antagonists

AntagonistTarget ReceptorAssay TypeAgonistCell TypeIC50 / KiReference
WRW4 FPR2Ligand BindingWKYMVmFPR2-HEK293IC50: 0.23 µM[15]
PBP10 FPR2Antiviral ActivityInfluenza VirusA549 cellsShows activity[11]
Quin-C7 FPR2Ligand BindingWKYMVmFPR2-transfectedKi: 6.7 µM[16]
Compound 1754-26 FPR2Calcium MobilizationWKYMVmFPR2-transfectedIC50: 81 nM[17]

Experimental Protocols for Antagonist Validation

Validating the activity of an FPR antagonist typically involves demonstrating its ability to block agonist-induced cellular responses. The two most common and robust methods are calcium mobilization and chemotaxis assays.

This assay measures an antagonist's ability to inhibit the increase in intracellular calcium concentration ([Ca2+]i) triggered by an FPR agonist. It is a high-throughput method widely used for screening and characterizing GPCR-modulating compounds.[18]

Principle: Gq- or Gi-coupled receptor activation leads to IP3 production, which releases Ca2+ from the endoplasmic reticulum.[18] Cells are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon Ca2+ binding, the dye's fluorescence intensity increases. An effective antagonist will prevent or reduce the fluorescence increase when cells are challenged with an agonist.[14]

Detailed Protocol:

  • Cell Preparation:

    • Culture cells expressing the target FPR (e.g., human neutrophils, or transfected HL-60 or HEK-293 cells) to 80-90% confluency.[14][19]

    • Harvest and wash the cells with a suitable buffer (e.g., HBSS without Ca2+/Mg2+).

    • Resuspend cells in buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM at 1-5 µg/mL) and incubate in the dark at 37°C for 30-60 minutes to allow dye loading.[14]

    • Wash the cells to remove excess extracellular dye and resuspend in analysis buffer (e.g., HBSS with Ca2+/Mg2+).

    • Aliquot the cell suspension into a 96-well or 384-well black, clear-bottom plate.[14]

  • Antagonist and Agonist Preparation:

    • Prepare a stock solution of the antagonist in a suitable solvent (e.g., DMSO) and create serial dilutions in the analysis buffer.

    • Prepare a stock solution of the FPR agonist (e.g., fMLF for FPR1, WKYMVm for FPR2) at a concentration known to elicit a sub-maximal response (typically around EC80).

  • Assay Procedure:

    • Place the cell plate into a fluorescence plate reader (e.g., FlexStation, FLIPR) capable of kinetic reading and automated liquid handling.[14][20]

    • Add the antagonist dilutions to the wells and incubate for a pre-determined time (e.g., 5-30 minutes) at room temperature.[14]

    • Establish a baseline fluorescence reading for each well.

    • Inject the agonist into the wells and immediately begin recording fluorescence intensity (e.g., λex = 485 nm, λem = 538 nm) every few seconds for 2-5 minutes.[14]

    • Include controls: cells with agonist only (positive control), cells with buffer only (negative control), and cells with antagonist only (to check for agonist activity).

  • Data Analysis:

    • The response is measured as the maximum change in fluorescence over baseline.

    • Normalize the data to the positive control (100% response) and negative control (0% response).

    • Plot the normalized response against the antagonist concentration and fit the data using a non-linear regression model to determine the IC50 value.[14]

This assay directly measures the functional outcome of FPR activation—cell migration—and the ability of an antagonist to block this process.[21]

Principle: A porous membrane in a Transwell insert separates two compartments. Cells are placed in the upper chamber, and a chemoattractant (FPR agonist) is placed in the lower chamber, creating a chemical gradient. Cells migrate through the pores towards the chemoattractant. An antagonist, pre-incubated with the cells, will inhibit this migration.[22][23]

Detailed Protocol:

  • Cell Preparation:

    • Culture cells (e.g., neutrophils, monocytes) and serum-starve them for several hours to reduce basal migration.[22]

    • Harvest the cells and resuspend them in serum-free assay medium (e.g., DMEM with 0.1% BSA) at a concentration of approximately 1x10^6 cells/mL.[23]

  • Antagonist and Agonist Setup:

    • Add various concentrations of the antagonist to the cell suspension and pre-incubate for 30 minutes at 37°C.

    • Fill the lower wells of a 24-well companion plate with 600 µL of assay medium containing the FPR agonist (chemoattractant).

    • Include control wells: medium with agonist only (positive control) and medium without agonist (negative control).

  • Assay Procedure:

    • Place Transwell inserts (typically with 5 or 8 µm pores) into the wells.[22]

    • Add 100 µL of the cell/antagonist suspension to the upper chamber of each insert.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for migration (e.g., 1-4 hours).[23]

  • Quantification of Migration:

    • After incubation, carefully remove the inserts.

    • Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells from the top surface of the membrane.[22]

    • Fix the migrated cells on the bottom of the membrane (e.g., with methanol).

    • Stain the fixed cells with a dye such as Crystal Violet or DAPI.[22]

    • Wash away excess stain and allow the membrane to dry.

    • Quantify migration by either:

      • Counting the number of stained cells in several fields of view under a microscope.

      • Eluting the stain (e.g., with 10% acetic acid) and measuring the absorbance with a plate reader.[22]

  • Data Analysis:

    • Calculate the average number of migrated cells or absorbance for each condition.

    • Normalize the results to the positive control (100% migration).

    • Plot the percentage of inhibition against the antagonist concentration to determine the IC50.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for validating an FPR antagonist using either a calcium mobilization or chemotaxis assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measure Measurement & Analysis A 1. Culture & Harvest FPR-expressing cells C 3. Pre-incubate Cells with Antagonist A->C B 2. Prepare Antagonist & Agonist Dilutions B->C D 4. Add Agonist to Stimulate Cells C->D E 5. Incubate (Allow for response/migration) D->E F 6. Quantify Cellular Response (Fluorescence or Cell Count) E->F G 7. Data Normalization & IC50 Calculation F->G

FPR Antagonist Validation Workflow

References

A Comparative Guide to N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (fNLFNYK)-Induced Inflammation: Reproducibility and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inflammatory response induced by the synthetic chemoattractant peptide N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (fNLFNYK) and its commonly used alternatives, N-Formyl-Met-Leu-Phe (fMLP) and Trp-Lys-Tyr-Met-Val-Met (WKYMVm). A critical aspect of preclinical research is the reproducibility of experimental models. This document aims to provide an objective overview of the available data on the consistency of inflammation induced by these agents, alongside detailed experimental protocols and an exploration of their underlying signaling pathways.

Introduction to Formyl Peptide Receptors and Their Agonists

Formyl peptide receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) that play a crucial role in the innate immune response by recognizing N-formylated peptides derived from bacteria and mitochondria.[1] This recognition triggers a cascade of intracellular signaling events, leading to leukocyte migration, degranulation, and the production of pro-inflammatory mediators.[2] The three human FPRs are FPR1, FPR2, and FPR3.[2]

The synthetic peptide fNLFNYK is a potent agonist of FPRs, capable of inducing a robust inflammatory response.[3][4] It is often used in research to model sterile inflammation and to investigate the mechanisms of leukocyte recruitment and activation. However, the reproducibility of this model is a key consideration for the reliability of experimental outcomes. This guide compares fNLFNYK with two other widely used FPR agonists:

  • fMLP (N-Formyl-Met-Leu-Phe): A classical and potent FPR1 agonist, frequently used as a positive control in chemotaxis and inflammation studies.[5]

  • WKYMVm (Trp-Lys-Tyr-Met-Val-Met): A synthetic hexapeptide that is a potent agonist of FPR2.[5][6]

Quantitative Comparison of Inflammatory Responses

While direct comparative studies on the reproducibility of inflammation induced by fNLFNYK are limited in the publicly available literature, we can infer its potential variability by examining data from studies using its alternatives, fMLP and WKYMVm. The following tables summarize quantitative data on key inflammatory parameters.

Table 1: In Vitro Potency of FPR Agonists in Neutrophil Activation

AgonistAssayEC50 (nM)Cell TypeReference
Act-389949 (FPR2 agonist)Superoxide Anion Production~10Human Neutrophils[7]
fMLP (FPR1 agonist)Superoxide Anion ProductionNot specified, but comparable magnitude to Act-389949 at 100 nMHuman Neutrophils[7]
WKYMVm (FPR2 agonist)Superoxide Anion ProductionNot specified, but comparable magnitude to Act-389949 at 100 nMHuman Neutrophils[7]

Note: EC50 represents the half-maximal effective concentration.

Table 2: In Vivo Pro-inflammatory Cytokine Induction by FPR Agonists

AgonistAnimal ModelCytokine MeasuredFold Increase (vs. Control)Time PointReference
fMLPHuman PBMC CultureIL-1α, IL-1β, IL-6Dose-dependent increaseNot specified[8]
WKYMVmMouse Model of Sepsis (CLP)TNF-α, IL-1β, IL-6 in peritoneal fluidSignificantly decreased by WKYMVm treatmentVarious[9]
WKYMVmMouse Model of SclerodermaTNF-α, IFN-γInhibited by WKYMVmNot specified[5]

Note: CLP = Cecal Ligation and Puncture; PBMC = Peripheral Blood Mononuclear Cells. The study on WKYMVm in the CLP model showed a decrease in cytokines as part of a therapeutic effect investigation.

Experimental Protocols

Detailed and standardized experimental protocols are essential for ensuring the reproducibility of inflammation models. Below are methodologies for key in vitro and in vivo assays.

In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the directed migration of neutrophils towards a chemoattractant.

1. Neutrophil Isolation:

  • Isolate human neutrophils from peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque or Percoll).[10][11][12]
  • Perform red blood cell lysis.
  • Resuspend the purified neutrophils in a suitable buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.

2. Assay Setup:

  • Use a 48-well microchemotaxis chamber with a polycarbonate membrane (e.g., 3-µm pore size).
  • Add the chemoattractant (fNLFNYK, fMLP, or WKYMVm) at various concentrations to the lower wells of the chamber. Use buffer alone as a negative control.
  • Place the membrane over the lower wells.
  • Add 50 µL of the neutrophil suspension to the upper wells.

3. Incubation:

  • Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.

4. Quantification:

  • After incubation, remove the membrane and scrape off the non-migrated cells from the top surface.
  • Stain the migrated cells on the bottom surface with a suitable stain (e.g., Diff-Quik).
  • Count the number of migrated cells in several high-power fields using a microscope.

5. Data Analysis:

  • Express the results as a chemotactic index (fold increase in migrated cells in the presence of a chemoattractant compared to the negative control).
  • Perform statistical analysis (e.g., ANOVA) to assess the significance of the results.[13]

In Vivo Murine Air Pouch Model of Inflammation

This model creates a subcutaneous cavity to study localized inflammation.[14][15][16][17][18]

1. Pouch Formation:

  • Anesthetize mice (e.g., with isoflurane).
  • Inject 3 mL of sterile air subcutaneously into the dorsal midline to create an air pouch.
  • On day 3, re-inject 2 mL of sterile air to maintain the pouch.

2. Induction of Inflammation:

  • On day 6, inject 1 mL of the inflammatory stimulus (fNLFNYK, fMLP, or WKYMVm dissolved in sterile PBS) into the air pouch. Use sterile PBS as a negative control.

3. Sample Collection:

  • At a specified time point (e.g., 4, 24, or 48 hours) after injection, euthanize the mice.
  • Inject 2 mL of sterile PBS into the pouch and gently massage to collect the exudate.
  • Aspirate the pouch lavage fluid.

4. Analysis:

  • Cell Infiltration: Determine the total number of leukocytes in the lavage fluid using a hemocytometer. Perform differential cell counts on cytospin preparations stained with a Romanowsky-type stain to quantify neutrophils, macrophages, and other inflammatory cells.
  • Cytokine Analysis: Centrifuge the lavage fluid to pellet the cells. Analyze the supernatant for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or a multiplex bead array.

5. Statistical Considerations for Reproducibility:

  • To assess reproducibility, experiments should be repeated on different days with different cohorts of animals.[19][20]
  • Report measures of variability such as standard deviation or standard error of the mean.
  • Intra- and inter-assay variability should be calculated for cytokine measurements.[21]

Signaling Pathways

The inflammatory effects of fNLFNYK, fMLP, and WKYMVm are mediated through the activation of FPRs, which triggers a complex network of intracellular signaling pathways.

FPR_Signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_downstream Downstream Signaling Cascades cluster_cellular Cellular Responses fNLFNYK fNLFNYK / fMLP / WKYMVm FPR Formyl Peptide Receptor (FPR) fNLFNYK->FPR G_protein Gi/o FPR->G_protein G_alpha G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma Ras_Rho Ras/Rho GTPases G_alpha->Ras_Rho PLC Phospholipase C (PLC) G_beta_gamma->PLC PI3K PI3K G_beta_gamma->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Akt Akt PI3K->Akt MAPK MAPK (ERK, p38, JNK) Ras_Rho->MAPK Ca_release Ca2+ Mobilization IP3->Ca_release PKC PKC DAG->PKC Gene_expression Gene Expression (Cytokines, Chemokines) Akt->Gene_expression MAPK->Gene_expression Degranulation Degranulation PKC->Degranulation Superoxide Superoxide Production PKC->Superoxide Chemotaxis Chemotaxis Ca_release->Chemotaxis Ca_release->Degranulation

Caption: Signaling pathways activated by fNLFNYK and other FPR agonists.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the inflammatory effects of fNLFNYK and its alternatives.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Analysis cluster_conclusion Conclusion Peptide_prep Prepare fNLFNYK, fMLP, WKYMVm solutions In_vivo In Vivo Inflammation Induction (e.g., Air Pouch Injection) Peptide_prep->In_vivo In_vitro In Vitro Assays (e.g., Chemotaxis, Cytokine Release) Peptide_prep->In_vitro Animal_prep Acclimatize and prepare animal models (e.g., air pouch) Animal_prep->In_vivo Cell_prep Isolate primary cells (e.g., neutrophils) Cell_prep->In_vitro Cell_count Leukocyte Infiltration Analysis In_vivo->Cell_count Cytokine_assay Cytokine Quantification (ELISA, Multiplex) In_vivo->Cytokine_assay In_vitro->Cytokine_assay Chemotaxis_analysis Chemotaxis Quantification In_vitro->Chemotaxis_analysis Data_comparison Compare Potency, Efficacy, and Variability Cell_count->Data_comparison Cytokine_assay->Data_comparison Chemotaxis_analysis->Data_comparison Reproducibility_assessment Assess Reproducibility Data_comparison->Reproducibility_assessment

Caption: Workflow for comparing fNLFNYK-induced inflammation with alternatives.

Discussion on Reproducibility

The reproducibility of in vivo inflammation models can be influenced by several factors, including the specific agonist used, its dose, the animal strain, and the experimental conditions. While the murine air pouch model is generally considered to be a reproducible method for studying localized inflammation, the inherent biological variability in cytokine responses among individuals is a well-documented phenomenon.[18][22]

To enhance reproducibility, it is crucial to:

  • Standardize Protocols: Adhere strictly to detailed experimental protocols.

  • Control for Variables: Minimize variations in animal age, sex, and housing conditions.

  • Adequate Sample Size: Use a sufficient number of animals per group to achieve statistical power.[13]

  • Blinding and Randomization: Implement blinding and randomization in experimental design and data analysis to reduce bias.

  • Report Variability: Always report measures of variability to allow for a clear assessment of the data's consistency.

Conclusion

This compound (fNLFNYK) is a valuable tool for inducing a localized inflammatory response in preclinical research. While direct quantitative data on its reproducibility is not extensively available, studies with its alternatives, fMLP and WKYMVm, provide insights into the expected range of responses and the key parameters to monitor. By employing standardized and well-controlled experimental protocols, such as the murine air pouch model and in vitro chemotaxis assays, researchers can generate reliable and comparable data. The choice between fNLFNYK, fMLP, and WKYMVm will depend on the specific research question, with consideration for their relative potencies and receptor specificities. Further studies directly comparing the reproducibility of these agents within the same experimental system are warranted to provide a more definitive guide for researchers in the field of inflammation and drug development.

References

Benchmarking N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys Against Endogenous Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic peptide N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (fNLFNYK) and its endogenous counterparts that target the formyl peptide receptor (FPR) family. The data presented herein, supported by detailed experimental protocols, is intended to assist researchers in selecting the appropriate ligands for their studies in inflammation, immunology, and drug discovery.

The FPR family, comprising FPR1, FPR2, and FPR3, are G protein-coupled receptors that play a crucial role in the innate immune response by recognizing N-formylated peptides derived from bacteria and mitochondria.[1] However, a growing body of evidence has revealed a diverse repertoire of endogenous ligands that also interact with these receptors, often with distinct functional outcomes, ranging from pro-inflammatory to pro-resolving effects.[2][3] fNLFNYK, a potent synthetic agonist, is widely used as a tool to probe the function of these receptors.[4][5][6] This guide benchmarks its performance against key endogenous ligands.

Quantitative Comparison of Ligand Activity

The following tables summarize the binding affinities and functional potencies of fNLFNYK and a selection of endogenous ligands for human FPRs. This data has been compiled from various published studies to provide a comparative overview.

Table 1: Binding Affinities (Ki) of fNLFNYK and Endogenous Ligands for Formyl Peptide Receptors

LigandReceptor SubtypeBinding Affinity (Ki) [nM]Reference
This compound (fNLFNYK) FPR1~0.06[7]
N-Formyl-Met-Leu-Phe (fMLF)FPR1~3[8]
Annexin A1 (Ac2-26 peptide)FPR2/ALX~6 (EC50)[9]
Lipoxin A4 (LXA4)FPR2/ALX-
Serum Amyloid A (SAA)FPR2/ALX-
Resolvin D1 (RvD1)FPR2/ALX, GPR32High Affinity[3][10]

Table 2: Functional Potency (EC50) of fNLFNYK and Endogenous Ligands in Cellular Assays

LigandAssayCell TypeEC50 [nM]Reference
N-Formyl-Met-Leu-Phe (fMLF) Calcium MobilizationHuman Neutrophils~20[11]
Calcium MobilizationHEK 293 (mouse FPR1)~50[8]
Calcium MobilizationHEK 293 (mouse FPR2)~5000[8]
ChemotaxisMouse Neutrophils (FPR1)Low nM range[12]
ChemotaxisMouse Neutrophils (FPR2)~5000[12]
Annexin A1 (Ac2-26 peptide) Calcium MobilizationHEK293 (FPR2/ALX)~6[9]
Lipoxin A4 (LXA4) Calcium MobilizationHuman Neutrophils400-500[13]
Chemotaxis Inhibition (vs. LTB4/fMLP)Human NeutrophilsIC50 ~10[14]
Serum Amyloid A (SAA) ChemotaxisHuman Monocytes/PMNs~4000[5]
Resolvin D1 (RvD1) Chemotaxis Inhibition (vs. IL-8)Human Neutrophils~1[15]

Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values indicate the potency of a ligand in a given functional assay. A lower value signifies higher potency.

Signaling Pathways

Upon ligand binding, FPRs primarily couple to Gαi proteins, initiating a cascade of intracellular signaling events. The canonical pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events, along with the activation of other pathways like the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, orchestrate a variety of cellular responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[16]

FPR_Signaling_Pathway Ligand fNLFNYK or Endogenous Ligand FPR FPR (FPR1/FPR2) Ligand->FPR Binds G_protein Gαi/βγ FPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates MAPK MAPK Pathway (p38, ERK, JNK) G_protein->MAPK PI3K PI3K/Akt Pathway G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (Chemotaxis, Degranulation, Superoxide Production) Ca_release->Cellular_Response PKC->Cellular_Response MAPK->Cellular_Response PI3K->Cellular_Response

Caption: Simplified FPR Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity of a test ligand by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Radioligand_Binding_Workflow start Start prep_membranes Prepare cell membranes expressing FPR start->prep_membranes incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of unlabeled test ligand prep_membranes->incubate separate Separate bound from free radioligand via filtration incubate->separate quantify Quantify radioactivity on filters separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Protocol:

  • Membrane Preparation:

    • Culture cells expressing the target FPR subtype (e.g., HEK293 cells transfected with the FPR1 gene).

    • Harvest cells and homogenize in a cold lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation to each well.

    • Add increasing concentrations of the unlabeled test ligand (e.g., fNLFNYK or an endogenous ligand).

    • Add a fixed concentration of a suitable radiolabeled ligand (e.g., [3H]fMLF for FPR1).

    • For determining non-specific binding, add a high concentration of unlabeled fMLF to a set of wells.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the unlabeled test ligand.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Calcium_Mobilization_Workflow start Start load_cells Load cells (e.g., neutrophils) with a calcium-sensitive dye (e.g., Fura-2 AM) start->load_cells wash_cells Wash cells to remove extracellular dye load_cells->wash_cells stimulate Stimulate cells with varying concentrations of the ligand wash_cells->stimulate measure Measure the change in fluorescence over time stimulate->measure analyze Analyze data to determine the EC50 value measure->analyze end End analyze->end

Caption: Calcium Mobilization Assay Workflow.

Protocol:

  • Cell Preparation and Dye Loading:

    • Isolate primary cells (e.g., human neutrophils from peripheral blood) or use a cell line expressing the target FPR.

    • Resuspend the cells in a suitable buffer.

    • Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, at 37°C in the dark. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

    • Wash the cells to remove any extracellular dye.

  • Fluorescence Measurement:

    • Transfer the dye-loaded cells to a 96-well plate suitable for fluorescence measurements.

    • Use a fluorescence plate reader or a fluorometric imaging plate reader (FLIPR) to measure the baseline fluorescence.

    • Add varying concentrations of the test ligand (fNLFNYK or endogenous ligands) to the wells.

    • Immediately begin recording the fluorescence intensity over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. The ratio of the emissions at the two excitation wavelengths is proportional to the intracellular calcium concentration.

  • Data Analysis:

    • Calculate the change in fluorescence or the fluorescence ratio for each well.

    • Plot the peak change in fluorescence as a function of the log concentration of the ligand.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the ligand that produces 50% of the maximal response.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the directed migration of neutrophils towards a chemoattractant.[3][17]

Chemotaxis_Workflow start Start setup_chamber Set up a Boyden chamber with a microporous membrane separating the upper and lower wells start->setup_chamber add_chemoattractant Add chemoattractant (test ligand) to the lower well setup_chamber->add_chemoattractant add_neutrophils Add isolated neutrophils to the upper well add_chemoattractant->add_neutrophils incubate Incubate the chamber to allow neutrophil migration add_neutrophils->incubate fix_stain Fix and stain the membrane incubate->fix_stain count_cells Count the number of neutrophils that have migrated to the underside of the membrane fix_stain->count_cells end End count_cells->end

Caption: Neutrophil Chemotaxis Assay Workflow.

Protocol:

  • Neutrophil Isolation:

    • Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation or hypotonic lysis of red blood cells.

    • Resuspend the purified neutrophils in a suitable assay medium.

  • Assay Setup:

    • Use a multi-well chemotaxis chamber (e.g., a 48-well Boyden chamber) with a microporous membrane (typically 3-5 µm pore size for neutrophils) separating the upper and lower wells.

    • Add different concentrations of the chemoattractant (fNLFNYK or endogenous ligands) to the lower wells. Include a negative control with medium alone.

    • Place the membrane over the lower wells.

    • Add the neutrophil suspension to the upper wells.

  • Incubation and Cell Staining:

    • Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period that allows for optimal migration (e.g., 60-90 minutes).

    • After incubation, remove the membrane. Scrape off the non-migrated cells from the top surface of the membrane.

    • Fix and stain the migrated cells on the bottom surface of the membrane using a histological stain (e.g., Diff-Quik or hematoxylin and eosin).

  • Quantification and Data Analysis:

    • Mount the membrane on a microscope slide.

    • Count the number of migrated neutrophils in several high-power fields for each well using a light microscope.

    • Plot the average number of migrated cells as a function of the chemoattractant concentration.

    • The concentration that elicits the maximal chemotactic response can be determined from this plot. For a more detailed analysis, an EC50 value can be calculated if a clear dose-response curve is obtained.

Conclusion

The synthetic peptide this compound is a highly potent agonist for FPR1, exhibiting sub-nanomolar binding affinity. Its activity at other FPR subtypes is less characterized. In contrast, endogenous ligands display a more varied profile, with some, like Annexin A1 and the lipid mediators Lipoxin A4 and Resolvin D1, showing preference for FPR2/ALX and often mediating pro-resolving or anti-inflammatory responses. The choice of ligand should, therefore, be carefully considered based on the specific FPR subtype and the biological response of interest. The experimental protocols provided in this guide offer a standardized framework for the characterization and comparison of novel and existing FPR ligands.

References

A Comparative Guide to the Dose-Response Analysis of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys and Other Formyl Peptide Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic hexapeptide N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys, a potent formyl peptide receptor (FPR) agonist, with other well-characterized chemotactic agents. The information presented herein is intended to assist researchers in designing and interpreting experiments related to inflammation, immunology, and drug discovery.

Introduction to N-Formyl Peptides and Their Receptors

N-formylated peptides are potent chemoattractants that play a crucial role in the innate immune response by recruiting phagocytic leukocytes, such as neutrophils, to sites of bacterial infection or tissue injury.[1] These peptides are recognized by a class of G protein-coupled receptors (GPCRs) known as formyl peptide receptors (FPRs), primarily FPR1.[1][2] The prototypical N-formyl peptide is N-Formyl-methionyl-leucyl-phenylalanine (fMLF).[1] The peptide of interest, this compound, is a synthetic analog designed for high potency and stability. This guide will compare its activity with fMLF and another synthetic peptide, Trp-Lys-Tyr-Met-Val-Met (WKYMVm), which is a selective agonist for FPR1 and FPR2.[3][4]

Comparative Dose-Response Data

While specific dose-response curves for this compound are not extensively published, available data indicates that it is a potent chemoattractant for human neutrophils and that its radioiodinated derivative elicits superoxide anion production at nanomolar concentrations. This suggests a potency comparable to or greater than fMLF.

The following tables summarize the half-maximal effective concentrations (EC50) for fMLF and WKYMVm in various neutrophil activation assays, providing a benchmark for evaluating the potency of this compound.

Table 1: EC50 Values for Neutrophil Activation by fMLF

Biological ResponseCell TypeEC50 (nM)
CD11b ExpressionHuman Neutrophils5
CD62L ExpressionHuman Neutrophils8
CD66b ExpressionHuman Neutrophils6
Reactive Oxygen Species (ROS) ProductionHuman Neutrophils50
Calcium MobilizationMouse Neutrophils (FPR1)~50
ChemotaxisMouse Neutrophils (FPR1)<1000

Table 2: EC50 Values for Neutrophil Activation by WKYMVm

Biological ResponseCell TypeReceptorEC50
Calcium MobilizationHL-60 cellsFPRL12 nM
Calcium MobilizationHL-60 cellsFPRL280 nM
Calcium MobilizationHL-60 cellsFPRL175 pM
Calcium MobilizationHL-60 cellsFPRL23 nM

Signaling Pathways

Upon binding to FPRs, these peptides trigger a cascade of intracellular signaling events. This process is initiated by the activation of a pertussis toxin-sensitive G-protein.[2] The subsequent signaling pathways involve key molecules such as phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPK), leading to a transient increase in intracellular calcium concentration.[3] These signaling events culminate in various cellular responses critical for the inflammatory process.

cluster_receptor Cell Membrane cluster_cytosol Cytosol Peptide This compound (or other agonist) FPR Formyl Peptide Receptor (FPR) Peptide->FPR Binding G_Protein G-protein (Gi) FPR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC PI3K PI3-Kinase (PI3K) G_Protein->PI3K PIP2 PIP2 PLC->PIP2 MAPK MAPK Pathway PI3K->MAPK IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca2 Intracellular Ca2+ Increase IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Chemotaxis Degranulation Superoxide Production Ca2->Cellular_Response PKC->Cellular_Response MAPK->Cellular_Response

Caption: Signaling pathway of N-Formyl Peptide Receptor agonists.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the generation of dose-response curves and comparative analysis.

Neutrophil Chemotaxis Assay (Under-Agarose Method)
  • Preparation of Agarose Plates: Prepare a 1.2% agarose solution in a 1:1 mixture of L-15 and Medium 199, supplemented with 10% charcoal-stripped fetal bovine serum and 50 µg/ml gentamicin. Pour the agarose into culture plates and allow it to solidify. Create a series of three wells (3 mm in diameter, 2.4 mm apart) in the agarose.

  • Cell and Chemoattractant Loading: Isolate human neutrophils from venous blood. Resuspend the cells at 2 x 10^6 cells/ml in the supplemented medium. Load the center well with 10 µl of the neutrophil suspension. Fill the outer well with 10 µl of the chemoattractant (e.g., this compound at various concentrations) and the inner well with 10 µl of control medium.

  • Incubation and Analysis: Incubate the plates for 3 hours at 37°C in a 5% CO2 incubator. Quantify chemotaxis by measuring the linear distance the cells have migrated from the margin of the well toward the chemoattractant.

Intracellular Calcium Mobilization Assay
  • Cell Loading: Isolate neutrophils and resuspend them at a concentration of 1 x 10^7 cells/ml in Hank's Balanced Salt Solution (HBSS). Load the cells with a fluorescent calcium indicator dye, such as 5 µM Fluo-3 AM, by incubating at 37°C for 30 minutes.

  • Washing and Resuspension: Wash the cells twice with HBSS to remove extracellular dye and resuspend them in complete RPMI medium at a concentration of 1 x 10^6 cells/ml.

  • Measurement: Transfer the cell suspension to a suitable plate or cuvette. Measure the baseline fluorescence using a spectrofluorometer or fluorescence microscope. Add the formyl peptide agonist at the desired concentration.

  • Data Acquisition: Immediately begin recording the fluorescence emission over time. The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.

Superoxide Production Assay (Isoluminol-Enhanced Chemiluminescence)
  • Reaction Mixture Preparation: In a polypropylene tube, prepare a 0.5 ml reaction mixture containing neutrophils (10^6/ml), isoluminol (2 x 10^-5 M), and horseradish peroxidase (HRP, 2 U).

  • Equilibration: Equilibrate the tubes at 37°C for at least 5 minutes.

  • Stimulation and Measurement: Add 50 µl of the stimulus (e.g., this compound at various concentrations) to the tube.

  • Data Recording: Immediately place the tube in a chemiluminometer and record the light emission continuously. The intensity of the chemiluminescence is proportional to the amount of superoxide produced.

cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Isolate_Neutrophils Isolate Neutrophils from whole blood Chemotaxis Chemotaxis Assay (e.g., under-agarose) Isolate_Neutrophils->Chemotaxis Calcium Calcium Mobilization Assay (Fluorescent dye-based) Isolate_Neutrophils->Calcium Superoxide Superoxide Production Assay (Chemiluminescence-based) Isolate_Neutrophils->Superoxide Prepare_Peptide Prepare serial dilutions of This compound and control peptides Prepare_Peptide->Chemotaxis Prepare_Peptide->Calcium Prepare_Peptide->Superoxide Dose_Response Generate Dose-Response Curves Chemotaxis->Dose_Response Calcium->Dose_Response Superoxide->Dose_Response EC50 Calculate EC50 values Dose_Response->EC50 Comparison Compare potency and efficacy with alternative peptides EC50->Comparison

Caption: Experimental workflow for dose-response analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of laboratory materials is paramount to ensuring a safe and compliant work environment. This guide provides a comprehensive framework for the proper disposal of the formyl peptide receptor (FPR) agonist, N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys, drawing from its Safety Data Sheet (SDS) and general best practices for peptide-based compounds.

Immediate Safety and Handling

According to its Safety Data Sheet, this compound is not classified as a hazardous substance or mixture.[1] However, standard laboratory safety precautions should always be observed. When handling this peptide, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (nitrile is standard), is essential.[2] If working with the lyophilized powder, which can easily become airborne, a fume hood or biosafety cabinet should be used to prevent inhalation.[2]

In the event of accidental contact, rinse the affected skin with soap and water for at least 15 minutes. For eye contact, immediately flush with water for 15 minutes at an eyewash station and seek medical attention.[2] If inhaled, move to fresh air immediately and seek medical attention.[2]

Core Disposal Principles

The primary guideline for the disposal of any chemical is to adhere to local, state, and federal regulations.[2][3] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific protocols.[2] Most research peptides are typically disposed of as chemical waste.[4] Never dispose of peptides, in solid or liquid form, in the regular trash or down the drain. [2][4][5]

Waste Type Container Requirement Labeling Requirement Disposal Path
Solid Peptide Waste Designated, leak-proof, and clearly labeled chemical waste container."Chemical Waste," Contents ("this compound"), Accumulation Start Date.Institutional EHS pickup for licensed hazardous waste disposal.[2]
Liquid Peptide Waste (Solutions) Designated, leak-proof, and clearly labeled chemical waste container."Chemical Waste," Contents ("this compound Solution" and solvent), Accumulation Start Date.Institutional EHS pickup for licensed hazardous waste disposal.[2][4]
Contaminated Labware (e.g., pipette tips, vials, gloves) Designated Chemical or Biohazardous Waste Container (as per institutional guidelines).[4]"Chemical Waste" or "Biohazardous Waste," Contents ("Contaminated with this compound"), Accumulation Start Date.May require decontamination prior to final disposal. Follow institutional EHS protocols.[2][4]
Empty Peptide Vials Regular laboratory glass or plastic waste (pending institutional policy).Deface original label.Rinse thoroughly with an appropriate solvent. The rinsate should be collected as chemical waste.[6]

Step-by-Step Disposal Protocol

A systematic approach ensures that all waste streams are handled correctly and safely. The following workflow outlines the decision-making process for the disposal of this compound.

Disposal workflow for this compound waste.

Decontamination and Spill Management

While specific deactivation protocols for this compound are not publicly available, general methods for peptide inactivation can be applied in case of a spill or for decontamination of labware.

Experimental Protocol for Chemical Decontamination:

This method is suitable for decontaminating surfaces and non-disposable labware.

  • Preparation: In a designated chemical fume hood, prepare a 10% bleach solution (sodium hypochlorite).

  • Application:

    • For liquid spills, first contain the spill with an inert absorbent material.

    • Carefully apply the 10% bleach solution to the contaminated area or immerse the labware in the solution.

  • Contact Time: Allow the bleach solution to remain in contact with the material for a minimum of 30 minutes to ensure degradation of the peptide.[3]

  • Neutralization and Disposal:

    • After decontamination, collect the bleach solution and neutralize it if required by your institution's protocols.

    • Dispose of the neutralized solution and contaminated absorbent materials as chemical waste according to your institution's guidelines.[3]

  • Final Cleaning: Thoroughly wash the decontaminated area or equipment.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.

References

Personal protective equipment for handling N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, operational, and disposal protocols for the handling of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys, a potent formyl peptide receptor (FPR) agonist. Adherence to these guidelines is crucial for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards.

Hazard Assessment and Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, the toxicological properties of many research-grade peptides are not fully characterized.[1] Therefore, a cautious approach is warranted, treating the compound with due care to minimize exposure.

Recommended Personal Protective Equipment

A risk assessment of specific laboratory procedures should be conducted to determine if additional PPE is required. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes. Must meet ANSI Z87.1 standards.
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard.
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately after any contact with the peptide.
Body Protection Laboratory CoatStandard lab coats are required to protect skin and clothing.
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling larger quantities of the lyophilized peptide to avoid inhalation of dust particles.
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of this compound.

Handling Lyophilized Peptide

Peptides are often hygroscopic, meaning they readily absorb moisture from the air. To prevent degradation, follow these steps when handling the lyophilized powder:

  • Equilibrate to Room Temperature: Before opening, allow the sealed vial to warm to room temperature in a desiccator. This prevents condensation from forming inside the vial.

  • Weighing: Quickly weigh the desired amount of peptide in a controlled environment to minimize exposure to air and moisture.

  • Resealing: Tightly reseal the container immediately after weighing.

G cluster_storage Storage cluster_handling Handling Store Store Lyophilized Peptide at -20°C or -80°C Warm Warm Vial to Room Temperature in Desiccator Store->Warm Prepare for Use Weigh Quickly Weigh Peptide Warm->Weigh Reseal Tightly Reseal Vial Weigh->Reseal Reseal->Store Return to Storage

Workflow for handling lyophilized this compound.
Storage Conditions

The stability of the peptide depends on its form (lyophilized or in solution).

FormStorage TemperatureDurationSpecial Considerations
Lyophilized Powder -20°C or -80°CSeveral yearsStore in a tightly sealed container, protected from light.
Peptide in Solution -20°C or -80°CUp to 1 month at -20°C; Up to 6 months at -80°CLong-term storage in solution is not recommended. Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

This compound is a formyl peptide receptor (FPR) agonist and is commonly used in studies of inflammation, chemotaxis, and immune cell activation.[2][3] Key experiments include calcium mobilization assays, chemotaxis assays, and superoxide production assays.

Reconstitution of Lyophilized Peptide

For most in vitro assays, the peptide is first reconstituted into a stock solution.

  • Solvent Selection: The choice of solvent depends on the peptide's properties. For this compound, sterile water or a buffer such as PBS (pH 7) is a suitable starting point. If solubility is an issue, a small amount of DMSO can be added, followed by the addition of water or buffer.

  • Reconstitution Process:

    • Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

    • Using a sterile syringe or pipette, slowly add the desired volume of solvent to the vial.

    • Gently swirl or vortex the vial to dissolve the peptide. Sonication in a water bath can aid in dissolution, but avoid excessive heating.

  • Aliquoting: Once the peptide is fully dissolved, create single-use aliquots to prevent degradation from repeated freeze-thaw cycles.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FPR activation.

  • Cell Preparation: Culture cells expressing the formyl peptide receptor (e.g., neutrophils or transfected cell lines) in a 96-well, black-walled, clear-bottomed plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2-AM or Fluo-4 AM) according to the manufacturer's protocol.

  • Peptide Stimulation: Prepare serial dilutions of the this compound peptide in an appropriate assay buffer.

  • Measurement: Use a fluorometric imaging plate reader or a flow cytometer to measure the baseline fluorescence. Add the peptide solutions to the wells and immediately begin recording the change in fluorescence over time. The increase in fluorescence corresponds to an increase in intracellular calcium.

G cluster_prep Preparation cluster_assay Assay Plate_Cells Plate FPR-Expressing Cells in 96-Well Plate Load_Dye Load Cells with Calcium-Sensitive Dye Plate_Cells->Load_Dye Baseline Measure Baseline Fluorescence Load_Dye->Baseline Add_Peptide Add Peptide Dilutions Baseline->Add_Peptide Measure_Signal Record Fluorescence Change Add_Peptide->Measure_Signal

Experimental workflow for a calcium mobilization assay.
Chemotaxis Assay

This assay measures the directed migration of cells in response to the peptide.

  • Cell Preparation: Isolate primary cells (e.g., neutrophils) or use a cultured cell line known to undergo chemotaxis. Resuspend the cells in an appropriate assay medium.

  • Assay Setup: Use a Boyden chamber or a similar chemotaxis system with a porous membrane. Add the peptide solution to the lower chamber and the cell suspension to the upper chamber.

  • Incubation: Incubate the chamber at 37°C for a sufficient time to allow for cell migration.

  • Quantification: After incubation, count the number of cells that have migrated through the membrane to the lower chamber. This can be done by staining the cells and counting them under a microscope or by using a plate reader-based method.

Superoxide Production Assay

This assay measures the production of reactive oxygen species (ROS) by activated immune cells.

  • Cell Preparation: Isolate and purify neutrophils or other phagocytic cells.

  • Assay Setup: Prime the cells with a suitable agent if necessary. Add the cells to a 96-well plate.

  • Peptide Stimulation: Add the this compound peptide to the wells to stimulate the cells.

  • Detection: Measure superoxide production using a suitable detection reagent, such as luminol for chemiluminescence or a fluorescent probe like DCFH-DA. The signal can be read over time using a luminometer or a fluorescence plate reader.

FPR Signaling Pathway

Activation of formyl peptide receptors by agonists like this compound initiates a signaling cascade that leads to various cellular responses.

G Peptide This compound FPR FPR Peptide->FPR G_Protein G-Protein Activation FPR->G_Protein PLC PLC Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization PKC_Activation PKC Activation IP3_DAG->PKC_Activation Cell_Response Cellular Responses (Chemotaxis, Superoxide Production) Ca_Mobilization->Cell_Response PKC_Activation->Cell_Response

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。